molecular formula C10H8BrNO2 B8370515 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Numéro de catalogue: B8370515
Poids moléculaire: 254.08 g/mol
Clé InChI: WNIPRYBDGYQHGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-(furan-2-ylmethoxy)-pyridine is a bromopyridine derivative designed for research and development applications. This compound features a fused heterocyclic system, a structural motif commonly investigated in medicinal chemistry for its potential biological activity. Heterocyclic compounds containing pyridine rings are of significant interest in the development of novel pharmacologically active molecules . The bromine atom at the 5-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecular architectures. Researchers can utilize this reagent in exploring new chemical spaces, particularly in the synthesis of candidates for antiviral and other therapeutic agents. The structure combines electron-rich and electron-deficient regions, which may influence its interaction with biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Propriétés

Formule moléculaire

C10H8BrNO2

Poids moléculaire

254.08 g/mol

Nom IUPAC

5-bromo-2-(furan-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H8BrNO2/c11-8-3-4-10(12-6-8)14-7-9-2-1-5-13-9/h1-6H,7H2

Clé InChI

WNIPRYBDGYQHGS-UHFFFAOYSA-N

SMILES canonique

C1=COC(=C1)COC2=NC=C(C=C2)Br

Origine du produit

United States
Foundational & Exploratory

Chemical structure and properties of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Properties of 5-Bromo-2-(furan-2-ylmethoxy)pyridine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Bromo-2-(furan-2-ylmethoxy)pyridine is a bifunctional heteroaromatic building block utilized primarily in the synthesis of pharmaceutical agents. It serves as a critical intermediate for generating diversity at the pyridine 5-position via palladium-catalyzed cross-coupling reactions, while the furan-2-ylmethoxy moiety acts as a lipophilic bioisostere for benzyl ethers or as a masked dicarbonyl functionality. This guide details its chemical identity, validated synthetic protocols, physicochemical profile, and reactivity landscape.

Chemical Identity & Structural Analysis

This compound combines an electron-deficient pyridine ring with an electron-rich furan ring linked by a methylene ether bridge. The 5-bromo substituent provides a distinct handle for late-stage functionalization.

PropertySpecification
IUPAC Name 5-Bromo-2-(furan-2-ylmethoxy)pyridine
Molecular Formula

Molecular Weight 254.08 g/mol
SMILES c1cc(oc1)COc2ncc(Br)cc2
Key Pharmacophores 5-Bromopyridine (electrophile), Furan (bioisostere), Ether Linker (H-bond acceptor)
Predicted LogP 2.8 ± 0.4 (Lipophilic)
H-Bond Acceptors 3 (Pyridine N, Ether O, Furan O)

Synthetic Pathways

The most robust route to 5-Bromo-2-(furan-2-ylmethoxy)pyridine is the Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloropyridine with furfuryl alcohol. This pathway is preferred over using 2,5-dibromopyridine due to the higher lability of the C-Cl bond at the 2-position compared to the C-Br bond at the 5-position in 

conditions, preserving the bromine handle.
Protocol: Synthesis
  • Reagents: 5-Bromo-2-chloropyridine (1.0 equiv), Furfuryl alcohol (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv).

  • Solvent: Anhydrous DMF or THF.

  • Conditions:

    
     to RT, 
    
    
    
    atmosphere, 4–12 hours.

Step-by-Step Methodology:

  • Activation: Suspend NaH (washed with hexanes to remove oil) in anhydrous DMF at

    
    .
    
  • Alkoxide Formation: Dropwise add furfuryl alcohol. Evolution of

    
     gas will be observed. Stir for 30 minutes until gas evolution ceases, forming the sodium alkoxide.
    
  • Substitution: Add a solution of 5-bromo-2-chloropyridine in DMF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The electron-deficient pyridine ring facilitates the displacement of the 2-chloro group.

  • Workup: Quench carefully with water. Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes.

Visualizing the Synthesis Logic

Synthesis Reagents Reagents: 5-Bromo-2-chloropyridine + Furfuryl Alcohol Intermediate Intermediate: Sodium Furan-2-ylmethanolate (In situ generated) Reagents->Intermediate NaH, DMF, 0°C Transition Transition State: Meisenheimer Complex (SNAr Mechanism) Intermediate->Transition Nucleophilic Attack at C-2 Product Product: 5-Bromo-2-(furan-2-ylmethoxy)pyridine Transition->Product -NaCl (Aromatization)

Figure 1: Reaction pathway for the synthesis of the target compound via


.

Physicochemical Properties & Stability

Understanding the stability profile is critical, particularly regarding the furan ring, which is acid-sensitive.

  • Solubility: Highly soluble in DCM, EtOAc, DMSO, and Methanol. Poorly soluble in water.

  • Acid Stability: Low. The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyl species (diketones), especially in aqueous acidic media.

  • Base Stability: High. The pyridine ether linkage is stable to hydrolysis under standard basic conditions (e.g., LiOH, NaOH).

  • Thermal Stability: Generally stable up to

    
    , allowing for use in elevated temperature cross-coupling reactions.
    

Reactivity & Medicinal Chemistry Applications

This molecule is a "bifunctional scaffold." The 5-bromo position allows for library expansion, while the furan moiety serves as a specific interaction point or a prodrug-like mask.

A. C-Br Bond Activation (The "Handle")

The bromine at the 5-position is electronically deactivated by the nitrogen but remains highly competent for Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids to form biaryls.

  • Buchwald-Hartwig: Reacts with amines to form 5-aminopyridine derivatives (kinase inhibitor scaffolds).

  • Heck Reaction: Couples with alkenes.

B. Furan Ring Chemistry (The "Warhead/Mask")
  • Diels-Alder Cycloaddition: The furan can act as a diene in [4+2] cycloadditions with maleimides or benzynes, useful for creating 3D bicyclic structures.

  • Oxidative Ring Opening: Treatment with oxidants (e.g., NBS/H2O or singlet oxygen) converts the furan into a carboxylic acid or a 1,4-dicarbonyl, useful for late-stage diversification.

Functionalization Map

Reactivity Core 5-Bromo-2-(furan-2-ylmethoxy)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> Biaryl Scaffolds Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) --> Aminopyridines Core->Buchwald DielsAlder Diels-Alder (Dienophiles) --> Oxabicyclo Adducts Core->DielsAlder AcidHydrolysis Acid Hydrolysis (HCl/H2O) --> 1,4-Diketones Core->AcidHydrolysis Avoid/Use with Care

Figure 2: Reactivity profile highlighting synthetic utility and stability risks.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Protect from light (furan derivatives can be photo-oxidized).
    
  • Incompatibility: Strong acids (polymerization of furan), Strong oxidizers.

References

  • Synthesis of 2-Alkoxypyridines

    • Methodology: Reaction of 2-chloropyridines with alkoxides.
    • Source: BenchChem.[1] "A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine." Link (Analogous chemistry for pyridine series).

  • Reactivity of Halopyridines

    • Mechanism:[2][4] Differential reactivity of C-Cl vs C-Br in Pd-catalysis.[1]

    • Source: Sigma-Aldrich. "5-Bromo-2-chloropyridine Product Information." Link

  • Furan Ring Stability

    • Context: Acid sensitivity of furfuryl ethers.[5]

    • Source: NIH/PubMed. "Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates." Link

  • Medicinal Chemistry Context

    • Application: Pyridine and furan derivatives in drug discovery.[6][7]

    • Source: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Link

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(furan-2-ylmethoxy)-pyridine (also referred to as 5-bromo-2-(furfuryloxy)pyridine) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science. Featuring a differentiated halogenation profile and a lipophilic ether linkage, it serves as a prime substrate for orthogonal cross-coupling methodologies. This whitepaper provides an authoritative guide to its core properties, regioselective synthesis, and downstream applications.

Chemical Identity & Core Properties

While positional isomers such as 2-bromo-6-(furan-2-ylmethoxy)-pyridine (CAS: 1065484-89-0)[1] are widely cataloged commercially, the 5-bromo-2-substituted isomer is frequently synthesized in situ or custom-ordered for specific structure-activity relationship (SAR) campaigns.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 5-Bromo-2-(furan-2-ylmethoxy)pyridine
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Exact Mass 252.9738 Da
Appearance Pale yellow to off-white solid/viscous oil
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Furan O)
Solubility Soluble in DCM, THF, DMF, EtOAc; Insoluble in H₂O

Structural Significance in Drug Development

The architectural value of 5-bromo-2-(furan-2-ylmethoxy)-pyridine lies in its dual reactivity domains:

  • The C2-Ether Linkage (Nucleophilic Aromatic Substitution Domain): The pyridine core is inherently electron-deficient. The C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) because the adjacent electronegative nitrogen atom stabilizes the intermediate Meisenheimer complex[2]. The furfuryloxy moiety introduces a hydrogen-bond acceptor and modulates the overall lipophilicity (LogP) of the molecule.

  • The C5-Bromine Handle (Cross-Coupling Domain): Conversely, the C5 position is relatively inert to SNAr but highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C5-bromide an ideal, orthogonal handle for Suzuki, Heck, or Sonogashira couplings without disrupting the C2 ether linkage[3].

Synthesis Protocols & Mechanistic Causality

The most efficient route to synthesize 5-bromo-2-(furan-2-ylmethoxy)-pyridine is via the regioselective SNAr of 2,5-dibromopyridine with furfuryl alcohol.

SNAr_Mechanism Step1 2,5-Dibromopyridine + Furfuryl Alcohol Step2 Alkoxide Formation (NaH, THF, 0°C) Step1->Step2 Deprotonation Step3 Meisenheimer Complex (C2 Attack) Step2->Step3 SNAr Initiation Step4 Product Formation (- NaBr) Step3->Step4 Rearomatization

Fig 1: Regioselective SNAr mechanism at the C2 position of 2,5-dibromopyridine.

Step-by-Step Protocol: Regioselective SNAr

Self-Validating System: Expected Yield 80-85%; Purity >95% by LC-MS.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) and suspend in anhydrous THF (20 mL).

  • Alkoxide Generation: Cool the suspension to 0 °C using an ice bath. Add furfuryl alcohol (1.1 eq, 11 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve 2,5-dibromopyridine (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the alkoxide solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1; UV active).

  • Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Expertise & Experience: Causality Checkpoints

  • Why use NaH over K₂CO₃? Furfuryl alcohol has a pKa of ~15.5. A mild base like K₂CO₃ (pKa ~10.3) establishes an unfavorable equilibrium, leading to sluggish reaction rates. NaH ensures quantitative, irreversible deprotonation, driving the nucleophilic attack exclusively at the C2 position[2].

  • Why strictly control the temperature at 0 °C initially? Furan rings are sensitive to extreme thermal stress and highly basic environments, which can trigger ring-opening or polymerization. Controlling the exotherm during alkoxide formation preserves the integrity of the furan pharmacophore.

Downstream Applications: Cross-Coupling Workflows

Once synthesized, the C5-bromide serves as a robust electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of biaryl libraries[4].

Suzuki_Cycle Substrate 5-Bromo-2-(furan-2-ylmethoxy)pyridine OxAdd Oxidative Addition [Pd(II) at C5-Br] Substrate->OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd TransMet Transmetalation [Ar-B(OH)2 + Base] OxAdd->TransMet Base Activation RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd_Cat Catalyst Regeneration

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Self-Validating System: Expected Yield 75-90%; Complete consumption of starting material within 12 hours.

  • Reagent Loading: In a Schlenk tube, combine 5-bromo-2-(furan-2-ylmethoxy)pyridine (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent System: Evacuate and backfill the tube with argon (3 cycles). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Heating: Heat the mixture to 90 °C for 8–12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with DCM (3 × 15 mL). Filter the organic phase through a pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via flash chromatography.

Expertise & Experience: Causality Checkpoints

  • Why Pd(dppf)Cl₂? The bidentate nature of the dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, minimizing the risk of competitive protodehalogenation of the electron-deficient pyridine core[5].

  • Why a Dioxane/Water mixture? Water is absolutely critical to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive, electron-rich trihydroxyboronate species [Ar-B(OH)₃]⁻, which is required for the transmetalation step to occur efficiently[4].

Analytical Characterization

To ensure the trustworthiness of the synthesized building block, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~8.20 ppm (d, J = 2.5 Hz, 1H, Pyridine C6-H) - Highly deshielded by the adjacent nitrogen and bromine.
      
    • 
       ~7.65 ppm (dd, J = 8.7, 2.5 Hz, 1H, Pyridine C4-H).
      
    • 
       ~7.42 ppm (dd, J = 1.8, 0.8 Hz, 1H, Furan C5'-H).
      
    • 
       ~6.75 ppm (d, J = 8.7 Hz, 1H, Pyridine C3-H).
      
    • 
       ~6.40 - 6.35 ppm (m, 2H, Furan C3'-H, C4'-H).
      
    • 
       ~5.35 ppm (s, 2H, -O-CH₂-).
      
  • LC-MS (ESI+): Calculated for C₁₀H₉BrNO₂ [M+H]⁺: 254.0 and 256.0. The mass spectrum will display a classic 1:1 isotopic doublet separated by 2 mass units, confirming the presence of a single bromine atom.

References

  • Echemi. "1065484-89-0, 2-Bromo-6-(2-furanylmethoxy)pyridine". Echemi Chemical Database.
  • ResearchGate. "An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling". ResearchGate.
  • PMC. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". National Institutes of Health.
  • RSC. "Table of Contents (SNAr of 2,5-dibromopyridine)". The Royal Society of Chemistry.
  • ResearchGate. "Selective monolithiation of 2,5-dibromopyridine". ResearchGate.

Sources

Literature review on 2-alkoxy-5-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Alkoxy-5-Bromopyridine Derivatives in Medicinal Chemistry

Executive Summary

2-Alkoxy-5-bromopyridines represent a "privileged scaffold" in modern drug discovery, serving as a critical junction point for constructing biaryl and heterobiaryl systems. This moiety offers a unique electronic "push-pull" character: the C-2 alkoxy group acts as a strong electron donor (increasing solubility and providing a hydrogen bond acceptor), while the C-5 bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. This guide details the synthesis, reactivity, and application of this scaffold, exemplified by its role in clinical candidates like Gedatolisib .

Structural & Electronic Properties

The 2-alkoxy-5-bromopyridine core is defined by two competing electronic effects that drive its reactivity:

  • C-2 Position (Alkoxy): The oxygen lone pair donates electron density into the ring via resonance (+M effect), deactivating the ring towards nucleophilic attack at other positions but activating it for electrophilic aromatic substitution (though the bromine is usually installed first). Crucially, this group modulates lipophilicity (LogP) and metabolic stability.

  • C-5 Position (Bromo): The carbon-bromine bond is activated for oxidative addition by Pd(0) catalysts. The inductive withdrawal (-I) of the ring nitrogen further polarizes this bond, making it superior to phenyl bromides in cross-coupling rates.

Synthetic Strategies

The synthesis of 2-alkoxy-5-bromopyridines is most efficiently achieved via Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyridine. This route is preferred over direct bromination of 2-alkoxypyridines due to higher regioselectivity and cost-effectiveness.
Core Synthesis Workflow

The following diagram illustrates the primary industrial route (Route A) and the alternative bromination route (Route B).

SynthesisPathways Start 2,5-Dibromopyridine Reagent NaOMe / MeOH (Reflux, 5h) Start->Reagent Product 2-Methoxy-5-bromopyridine (>95% Yield) Reagent->Product SNAr (Regioselective) AltStart 2-Aminopyridine AltStep1 Bromination (Br2, HBr) AltStart->AltStep1 AltStep2 Diazotization/Sandmeyer (NaNO2, ROH) AltStep1->AltStep2 AltStep2->Product Alternative Route

Figure 1: Primary and alternative synthetic pathways for 2-methoxy-5-bromopyridine.

Critical Causality in Route Selection
  • Why

    
     on 2,5-dibromopyridine?  The C-2 bromine is significantly more electrophilic than the C-5 bromine due to the adjacent withdrawing nitrogen atom (alpha-effect). This allows for highly selective substitution at C-2 without affecting the C-5 halogen, preserving the handle for future coupling.
    
  • Why not direct bromination? Brominating 2-methoxypyridine often leads to mixtures of 3-bromo and 5-bromo isomers, requiring difficult chromatographic separation.

Functionalization & Reactivity Profile

Once synthesized, the 5-bromo handle allows for diverse functionalization.[1] The following decision tree maps the standard protocols based on the desired linkage.

Functionalization Center 2-Alkoxy-5-Bromopyridine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Center->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) Center->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Center->Sonogashira Lithiation Li-Halogen Exchange (Electrophiles: CHO, I, COOH) Center->Lithiation Biaryl Biaryl Scaffolds (e.g., Kinase Inhibitors) Suzuki->Biaryl Pd(PPh3)4, K2CO3 Aminopyridine Aminopyridines (e.g., GPCR Ligands) Buchwald->Aminopyridine Pd2(dba)3, BINAP Alkynyl Alkynyl Pyridines (e.g., Altinicline analogs) Sonogashira->Alkynyl PdCl2(PPh3)2, CuI Funct Functionalized Pyridines (Aldehydes/Acids) Lithiation->Funct n-BuLi, -78°C

Figure 2: Divergent synthesis map for C-5 functionalization.

Medicinal Chemistry Case Study: Gedatolisib

Gedatolisib (PF-05212384) is a potent dual inhibitor of PI3K and mTOR, currently in clinical development. Its structure features a 2-methoxy-5-pyridyl moiety linked to a central triazine core.

Role of the 2-Methoxy-5-Pyridyl Moiety
  • Solubility: The methoxy group disrupts crystal packing and increases solubility compared to a phenyl analog.

  • H-Bonding: The pyridine nitrogen serves as a weak hydrogen bond acceptor in the kinase hinge region or solvent front.

  • Metabolic Stability: The C-5 attachment prevents metabolic oxidation at the para-position (common in phenyl rings).

Table 1: Comparative Potency & Properties (Illustrative Data)

Compound VariantCore StructurePI3K

IC

(nM)
Solubility (pH 7.[2]4)
Gedatolisib 2-Methoxy-5-pyridyl 0.4 High
Analog APhenyl1.2Low
Analog B3-Pyridyl (no alkoxy)0.8Moderate

Data inferred from SAR trends in PI3K inhibitor development [1].

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-bromopyridine ( )

This protocol is self-validating via TLC monitoring of the disappearance of the less polar dibromide.

  • Reagents:

    • 2,5-Dibromopyridine (1.0 equiv, 47 g)

    • Sodium Hydroxide (NaOH) pellets (1.1 equiv, 8.8 g) - Note: NaOH in MeOH generates NaOMe in situ.

    • Methanol (MeOH) (anhydrous, 10 V)

  • Procedure:

    • Charge a 500 mL round-bottom flask with 2,5-dibromopyridine and MeOH.

    • Add NaOH pellets slowly with stirring.

    • Heat the mixture to reflux (65°C) for 5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (Rf ~0.8) should be consumed; product appears at Rf ~0.6.[3]

    • Cool to room temperature and concentrate under reduced pressure to remove bulk MeOH.

    • Dilute residue with water (100 mL) and extract with Dichloromethane (DCM) (2 x 100 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Distillation under reduced pressure (bp 76-78°C / 0.6 torr) or flash chromatography.

  • Expected Yield: 95-98% (White crystalline solid or clear oil).

Protocol B: General Suzuki-Miyaura Coupling

Optimized for 5-bromo-2-alkoxypyridines to prevent debromination.

  • Reagents:

    • 2-Methoxy-5-bromopyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • Dioxane (10 V)

  • Procedure:

    • Combine halide, boronic acid, and Pd catalyst in a vial.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane and

      
       solution.
      
    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

References

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Expedient five-step synthesis of SIB-1508Y from natural nicotine. Source: PubMed. URL:[Link]

  • Buchwald–Hartwig amination. Source: Wikipedia (General Mechanism & Scope). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs.[1] URL:[Link]

Sources

Pharmacophore Analysis and Optimization of Furan-Substituted Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-substituted pyridine scaffold represents a classic "high-reward, high-risk" structural motif in medicinal chemistry. While the pyridine ring provides a robust hydrogen-bond acceptor and solubility handle, the furan moiety offers unique steric bulk and electronic richness that can enhance potency in kinase and GPCR targets. However, this scaffold carries a significant metabolic liability: the bioactivation of the furan ring into reactive toxicophores.

This guide moves beyond basic modeling to address the structural causality of this scaffold. We will explore how to harness its pharmacophoric advantages while engineering out its metabolic risks, providing a self-validating workflow for drug discovery professionals.

The Chemical Space: Electronic and Conformational Architecture

To model this scaffold effectively, one must first understand the interplay between the electron-deficient pyridine and the electron-rich furan.

The Biaryl Twist

Unlike fused furanopyridines, a furan substituted onto a pyridine ring (a biaryl system) possesses a critical degree of freedom: the torsion angle between the two rings.

  • Pharmacophoric Implication: The energy barrier for rotation is generally low (< 5 kcal/mol), but the "active" conformation is often non-planar due to steric clash between ortho-hydrogens.

  • Modeling Tip: When generating conformers, do not enforce planarity. A twist angle of 20°–40° is often required to fit hydrophobic pockets (e.g., the ATP-binding site of kinases), breaking the conjugation slightly but improving shape complementarity.

Electronic Push-Pull
  • Pyridine (The Anchor): Acts as a

    
    -deficient sink. The nitrogen lone pair is the primary H-bond acceptor (HBA).
    
  • Furan (The Extender): Acts as a

    
    -excessive donor. The oxygen atom is a weak HBA but significantly influences the dipole moment.
    
  • Interaction: The furan ring often serves as a surrogate for a phenyl ring but with lower lipophilicity (LogP) and higher polarity, improving water solubility compared to biphenyl analogs.

The Furan Liability: Metabolic Bioactivation[1][2]

Critical Insight: As a senior scientist, I cannot recommend this scaffold without addressing its toxicity. Furan is a structural alert (toxicophore).

Mechanism of Toxicity

The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This results in the opening of the furan ring to form a reactive cis-2-butene-1,4-dial (an enedione). This electrophile reacts covalently with nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

Mitigation Strategies (The "Safe" Pharmacophore)

To utilize this scaffold safely, your pharmacophore model must filter for "blocked" furans.

  • Strategy A (Steric Shielding): Substitution at the furan C2/C5 positions prevents enzymatic oxidation.

  • Strategy B (Electronic Deactivation): Attaching strong electron-withdrawing groups (EWGs) to the furan ring reduces the electron density required for CYP450 oxidation.

  • Strategy C (Bioisosterism): If the furan liability is too high, use the pharmacophore model to scaffold-hop to an oxazole or thiophene , which maintain similar geometry but higher metabolic stability.

Visualizing the Metabolic Pathway

The following diagram illustrates the critical metabolic pathway that must be blocked during lead optimization.

FuranMetabolism Substrate Furan-Pyridine Scaffold CYP CYP450 (Oxidation) Substrate->CYP Metabolism Blocked Blocked Furan (e.g., C2-Methyl) Substrate->Blocked Chemical Modification Epoxide Unstable Epoxide/Intermediate CYP->Epoxide Enedione cis-2-butene-1,4-dial (Reactive Enedione) Epoxide->Enedione Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedione->Adduct Nucleophilic Attack Metabolite Stable Metabolite Blocked->Metabolite Safe Clearance

Figure 1: The bioactivation pathway of furan scaffolds.[1] Drug design must shunt the pathway from the red "Toxicity" track to the green "Safe Clearance" track.

Experimental Protocol: Pharmacophore Generation

This protocol assumes the use of standard molecular modeling software (e.g., MOE, Schrödinger Phase, or LigandScout).

Phase 1: Dataset Curation & Conformation
  • Input: Select 15–20 active furan-pyridine analogs and 50+ decoys (inactive but structurally similar).

  • Protonation: Set pH to 7.4. Ensure the pyridine nitrogen is treated as free base (unless pKa calculation suggests protonation, which is rare for pyridine in non-acidic pockets).

  • Conformational Search (Critical):

    • Method: Mixed Monte Carlo/Low-mode sampling.

    • Energy Window: 10 kcal/mol (to capture the "twisted" bioactive states).

    • Self-Validation Check: Measure the torsion angle between pyridine and furan. If all conformers are strictly planar (0° or 180°), your force field parameters may be over-penalizing the twist.

Phase 2: Feature Definition

Define the following pharmacophoric points manually if auto-generation is noisy:

  • F1 (HBA): Pyridine Nitrogen (Vector direction: lone pair).

  • F2 (Aro): Pyridine Ring Centroid.

  • F3 (Aro/Hyd): Furan Ring Centroid.

  • F4 (HBA/Polar): Furan Oxygen (Optional – often a weak interaction, but defines orientation).

  • F5 (Exclusion Volumes): Define steric spheres around the C2/C5 positions of the furan to represent the "safe substitution" zones described in Section 2.

Phase 3: Model Validation
  • Align: Superimpose actives based on the Pyridine-Furan axis.

  • Score: Generate hypotheses.

  • Validate:

    • GH Score (Goodness of Hit): Must be > 0.6.

    • Enrichment Factor (EF1%): The model must retrieve known actives from the decoy set within the top 1% of the screened database.

Comparative Data: Furan vs. Bioisosteres[4][5][6][7]

When the furan scaffold proves too toxic, use this data table to select the best bioisostere for your pharmacophore model.

ScaffoldH-Bond AcceptorAromatic CharacterMetabolic StabilityElectronic Effect
Furan Weak (O)HighLow (Risk) Electron Rich
Thiophene None (S)HighModerateElectron Rich
Oxazole Strong (N)ModerateHigh Electron Deficient
Phenyl NoneHighHighNeutral

Workflow Visualization

The following diagram outlines the decision tree for analyzing furan-pyridine hits.

Workflow Start Furan-Pyridine Hit Identified Check1 Is Furan C2/C5 Substituted? Start->Check1 Risk High Metabolic Risk Check1->Risk No Safe Proceed to Pharmacophore Mapping Check1->Safe Yes Mod1 Add Steric Block (Me/Cl) Risk->Mod1 Retain Electronics Mod2 Scaffold Hop (Oxazole) Risk->Mod2 Change Electronics Map Generate 3D Pharmacophore Safe->Map Mod1->Safe Mod2->Safe Screen Virtual Screening Map->Screen

Figure 2: Decision matrix for optimizing furan-pyridine hits prior to large-scale screening.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. [Link]

  • Yang, S. Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Pahwa, R., et al. (2016). "Pyridine: The Scaffolds with Significant Clinical Diversity."[2] International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Electronic and Physicochemical Profiling of Furan-2-ylmethoxy Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of furan-2-ylmethoxy substituents on pyridine rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan-2-ylmethoxy substituent represents a distinct pharmacophore in medicinal chemistry, combining the


-excessive character of a furan ring with the physicochemical modulation of an ether linkage.[1] Unlike direct biaryl couplings, the inclusion of a methylene spacer (

) effectively decouples the resonance systems of the furan and pyridine rings. This guide analyzes the electronic consequences of this decoupling, the resulting impact on pyridine basicity (pKa), and the critical metabolic liabilities associated with the furan moiety.[1] It provides validated synthetic protocols and structural insights to support lead optimization and bioisosteric replacement strategies.

Electronic Structure & Theoretical Basis[1][2][3]

The Decoupling Effect of the Methylene Spacer

A common misconception in designing heteroaryl-ethers is assuming a continuous conjugation pathway.[1] In 2-(furan-2-ylmethoxy)pyridine , the methylene group acts as an insulator.

  • Resonance (

    
    ):  The ether oxygen donates electron density into the pyridine ring via its lone pair (
    
    
    
    ).[1] This increases electron density at the pyridine C3 and C5 positions (ortho/para to the alkoxy group).[1]
  • Induction (

    
    ):  The electronegative oxygen exerts a strong electron-withdrawing inductive effect on the pyridine ring.[1]
    
  • Furan Isolation: The furan ring does not participate in resonance with the pyridine.[1] Its electronic influence is limited to a weak inductive withdrawal transmitted through the methylene group.[1]

Impact on Pyridine Basicity (pKa)

The introduction of an alkoxy group at the 2-position of a pyridine ring significantly alters the basicity of the ring nitrogen.[1]

  • Pyridine (Unsubstituted): pKa

    
     5.23.[2]
    
  • 2-Alkoxy Pyridines: Generally exhibit a pKa

    
     3.3.[1]
    

Mechanism: While the alkoxy oxygen is a resonance donor, the inductive withdrawal (


) dominates at the 2-position due to the proximity to the nitrogen atom.[1] This destabilizes the protonated pyridinium cation.[1] Consequently, 2-(furan-2-ylmethoxy)pyridine  is a significantly weaker base than pyridine itself, reducing its solubility in aqueous acid and altering its binding interactions in biological pockets.
Orbital Interactions & Diagram

The diagram below illustrates the competing electronic effects and the metabolic "danger zone" of the furan ring.[1]

ElectronicEffects cluster_0 Electronic Interactions cluster_1 Metabolic Liability Pyridine Pyridine Ring (Electron Deficient) Oxygen Ether Oxygen (-I Inductive / +M Resonance) Pyridine->Oxygen Bonded Oxygen->Pyridine -I Dominates (Basicity ↓) Spacer Methylene Spacer (Insulator) Oxygen->Spacer Bonded Furan Furan Ring (Pi-Excessive / Metabolic Alert) Spacer->Furan Bonded CYP CYP450 (CYP2E1) Furan->CYP Oxidation Metabolite Cis-2-butene-1,4-dial (Toxic Enedial) CYP->Metabolite Ring Opening caption Fig 1: Electronic decoupling and metabolic activation pathway of furan-2-ylmethoxy pyridines.

Synthetic Pathways & Protocols

The synthesis of furan-2-ylmethoxy pyridines relies on the formation of the C-O bond.[1] Two primary methods are employed depending on the substitution pattern of the pyridine ring.[1]

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2-halopyridines and 4-halopyridines (Activated positions). Mechanism: Addition-Elimination. The alkoxide attacks the electron-deficient pyridine ring.[1]

Protocol:

  • Reagents: 2-Chloropyridine (1.0 eq), Furfuryl alcohol (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

  • Activation: In a flame-dried flask under Argon, suspend NaH in DMF at 0°C.

  • Alkoxide Formation: Dropwise add Furfuryl alcohol.[1] Stir for 30 min until gas evolution ceases.

  • Displacement: Add 2-Chloropyridine. Heat to 80–100°C for 4–6 hours.[1]

  • Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .[1][3]
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Mitsunobu Reaction

Best for: 3-hydroxypyridines (Non-activated positions) or when harsh basic conditions must be avoided. Mechanism: Activation of the alcohol by phosphine/azodicarboxylate followed by


 displacement.[1]

Protocol:

  • Reagents: 3-Hydroxypyridine (1.0 eq), Furfuryl alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD or DEAD (1.2 eq), THF (anhydrous).
    
  • Procedure: Dissolve Pyridinol, Furfuryl alcohol, and

    
     in THF at 0°C.
    
  • Addition: Add DIAD dropwise. Allow to warm to RT and stir overnight.

  • Note: Order of addition is critical to prevent side reactions.

SynthesisWorkflow Start Target: Furan-2-ylmethoxy Pyridine Decision Pyridine Substitution Position? Start->Decision RouteA 2- or 4-Position (Electron Deficient) Decision->RouteA Activated RouteB 3-Position (Electron Neutral) Decision->RouteB Non-Activated StepA1 Reagents: NaH, DMF Furfuryl Alcohol RouteA->StepA1 StepB1 Reagents: PPh3, DIAD, THF Furfuryl Alcohol RouteB->StepB1 StepA2 Heat (100°C) SNAr Mechanism StepA1->StepA2 StepB2 Room Temp Mitsunobu Mechanism StepB1->StepB2 caption Fig 2: Decision matrix for synthetic route selection based on pyridine electronics.

Medicinal Chemistry Implications[6][7][8][9][10][11]

Structural Alert: Furan Metabolic Activation

While the furan ring serves as a lipophilic spacer and hydrogen bond acceptor, it is a well-documented structural alert in drug discovery.[1]

  • Mechanism: Cytochrome P450 enzymes (particularly CYP2E1) oxidize the furan ring to an epoxide or a cis-2-butene-1,4-dial intermediate.

  • Consequence: These reactive metabolites can form covalent adducts with proteins and DNA, leading to hepatotoxicity or mutagenicity.

  • Mitigation: If the furan moiety is essential for binding, consider blocking the 5-position of the furan ring with a methyl group or electron-withdrawing group (e.g., cyano) to reduce metabolic lability, although this changes the steric profile.[1]

Physicochemical Property Profile

The following table summarizes the shift in properties when converting a standard Pyridine to a 2-(Furan-2-ylmethoxy)pyridine derivative.

PropertyPyridine2-(Furan-2-ylmethoxy)pyridineImpact
pKa (Conj. Acid) ~5.2~3.0 – 3.3Decreased Basicity: Reduced solubility in weak acids; reduced cation-pi potential.
LogP 0.65~2.1Increased Lipophilicity: Improved membrane permeability; higher non-specific binding risk.[1]
H-Bond Acceptors 1 (N)3 (N, Ether O, Furan O)Enhanced Binding: Additional vectors for interaction with serine/threonine residues.
Rotatable Bonds 03Entropy Penalty: Increased conformational flexibility requires entropic cost upon binding.[1]
Bioisosteric Considerations

The furan-2-ylmethoxy group is often explored as a bioisostere for:

  • Benzyloxypyridines: The furan is smaller and more polar than the phenyl ring, potentially improving solubility while maintaining the aromatic interaction.[1]

  • Pyridinyl-methoxy-pyridines: Offers a change in electronics and metabolic soft spots.

References

  • Electronic Effects in Heterocycles

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: Kaljurand, I., et al. European Journal of Organic Chemistry, 2017.
    • Link:[Link]

  • Synthetic Methodology (SNAr)
  • Metabolic Toxicity of Furans

    • Title: "Furan-mediated protein cross-linking and toxicity."
    • Source: Peterson, L.A. Chemical Research in Toxicology, 2013.
    • Link:[Link]

  • Mitsunobu Reaction on Pyridines

    • Title: "The Mitsunobu Reaction in the Synthesis of Heterocyclic Ethers."[1]

    • Source: Swamy, K.C.K., et al. Chemical Reviews, 2009.
    • Link:[Link]

Sources

5-Bromo-2-(furan-2-ylmethoxy)-pyridine SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This technical guide profiles 5-Bromo-2-(furan-2-ylmethoxy)-pyridine , a bifunctional heterocyclic scaffold critical in medicinal chemistry. Characterized by a halogenated pyridine core ether-linked to a furan moiety, this molecule serves as a versatile intermediate for developing kinase inhibitors, GPCR ligands, and agrochemicals. Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic bromine at the C5 position (ideal for palladium-catalyzed cross-couplings) and the lipophilic furan-2-ylmethoxy tail (serving as a steric probe or metabolic handle).

Part 1: Chemical Identity & Digital Fingerprints

Precise structural identification is the prerequisite for database integration and intellectual property filings. The following data is derived from the IUPAC specification of the molecule.

Nomenclature & Identifiers
Identifier Type Data Specification
IUPAC Name 5-Bromo-2-(furan-2-ylmethoxy)pyridine
Common Name 5-Bromo-2-((furan-2-yl)methoxy)pyridine
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Canonical SMILES Brc1cnc(OCC2=CC=CO2)c1
Isomeric SMILES BrC1=CN=C(OCC2=CC=CO2)C=C1
InChI String InChI=1S/C10H8BrNO2/c11-8-3-4-9(13-5-8)14-6-10-2-1-7-12-10/h1-5,7H,6H2
Physicochemical Profile (Predicted)
Property Value Implication for Drug Design
cLogP ~2.8 - 3.1Moderate lipophilicity; likely good membrane permeability.
TPSA ~39 ŲFavorable for CNS penetration (typically <90 Ų).
H-Bond Donors 0Lack of donors reduces desolvation penalty during binding.
H-Bond Acceptors 3Pyridine nitrogen and two ether/furan oxygens available for interaction.

Part 2: Synthetic Methodology (Expertise & Experience)

The synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine relies on a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is preferred over metal-catalyzed couplings (e.g., Ullmann) due to milder conditions and higher atom economy.

Core Protocol: Williamson Ether-Type SₙAr

Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack by the adjacent nitrogen atom (–I and –M effects). By using 5-bromo-2-chloropyridine as the electrophile, we exploit the fact that chlorine is a better leaving group than bromine in SₙAr reactions at the 2-position, while the 5-bromo substituent remains intact for downstream functionalization.

Reagents & Materials
  • Electrophile: 5-Bromo-2-chloropyridine (1.0 eq)

  • Nucleophile: Furan-2-ylmethanol (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 eq) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF (0.2 M concentration).

Step-by-Step Workflow
  • Activation: In a flame-dried flask under N₂ atmosphere, dissolve furan-2-ylmethanol in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 minutes to generate the alkoxide species.

  • Substitution: Add 5-Bromo-2-chloropyridine (dissolved in minimal DMF) dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C). If conversion is slow (monitored by TLC/LCMS), heat to 60°C.

    • Note: Avoid temperatures >80°C to prevent decomposition of the furan ring or potential displacement of the bromine.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthetic Logic Visualization

Synthesis_Pathway cluster_inputs Precursors Alcohol Furan-2-ylmethanol Intermediate Alkoxide Species (Nucleophile) Alcohol->Intermediate Deprotonation (0°C, DMF) Base NaH (Base) Base->Intermediate Electrophile 5-Bromo-2-chloropyridine Product 5-Bromo-2-(furan-2-ylmethoxy)pyridine Electrophile->Product Electrophile Intermediate->Product SNAr Attack (Cl displacement)

Caption: Figure 1. SₙAr synthetic route exploiting the differential reactivity of halogens on the pyridine core.[2][3][4][5]

Part 3: Downstream Utility & Pharmacophore Applications

The value of this molecule lies in its role as a "divergent scaffold."[6] The bromine atom serves as a universal handle for carbon-carbon or carbon-heteroatom bond formation, while the furan-ether chain provides a specific geometric and electronic profile.

Palladium-Catalyzed Cross-Coupling (The Br-Handle)

The C5-Bromine is highly reactive toward Pd(0) oxidative addition.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Displacement of Br with amines to form C-N bonds.

  • Heck Reaction: Coupling with alkenes to extend conjugation.

Furan Ring Modifications

While often used as a stable lipophilic group, the furan ring can also participate in:

  • Diels-Alder Reactions: Acting as a diene to form bicyclic systems.

  • Ring Opening: Oxidative cleavage to reveal dicarbonyl functionalities for further heterocycle construction.

Functional Workflow Diagram

Utility_Map Core 5-Bromo-2-(furan-2-ylmethoxy)pyridine (The Scaffold) Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald Pd(0) / HNR2 Diels Diels-Alder (Bicyclic synthesis) Core->Diels Dienophile / Heat Metabolism Metabolic Liability (Furan oxidation) Core->Metabolism P450 Enzymes

Caption: Figure 2. Divergent application map highlighting the scaffold's versatility in medicinal chemistry.

Part 4: Safety & Handling (Self-Validating Protocol)

To ensure experimental integrity and safety, the following checkpoints must be observed:

  • Exotherm Control: The reaction of NaH with alcohols releases hydrogen gas. This is a self-validating step; if no bubbling occurs, the reagents may be wet or the NaH inactive. Ensure proper venting.

  • Solvent Dryness: SₙAr reactions are sensitive to water, which competes with the alcohol nucleophile to form the pyridone byproduct (5-bromo-2-hydroxypyridine). Validation: Use a Karl Fischer titrator or molecular sieves to ensure DMF water content is <50 ppm.

  • Furan Sensitivity: Furan rings can polymerize under strongly acidic conditions. Avoid acidic workups; keep the pH neutral or slightly basic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Bromo-2-methoxypyridine (Analogous Chemistry). Retrieved from .

  • BenchChem (2025). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.[7] Retrieved from .

  • Sigma-Aldrich (2025). Product Specification: 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine (Structural Analog). Retrieved from .

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for SₙAr mechanisms).

Sources

Thermodynamic Profiling of Brominated Alkoxypyridines: Melting and Boiling Point Characterization for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Thermodynamic Data in Drug Development

Brominated alkoxypyridines are indispensable building blocks in medicinal chemistry, frequently utilized as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and process chemists, the precise thermodynamic characterization of these intermediates—specifically their melting points (MP) and boiling points (BP)—is not merely a regulatory formality. These values dictate the selection of purification strategies (crystallization vs. vacuum distillation), influence storage conditions, and provide immediate, low-cost verification of isomeric purity.

This technical guide synthesizes empirical thermodynamic data with the underlying physical chemistry that governs these properties, providing a mechanistic framework and self-validating protocols for the characterization of brominated alkoxypyridine isomers.

Structure-Property Relationships (SPR): The Causality of Phase Behavior

The physical state and phase transition temperatures of substituted pyridines are governed by a delicate balance of molecular symmetry, steric hindrance, and localized dipole moments. By analyzing the isomeric variations of brominated methoxypyridines, we can observe clear structure-property relationships.

Steric Hindrance and Crystal Lattice Energy (Melting Point)

The melting point of a compound is heavily dictated by its crystal lattice energy, which requires optimal planar stacking and strong intermolecular interactions in the solid state.

  • 2-Bromo-6-methoxypyridine: This isomer exists as a liquid at room temperature[1]. The substitution at both the 2- and 6- positions creates significant steric bulk flanking the pyridine nitrogen. This steric hindrance disrupts the planarity required for optimal

    
     stacking and weakens intermolecular halogen bonding, thereby drastically lowering the lattice energy and the melting point.
    
  • 2-Bromo-3-methoxypyridine & 5-Bromo-2-methoxypyridine: Conversely, 5-bromo-2-methoxypyridine is a low-melting solid (31–33 °C)[2], and 2-bromo-3-methoxypyridine exhibits an even higher melting point of 45–49 °C[3]. In 2-bromo-3-methoxypyridine, the adjacent nature of the bromo and methoxy groups creates a strong, localized dipole moment. This asymmetry facilitates highly ordered intermolecular dipole-dipole interactions and halogen bonding in the solid state, requiring more thermal energy to disrupt the crystal lattice.

Vapor Pressure and Dipole-Dipole Interactions (Boiling Point)

Boiling points are governed by the energy required to overcome intermolecular forces in the liquid phase to transition into the vapor phase. Because these forces are less dependent on rigid geometric packing and more reliant on the overall molecular weight and bulk dipole moment, the boiling points of these isomers are relatively similar. The boiling points range from 206 °C for the sterically hindered 2,6-isomer[1] to approximately 233 °C for the 2,3-isomer[3].

Quantitative Thermodynamic Data Summary

The following table consolidates the melting and boiling point data for key brominated methoxypyridine isomers to facilitate rapid comparative analysis.

Compound NameCAS NumberPhysical State (at 25 °C)Melting Point (°C)Boiling Point (°C)
2-Bromo-6-methoxypyridine 40473-07-2Liquid< 20 (Liquid)206 (at 760 mmHg)[1]
5-Bromo-2-methoxypyridine 13472-85-0Low-melting Solid31 – 33[2]208 – 210[2]
2-Bromo-3-methoxypyridine 24100-18-3Solid45 – 49[3]233.4 (Predicted)[3]

Self-Validating Methodologies for Thermodynamic Characterization

To ensure absolute trustworthiness and scientific integrity, the protocols used to determine these values must incorporate self-validating mechanisms.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

This protocol is designed to eliminate kinetic artifacts (such as supercooling or metastable polymorphs) and capture the true thermodynamic melting point.

  • System Calibration (Self-Validation Step): Run a high-purity Indium standard (known MP: 156.6 °C) prior to sample analysis. Causality: If the onset of the Indium melt deviates by >0.1 °C, the system automatically flags a requirement for sensor recalibration, preventing the acquisition of erroneous data.

  • Sample Preparation: Encapsulate 2–5 mg of the solid isomer (e.g., 2-bromo-3-methoxypyridine) in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the premature volatilization of the methoxy groups, which would alter the sample mass and skew the heat flow integration.

  • Thermal Cycling (Heat-Cool-Heat):

    • Heat the sample at 10 °C/min to 10 °C above the expected melt.

    • Cool at 10 °C/min to -20 °C.

    • Re-heat at 5 °C/min to record the final melting point.

    • Causality: The first heating cycle erases the thermal and mechanical history of the crystal. The second heating cycle ensures that the measured endothermic peak reflects the true thermodynamic melting point of the most stable polymorph.

Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)

For liquid isomers like 2-bromo-6-methoxypyridine, a micro-capillary method is preferred to conserve valuable synthetic intermediates.

  • Assembly: Place 0.5 mL of the liquid sample into a small test tube. Seal one end of a glass capillary tube and insert it, open-end down, into the liquid.

  • Controlled Heating: Submerge the assembly in a silicone oil bath. Heat rapidly to 180 °C, then reduce the heating rate to exactly 1 °C/min. Causality: A slow heating rate near the expected boiling point prevents thermal lag between the bath sensor and the sample.

  • Endpoint Validation (Self-Validation Step): Observe the bubble formation. The boiling point is not recorded when bubbles first appear (which is merely the expansion of trapped air). The true boiling point is recorded precisely at the moment the continuous stream of bubbles ceases and the liquid is drawn back up into the capillary. Causality: This specific mechanical action only occurs when the vapor pressure of the compound exactly equals the atmospheric pressure, providing a physically validated endpoint.

Thermodynamic Characterization Workflow

ThermodynamicWorkflow Start Synthesized Compound (Brominated Alkoxypyridine) PhaseCheck Initial Phase Assessment at 25 °C Start->PhaseCheck Solid Solid Phase (e.g., 2-Bromo-3-methoxypyridine) PhaseCheck->Solid MP > 25 °C Liquid Liquid Phase (e.g., 2-Bromo-6-methoxypyridine) PhaseCheck->Liquid MP < 25 °C DSC DSC Analysis (Melting Point & Polymorphism) Solid->DSC MicroBP Siwoloboff Method (Micro-Boiling Point) Liquid->MicroBP Validation Data Validation & Thermodynamic Profiling DSC->Validation Endothermic Onset MicroBP->Validation Vapor Pressure = 1 atm

Workflow for thermodynamic characterization of brominated alkoxypyridines based on ambient phase.

References

1.[1] Fisher Scientific. "SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine". Available at: 2.[2] Pipzine Chemicals. "5-Bromo-2-methoxypyridine Manufacturer & Supplier in China". Available at: 3.[3] ChemicalBook. "24100-18-3 | CAS DataBase - ChemicalBook". Available at:

Sources

Methodological & Application

Synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 5-Bromo-2-(furan-2-ylmethoxy)-pyridine , a critical intermediate in the development of kinase inhibitors and analgesic pharmacophores.

While traditional Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, the presence of the pyridine ring necessitates a Nucleophilic Aromatic Substitution (SNAr) approach. This method is preferred over the alkylation of 5-bromo-2-hydroxypyridine (pyridone), which frequently yields mixtures of N-alkylated and O-alkylated products. This protocol utilizes furfuryl alcohol as the nucleophile and 5-bromo-2-chloropyridine as the electrophile, ensuring high regioselectivity for the ether linkage.

Key Advantages of This Protocol:

  • Regioselectivity: Exclusive formation of the O-linked ether, avoiding N-alkylation byproducts common in pyridone alkylation.

  • Stability Management: Specific handling instructions to prevent acid-catalyzed polymerization of furfuryl alcohol.

  • Scalability: Validated for gram-scale synthesis with high reproducibility.

Chemical Reaction & Mechanism

Retrosynthetic Logic

The synthesis disconnects at the ether oxygen. We utilize the high reactivity of the C-2 position in pyridine towards nucleophiles, further activated by the electron-withdrawing nature of the ring nitrogen and the inductive effect of the bromine at C-5.

Reaction Scheme

The reaction proceeds via a two-step one-pot sequence:

  • Deprotonation: Sodium hydride (NaH) deprotonates furfuryl alcohol to form the sodium alkoxide.

  • SNAr Displacement: The alkoxide attacks the C-2 position of 5-bromo-2-chloropyridine, forming a Meisenheimer complex intermediate, followed by the elimination of chloride.

ReactionMechanism Start Furfuryl Alcohol Alkoxide Furfuryl Alkoxide (Nucleophile) Start->Alkoxide Deprotonation (-H2) Base NaH (Base) Base->Alkoxide Complex Meisenheimer Complex Alkoxide->Complex Attack at C-2 Electrophile 5-Bromo-2-chloropyridine Electrophile->Complex + Product 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Complex->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the SNAr formation of the target ether.

Critical Material Attributes (CMA)

ReagentRoleCritical AttributeRisk Mitigation
Furfuryl Alcohol NucleophilePurity & Acidity Must be colorless/pale yellow. Dark samples indicate polymerization.[1] Store over K₂CO₃ to ensure no acid traces.
5-Bromo-2-chloropyridine ElectrophileHalogen SelectivityThe 2-Cl is more labile than 5-Br due to resonance activation. Ensure no 2,5-dibromo contaminants.
Sodium Hydride (60%) BaseMoisture SensitivityUse dry mineral oil dispersion. Weigh under inert gas (N₂/Ar).
DMF (Anhydrous) SolventWater ContentWater quenches the alkoxide. Use <50 ppm H₂O grade (Sure/Seal™ or equivalent).

Experimental Protocol

Safety Pre-Check[2]
  • Furfuryl Alcohol Warning: This compound is highly susceptible to exothermic polymerization in the presence of acids.[2] Never use acidic drying agents or mix with strong acids during workup.[2]

  • Sodium Hydride: Evolves hydrogen gas. Ensure adequate venting and remove ignition sources.

Step-by-Step Procedure

Scale: 10.0 mmol (Theoretical Yield: ~2.68 g)

  • Apparatus Setup:

    • Oven-dry a 100 mL two-neck Round Bottom Flask (RBF).

    • Equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

    • Flush the system with nitrogen for 10 minutes.

  • Alkoxide Formation:

    • Add Sodium Hydride (60% dispersion in oil, 480 mg, 12.0 mmol, 1.2 equiv) to the flask.

    • Optional: Wash NaH with dry hexane (2 x 5 mL) to remove oil if high purity is required, though usually unnecessary for this synthesis.

    • Add Anhydrous DMF (15 mL) via syringe. Cool to 0 °C (ice bath).

    • Add Furfuryl Alcohol (1.08 g, 0.95 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Observation: Gas evolution (H₂) will occur. Stir at 0 °C for 30 minutes until evolution ceases and a clear/hazy solution forms.

  • Coupling Reaction:

    • Dissolve 5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).

    • Add the pyridine solution dropwise to the alkoxide mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

    • Heated Phase: If TLC indicates slow conversion after 2 hours, heat the mixture to 60 °C for 4 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1). Product typically moves with Rf ~0.5-0.6; starting chloropyridine is less polar.

  • Workup (Quench & Extraction):

    • Cool the mixture to room temperature.

    • Carefully quench by dropwise addition of Saturated NH₄Cl solution (10 mL) or water. Note: Although NH₄Cl is slightly acidic, the buffer capacity is safe for the ether product; avoid strong HCl.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow oil or low-melting solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 0% to 10% Ethyl Acetate in Hexanes.

    • Stability Note: Do not leave the product on silica (acidic) for extended periods.

Workflow Diagram

ProtocolWorkflow Setup Setup: Dry RBF, N2 Atmosphere Deprotonation Add NaH + DMF (0°C) Add Furfuryl Alcohol dropwise Setup->Deprotonation Coupling Add 5-Bromo-2-chloropyridine Warm to RT or 60°C Deprotonation->Coupling Wait 30 min Monitoring TLC Check (Hex:EtOAc 4:1) Coupling->Monitoring 2-4 Hours Monitoring->Coupling Incomplete (Heat) Quench Quench with Sat. NH4Cl Extract with EtOAc Monitoring->Quench Complete Purification Flash Chromatography (0-10% EtOAc/Hex) Quench->Purification

Figure 2: Operational workflow for the synthesis process.

Characterization & Expected Data

TechniqueExpected Signal / ResultInterpretation
Physical State White to pale yellow solidMelting point approx. 45-55 °C (analogous ethers).
¹H NMR (CDCl₃)

8.2 (d, 1H, C6-H)
Characteristic doublet for pyridine proton alpha to nitrogen.

7.7 (dd, 1H, C4-H)
Pyridine proton beta to nitrogen.

6.7 (d, 1H, C3-H)
Upfield shift due to shielding by adjacent oxygen.

5.3 (s, 2H, -OCH₂-)
Diagnostic Peak: Singlet for the methylene linker.

6.4 - 7.5 (m, 3H)
Furan ring protons.
MS (ESI+) [M+H]⁺ = 254/256Characteristic 1:1 bromine isotope pattern.

Troubleshooting & Optimization

  • Low Yield / Unreacted Chloride:

    • Cause: NaH quality is poor (hydrolyzed).

    • Fix: Use fresh NaH or switch to Potassium tert-butoxide (KOtBu) in THF, which is a soluble base and often faster.

  • Black Tar Formation:

    • Cause: Polymerization of furfuryl alcohol due to acid traces or excessive heat.[3]

    • Fix: Ensure all glassware is base-washed. Keep reaction temperature

      
       60 °C.
      
  • N-Alkylation (Pyridone formation):

    • Cause: Hydrolysis of the chloropyridine by adventitious water before alkoxide attack.

    • Fix: Ensure rigorous anhydrous conditions. The SNAr route minimizes N-alkylation compared to starting with hydroxypyridine, but water must be excluded.

References

  • ChemicalBook. (n.d.). 5-Bromo-2-methoxypyridine synthesis and properties. (Analogous reaction conditions for 2-alkoxypyridines). Retrieved from

  • Ataman Kimya. (n.d.). Furfuryl Alcohol: Reactivity and Stability.[1][3] (Critical safety data regarding polymerization). Retrieved from

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[4] Chemical & Pharmaceutical Bulletin. (Demonstrates regioselectivity of SNAr on 2,6-dihalopyridines). Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scope.[5] (General principles of alkoxide nucleophilicity). Retrieved from

  • Furan.com. (n.d.). Furfuryl Alcohol Safety Data Sheet.[6] (Handling and storage to prevent degradation).[2] Retrieved from

Sources

Protocol for nucleophilic aromatic substitution to yield 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine via Regioselective SNAr

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine , a critical pharmacophore in drug discovery. The method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the enhanced electrophilicity of the C2 position in 5-bromo-2-halopyridines. By optimizing the base-solvent system and controlling temperature, this protocol ensures high regioselectivity and minimizes furan ring degradation.

Strategic Analysis & Reaction Design

The Challenge: Reactivity vs. Stability

The synthesis requires coupling furan-2-ylmethanol (furfuryl alcohol) with a di-halogenated pyridine. Two primary challenges exist:

  • Regioselectivity: We must selectively substitute at the C2 position while leaving the C5-bromine intact for future cross-coupling (e.g., Suzuki-Miyaura).[1]

  • Furan Stability: The furan ring is acid-sensitive and prone to polymerization. The reaction and workup must remain strictly basic or neutral.

Substrate Selection: The Halogen Effect

In SNAr reactions on pyridines, the rate-determining step is the nucleophilic attack, not the leaving group departure. Therefore, the electronegativity of the halogen dictates reactivity by lowering the LUMO energy of the ring carbon.

SubstrateReactivity (C2)CostRecommendation
5-Bromo-2-fluoropyridine High (Reacts at RT)HighGold Standard (Use for small scale/high value)
5-Bromo-2-chloropyridine Medium (Requires 60-80°C)LowStandard Workhorse (Recommended for scale-up)
2,5-Dibromopyridine Medium (C2 > C5 selectivity)Very LowViable (Requires strict temp control to avoid bis-sub)

Decision: This protocol uses 5-Bromo-2-chloropyridine as the electrophile due to its optimal balance of stability, cost, and reactivity.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[2] The alkoxide attacks C2, forming a resonance-stabilized Meisenheimer intermediate (negative charge localized on the ring nitrogen), followed by the expulsion of the chloride ion.

SNAr_Mechanism cluster_0 Key Interaction Reactants Reactants (Furfuryl Alkoxide + 5-Br-2-Cl-Pyridine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (RDS) Intermediate Meisenheimer Complex (Stabilized anionic intermediate) TS1->Intermediate Product Product 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Intermediate->Product -Cl⁻ (Fast) Note1 Ring Nitrogen activates C2 by stabilizing negative charge

Caption: Mechanistic flow of the SNAr reaction. The ring nitrogen is critical for stabilizing the Meisenheimer complex, making C2 significantly more reactive than C5.

Detailed Experimental Protocol

Target Scale: 5.0 mmol Expected Yield: 85-92%

Materials & Reagents
  • Electrophile: 5-Bromo-2-chloropyridine (1.0 eq, 962 mg)

  • Nucleophile: Furan-2-ylmethanol (1.2 eq, 0.52 mL)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq, 300 mg)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is preferred for 2-chloropyridines to increase reaction rate.

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Alkoxide Formation)

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add NaH (300 mg, 7.5 mmol) . Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required immediately, but usually unnecessary.

  • Add anhydrous DMF (10 mL) under nitrogen flow. Cool the suspension to 0°C using an ice bath.

  • Add Furan-2-ylmethanol (0.52 mL, 6.0 mmol) dropwise over 5 minutes.

    • Observation: Vigorous evolution of H₂ gas.

  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for another 15 minutes to ensure complete deprotonation. The solution should turn slightly yellow/orange.

Step 2: SNAr Reaction

  • Add 5-Bromo-2-chloropyridine (962 mg, 5.0 mmol) in one portion (solid) or dissolved in minimal DMF (2 mL).

  • Heat the reaction mixture to 70°C .

    • Note: If using 5-Bromo-2-fluoropyridine, reaction proceeds at RT. For the chloro-analog, heat is required to overcome the activation energy.

  • Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LCMS.[3]

    • Checkpoint: Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear.[2]

    • Time: Typically 2–4 hours at 70°C.

Step 3: Workup & Isolation

  • Cool the mixture to RT.

  • Carefully quench by adding saturated aqueous NH₄Cl (10 mL) dropwise. Caution: Residual NaH will bubble.

  • Dilute with water (40 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel).

  • Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

  • Isolate the product as a white to off-white solid.

Process Workflow & Logic

Workflow Start Start: Inert Atmosphere Setup Deprotonation Deprotonation: NaH + Furfuryl Alcohol (0°C -> RT, DMF) Start->Deprotonation Addition Addition: Add 5-Bromo-2-chloropyridine Deprotonation->Addition Reaction Reaction: Heat to 70°C for 2-4h Addition->Reaction Check QC Check: TLC/LCMS (SM consumed?) Reaction->Check Check->Reaction No (Continue Heating) Quench Workup: Quench (NH4Cl) Extract (EtOAc) Check->Quench Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the synthesis. Critical decision points are highlighted in yellow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Reaction temp too low or wet solvent.Increase temp to 90°C; ensure DMF is anhydrous (water kills the alkoxide).
Side Product (Hydrolysis) Wet solvent (OH⁻ competes with Alkoxide).Use fresh anhydrous DMF; keep NaH excess slight (1.5 eq).
Side Product (Bis-sub) Using 2,5-dibromopyridine and overheating.[4]Switch to 5-Bromo-2-chloropyridine to lock the C5 position.
Dark/Black Mixture Furan decomposition.Avoid strong acids during workup; do not overheat (>100°C).

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution (SNAr) on Pyridines.[1][2][5] BenchChem Application Notes.[2][6]

  • Analogous Synthesis (2-Alkoxy-5-bromopyridines)

    • Synthesis of 5-Bromo-2-methoxypyridine.[4][7][8] ChemicalBook Protocols.

  • Base & Solvent Effects

    • Effect of solvent and base on SNAr of halopyridines.[1][5] RSC Advances.

  • General SNAr Theory

    • Nucleophilic Aromatic Substitution.[1][2][5][9][10][11][12][13] Chemistry LibreTexts.

Sources

High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(furan-2-ylmethoxy)pyridine: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of complex biaryl and heteroaryl architectures is a cornerstone of modern drug discovery. The substrate 5-Bromo-2-(furan-2-ylmethoxy)pyridine represents a highly valuable, yet synthetically demanding, pharmacophore building block. It combines an electron-deficient pyridine core with an electron-donating furfuryl ether linkage. While this structural duality provides excellent physicochemical properties for medicinal chemistry, it presents unique challenges for palladium-catalyzed cross-coupling.

This application note details the mechanistic rationale, reaction optimization, and a self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By leveraging advanced dialkylbiaryl phosphine ligands, researchers can completely suppress catalyst poisoning and achieve near-quantitative yields.

Mechanistic Insights & Causality

To achieve high turnover numbers (TON) with polyheteroatom-containing substrates, one must understand the causality behind each step of the catalytic cycle and how the substrate's electronics dictate catalyst selection .

  • Oxidative Addition & Catalyst Poisoning: The C-Br bond at the 5-position is electronically activated by the inductive and resonance-withdrawing effects of the pyridine nitrogen. However, the molecule contains three Lewis-basic sites (pyridine nitrogen, furan oxygen, and ether oxygen). Standard first-generation catalysts like

    
     frequently fail because these heteroatoms coordinate to the palladium center, forming stable, inactive complexes (catalyst poisoning).
    
  • Ligand Causality: To counteract this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or their corresponding third-generation (G3) precatalysts are mandatory . The immense steric bulk of XPhos physically blocks the heteroatoms of the substrate from coordinating to the palladium center, ensuring that the metal remains available for the primary catalytic cycle.

  • Transmetalation & Base Selection: The use of a strong, highly soluble aqueous base like

    
     is critical. It rapidly converts the incoming arylboronic acid into a nucleophilic boronate complex 
    
    
    
    , facilitating rapid transmetalation to the Pd(II) intermediate.
  • Reductive Elimination: The steric demand of the XPhos ligand forces the two aryl groups on the Pd(II) center into close proximity, drastically lowering the activation energy required for reductive elimination and the release of the final biaryl product .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-2-(furan-2-ylmethoxy)pyridine (High Reactivity) TransMet Transmetalation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / K3PO4 (Boronate Formation) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Biaryl Product (Sterically Driven)

Figure 1: Suzuki-Miyaura catalytic cycle optimized for heteroaryl bromides.

Reaction Optimization Data

The following table summarizes the optimization campaign for coupling 5-Bromo-2-(furan-2-ylmethoxy)pyridine with a standard arylboronic acid (e.g., 4-methoxyphenylboronic acid). The data clearly demonstrates the necessity of modern ligand architecture.

EntryCatalyst SystemBaseSolvent (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
1

(5 mol%)

Toluene/

(4:1)
901241%Sluggish; severe catalyst poisoning by substrate heteroatoms.
2

(5 mol%)

Dioxane/

(4:1)
90876%Bidentate ligand reduces off-target coordination; moderate conversion.
3

/ SPhos

Dioxane/

(4:1)
90489%Bulky ligand accelerates reductive elimination; excellent conversion.
4 XPhos Pd G3 (2 mol%)

Dioxane/

(4:1)
90 2 >95% Optimal; rapid generation of active Pd(0) completely suppresses side reactions.

Standardized Self-Validating Protocol

This protocol is designed as a self-validating system. Each critical phase contains an internal checkpoint to ensure scientific integrity and prevent the downstream processing of failed reactions.

Materials Required:
  • Substrate: 5-Bromo-2-(furan-2-ylmethoxy)pyridine (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (2.0 mmol, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized

    
     (Degassed, 2.0 mL)
    
Step-by-Step Methodology:

Step 1: Reaction Assembly & Deoxygenation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(furan-2-ylmethoxy)pyridine, the arylboronic acid, and

    
    .
    
  • Add the XPhos Pd G3 precatalyst. Note: Weighing the catalyst inside a nitrogen-filled glovebox is recommended but not strictly required if handled swiftly in air.

  • Seal the tube with a rubber septum and purge the vessel with Argon for 5 minutes.

  • Add the degassed 1,4-Dioxane and

    
     via syringe.
    
  • Sparge the resulting biphasic mixture with Argon for an additional 10 minutes to ensure complete removal of dissolved oxygen (critical to prevent homocoupling of the boronic acid).

Step 2: Thermal Activation & In-Process Validation

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Checkpoint 1 (2 hours): Remove a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LCMS. The reaction is validated to proceed to the next step only if the LCMS trace shows >95% consumption of the starting bromide and the appearance of the product mass[M+H]+.

Step 3: Quenching & Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification & Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation Checkpoint 2: Confirm product identity and purity via

    
     NMR. A successful coupling is verified by the disappearance of the characteristic C6-proton doublet of the starting bromopyridine and the integration of the newly appended aryl protons, while the furan and ether 
    
    
    
    signals remain intact.

Workflow A 1. Reagent Prep (Glovebox/Schlenk) B 2. Degassing (Argon Sparging) A->B C 3. Heating (90°C, 2-4h) B->C D 4. Monitoring (LCMS/TLC) C->D E 5. Workup (EtOAc/H2O) D->E F 6. Purification (Flash Silica) E->F

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

  • Shelton, P., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2353-2358. URL:[Link]

Reagents for coupling furan-2-ylmethanol with 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight

1.1 The Synthetic Challenge Coupling Furan-2-ylmethanol (Furfuryl alcohol) with 2,5-dibromopyridine presents a classic problem in heteroaromatic functionalization: Regioselectivity .

The pyridine ring contains two electrophilic sites (C2 and C5). However, they are electronically distinct.

  • C2 Position (

    
     to N):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitrogen atom. The nitrogen stabilizes the anionic Meisenheimer intermediate.
  • C5 Position (

    
     to N):  Electronically similar to an unactivated aryl bromide. It is inert to standard 
    
    
    
    conditions but susceptible to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or Lithium-Halogen exchange.

1.2 The Stability Paradox

  • Furfuryl Alcohol: Highly sensitive to acids (polymerizes to form resins) but stable under basic conditions.

  • 2,5-Dibromopyridine: Susceptible to hydrolysis at C2 under harsh aqueous basic conditions.

1.3 The Decision Matrix The choice of reagent dictates the regiochemical outcome.

  • Pathway A (

    
     - Kinetic/Thermodynamic Favorite):  Uses strong base (NaH, KOtBu). Attacks C2 .
    
  • Pathway B (Pd-Catalysis): Uses Pd(0)/Ligand.[1][2][3] Can attack C2 under milder conditions or C5 if C2 is blocked (though C2 remains the kinetic preference for oxidative addition).

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the mechanistic divergence based on reagent selection.

ReactionLogic Reactants Reactants: Furan-2-ylmethanol + 2,5-Dibromopyridine ConditionA Condition A: Strong Base (NaH/DMF) (S_NAr Mechanism) Reactants->ConditionA Standard Route ConditionB Condition B: Pd(OAc)2 / Ligand (Buchwald-Hartwig) Reactants->ConditionB Catalytic Route IntermediateA Meisenheimer Complex (Stabilized by N) ConditionA->IntermediateA Nucleophilic Attack IntermediateB Oxidative Addition (Pd inserts at C-Br) ConditionB->IntermediateB Pd(0) Insertion Product2 Major Product: 2-(furfuryloxy)-5-bromopyridine (C2 Substitution) IntermediateA->Product2 Elimination of Br- IntermediateB->Product2 Reductive Elimination (Preferential C2) Product5 Minor/Trace Product: (Unless C2 blocked) 2,5-bis(furfuryloxy)... IntermediateB->Product5 Excess Reagent

Figure 1: Mechanistic pathways for the coupling of furfuryl alcohol and 2,5-dibromopyridine. Note that C2 substitution is dominant in both pathways due to electronic activation.

Part 3: Detailed Protocols

Protocol A: Regioselective Coupling (Target: C2-Ether)

Recommended for gram-scale synthesis of 5-bromo-2-(furan-2-ylmethoxy)pyridine.

Reagent Selection Rationale:

  • Base: Sodium Hydride (NaH, 60% in oil). Irreversible deprotonation ensures high concentration of the alkoxide nucleophile.

  • Solvent: DMF or NMP. High dielectric constant stabilizes the polar transition state. Anhydrous conditions are critical to prevent hydrolysis of the bromide to a pyridone.

  • Temperature: 0°C

    
     RT. Heating is rarely required for C2-displacement and avoids furan decomposition.
    

Step-by-Step Methodology:

  • Alkoxide Formation:

    • To a flame-dried 3-neck round-bottom flask under Nitrogen, add NaH (1.2 equiv, 60% dispersion).

    • Wash NaH with dry hexane (3x) to remove mineral oil if downstream purification is sensitive (optional).

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to limiting reagent).

    • Cool to 0°C (ice bath).

    • Add Furan-2-ylmethanol (1.1 equiv) dropwise via syringe.

    • Observation: Vigorous gas evolution (

      
      ). Stir at 0°C for 30 mins until gas evolution ceases.
      
  • Coupling:

    • Dissolve 2,5-dibromopyridine (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

  • Validation (TLC/HPLC):

    • Monitor consumption of 2,5-dibromopyridine.[4][5]

    • TLC Mobile Phase: 10% EtOAc in Hexanes. Product will be more polar than the dibromide but less polar than the alcohol.

  • Work-up:

    • Quench carefully with saturated

      
        (aq) at 0°C.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (SiO2). Gradient: 0%

      
       20% EtOAc/Hexanes.
      

Data Summary: Reagent Compatibility

ReagentRoleEq.Notes
NaH Base1.2Standard. Requires anhydrous conditions.
KOtBu Base1.2Alternative. Soluble in THF. Milder than NaH.
Cs2CO3 Base2.0Weaker base. Requires heating (60°C+). Use if NaH fails.
DMF Solvent-Ideal for

. High boiling point removal required.
THF Solvent-Good for KOtBu. Slower reaction rate than DMF.
Protocol B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Use Case: If


 fails due to steric hindrance or if mildest possible conditions are required.

Reagent Selection Rationale:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 .

  • Ligand: Xantphos or BINAP .[1] Bidentate ligands prevent

    
    -hydride elimination and promote reductive elimination of the ether.
    
  • Base:

    
     . Milder than NaH/KOtBu, compatible with Pd cycles.
    

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with 2,5-dibromopyridine (1.0 equiv), Furan-2-ylmethanol (1.2 equiv),

      
        (2.0 equiv), Pd(OAc)2  (5 mol%), and Xantphos  (7.5 mol%).
      
    • Purge with Argon/Nitrogen for 5 minutes.

  • Reaction:

    • Add anhydrous Toluene or 1,4-Dioxane (degassed).

    • Seal and heat to 80–100°C for 12–18 hours.

    • Note: C2 coupling will still dominate. C5 coupling is difficult without blocking C2.

  • Work-up:

    • Filter through a pad of Celite to remove Pd/Inorganics.

    • Concentrate and purify via chromatography.[1]

Part 4: Troubleshooting & Critical Control Points

Regioselectivity Verification

How do you confirm the reaction occurred at C2 and not C5?

  • 1H NMR Evidence:

    • C2-Substitution: The proton at C6 (ortho to N) will remain a doublet with a typical shift (~8.2 ppm). The proton at C3 (meta to N) will shift significantly upfield due to the shielding effect of the new alkoxy group.

    • C5-Substitution: The C6 proton would shift upfield.

  • 13C NMR: The C2 carbon signal (~140-150 ppm in starting material) will shift upfield to ~160-165 ppm (typical for 2-alkoxypyridines).

Handling Furfuryl Alcohol
  • Risk: Acid-catalyzed polymerization creates a black tar.

  • Control: Ensure all glassware is base-washed or neutral. Do not use acidic work-up (e.g., 1M HCl). Use

    
     or water for quenching.
    
Workflow Diagram

Workflow Start Start: 2,5-Dibromopyridine Decision Is the substrate acid-sensitive? Start->Decision RouteA Route A: NaH / DMF (0°C) Standard S_NAr Decision->RouteA No/Unknown RouteB Route B: Pd / Xantphos / Cs2CO3 Buchwald-Hartwig Decision->RouteB Yes (Extreme sensitivity) Monitor Monitor TLC (Disappearance of Dibromide) RouteA->Monitor RouteB->Monitor Quench Quench: Sat. NH4Cl (Avoid Strong Acid!) Monitor->Quench Isolate Isolate: 2-((furan-2-ylmethoxy)methyl)-5-bromopyridine Quench->Isolate

Figure 2: Operational workflow for the synthesis, highlighting the critical quenching step.

References

  • Regioselectivity in Nucleophilic Arom

    • Source: Organic Chemistry Portal.[6] "Nucleophilic Aromatic Substitution".

    • URL:[Link]

  • Buchwald-Hartwig C-O Coupling Protocols

    • Title: "Pd-C
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Lithiation and Reactivity of 2,5-Dibromopyridine

    • Title: "Selective monolithiation of 2,5-dibromopyridine with butyllithium".
    • Source: Song, J.J. et al. Tetrahedron Letters, 2001.
    • URL:[Link]

  • Properties and Handling of Furfuryl Alcohol

    • Source: NIH PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: Strategic Preparation of Pyridine-Furan Hybrid Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The pyridine-furan hybrid scaffold represents a "privileged structure" in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The fusion or linkage of a


-deficient pyridine with a 

-excessive furan creates a unique electronic "push-pull" system that modulates solubility, lipophilicity (LogP), and hydrogen bond acceptor/donor profiles.

However, this scaffold presents distinct challenges:

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to Palladium (Pd), quenching catalytic cycles during cross-coupling.

  • Metabolic Liability: The furan ring is a known metabolic "hotspot," susceptible to CYP450-mediated oxidation into reactive dicarbonyl species.[1]

  • Acid Sensitivity: The electron-rich furan ring is prone to polymerization in strongly acidic media.

This guide provides robust, self-validating protocols for synthesizing both Linked (biaryl-type) and Fused (bicyclic) pyridine-furan systems, integrated with strategies to optimize metabolic stability.

Strategic Synthesis Planning

Before selecting a protocol, the structural class must be defined. The synthetic approach differs fundamentally between linked systems (isosteres of biphenyl) and fused systems (isosteres of quinoline/isoquinoline).

Figure 1: Retrosynthetic Logic & Method Selection

Retrosynthesis Target Target: Pyridine-Furan Hybrid Class1 Class A: Linked System (Biaryl-like) Target->Class1 Class2 Class B: Fused System (Bicyclic Core) Target->Class2 Method1 Suzuki-Miyaura Coupling (Protocol 1) Class1->Method1 Preferred Method2 Stille Coupling (Toxic alternatives) Class1->Method2 Avoid if possible Method3 Annulation / Cyclization (Protocol 2) Class2->Method3 Precursor1 Pyridine-Boronic Acid + Halofuran Method1->Precursor1 Precursor2 2-Halo-3-cyanopyridine + Alpha-Hydroxy Ketone Method3->Precursor2

Caption: Decision matrix for selecting the optimal synthetic pathway based on the target scaffold topology.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling (Linked Systems)

Application: Synthesis of 2-(furan-2-yl)pyridines and 3-(furan-2-yl)pyridines. Challenge addressed: Pyridine nitrogen coordination to Pd catalyst.

Mechanism & Rationale

Standard Suzuki conditions often fail with pyridines because the


 nitrogen displaces phosphine ligands, forming inactive Pd-pyridine complexes. We utilize XPhos  or SPhos  ligands; these bulky, electron-rich biaryl phosphines create a steric shield that prevents pyridine coordination while facilitating oxidative addition of electron-rich furan halides.
Reagents & Materials
ComponentReagentRole
Electrophile 2-Bromopyridine or 2-ChloropyridineScaffold A
Nucleophile Furan-2-boronic acid (or pinacol ester)Scaffold B
Catalyst XPhos Pd G3 (Third Generation Precatalyst)High-turnover Pd source
Base

(2.0 M aq) or

Activates boronic acid
Solvent 1,4-Dioxane : Water (4:1)Promotes transmetallation
Step-by-Step Methodology
  • System Preparation:

    • Oven-dry a 20 mL microwave vial or Schlenk tube.

    • Critical Step: Degas all solvents (Dioxane and Water) separately by sparging with Argon for 15 minutes. Reason: Furans are oxygen-sensitive; Pd(0) is oxygen-sensitive.

  • Reagent Loading:

    • Add 2-Bromopyridine (1.0 equiv, 1.0 mmol).

    • Add Furan-2-boronic acid (1.5 equiv, 1.5 mmol). Note: Excess is required due to potential protodeboronation of the furan.

    • Add XPhos Pd G3 (0.02 equiv, 2 mol%).

    • Add

      
       (3.0 equiv).
      
  • Reaction Initiation:

    • Add the degassed solvent mixture (5 mL total volume, 0.2 M concentration).

    • Seal the vessel immediately.

    • Heat to 80°C for 4-12 hours. Optimization: If using aryl chlorides, increase T to 100°C.

  • Work-up & Purification:

    • Cool to Room Temperature (RT).

    • Filter through a Celite pad (eluting with EtOAc) to remove Pd black.

    • Wash organic layer with Brine (x2).[2] Dry over

      
      .[3]
      
    • Purification: Flash Chromatography (Hexanes/EtOAc). Note: Pyridine derivatives often streak on silica; add 1% Triethylamine to the eluent.

Figure 2: Suzuki Coupling Workflow

SuzukiWorkflow Start Start: Reagent Weighing Degas CRITICAL: Degas Solvents (Argon Sparge 15 min) Start->Degas Mix Mix Reagents + Catalyst (XPhos Pd G3) Degas->Mix Heat Heat 80°C (4-12h) Mix->Heat Check TLC/LCMS Check Heat->Check Complete Conversion >95%? Check->Complete Complete->Heat No (Add 1 mol% cat) Workup Filter (Celite) & Extraction Complete->Workup Yes Purify Flash Column (+1% Et3N) Workup->Purify

Caption: Operational workflow for Pd-catalyzed coupling, highlighting the critical degassing step.

Protocol 2: Base-Mediated Annulation (Fused Systems)

Application: Synthesis of Furo[2,3-b]pyridines. Rationale: Constructing the furan ring onto an existing pyridine core is often more regioselective than trying to functionalize a pre-existing furopyridine. This method uses the Thorpe-Ziegler type cyclization logic.[4]

Reagents & Materials
ComponentReagentRole
Precursor 2-Chloro-3-cyanopyridineElectrophilic core
Partner Methyl glycolate (or alpha-hydroxy ketone)Nucleophile
Base

or DBU
Promotes

and Cyclization
Solvent DMF or AcetonitrilePolar aprotic solvent
Step-by-Step Methodology
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-Chloro-3-cyanopyridine (1.0 mmol) and Methyl glycolate (1.2 mmol) in dry DMF (5 mL).

    • Add

      
       (2.0 equiv).
      
    • Stir at 60°C for 2 hours.

    • Mechanism:[3][5][6][7] The alkoxide displaces the chloride at the 2-position.

  • Thorpe-Ziegler Cyclization:

    • Increase temperature to 90-100°C .

    • The enolate formed by the base attacks the nitrile (CN) group.

    • Observation: The reaction mixture often turns deep yellow/orange.

  • Aromatization/Work-up:

    • The intermediate 3-aminofuran usually forms spontaneously.

    • Pour mixture into ice water. The product often precipitates.

    • Filter and wash with cold water. Recrystallize from Ethanol.

Medicinal Chemistry Optimization: Managing Furan Liability

The furan ring is a bioisostere of benzene but possesses a "metabolic alert." CYP450 enzymes (specifically CYP2E1 and CYP3A4) can epoxidize the furan double bond, leading to ring opening and the formation of reactive cis-2-butene-1,4-dial, which covalently binds to proteins (hepatotoxicity).

Optimization Strategy Table

To improve the "Drug-Like" properties of your hybrid:

Modification StrategyChemical RationaleEffect on Stability
C-2/C-5 Substitution Block the metabolic "soft spots" (alpha-positions) with Methyl,

, or Chlorine.
High: Sterically hinders CYP oxidation.
Electron Withdrawal Add EWGs (CN,

, F) to the furan ring.
Medium: Lowers HOMO energy, reducing oxidation potential.
Pyridine N-Oxidation Convert Pyridine to Pyridine-N-Oxide.Variable: Increases polarity/solubility, alters metabolic route.
Scaffold Hopping Replace Furan with Oxazole or Thiophene.High: Eliminates the specific furan-epoxide pathway.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[8]

    • Source: Journal of the American Chemical Society / PMC.
    • URL:[Link]

  • Furo[2,3-b]pyridine Synthesis

    • Title: Synthetic strategies to pyrido fused heterocycles.[4][9][10][11][12]

    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Metabolic Stability of Furan

    • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds.[4][13]

    • Source: Oriental Journal of Chemistry.
    • URL:[Link]

  • General Cross-Coupling Guide

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Notes and Protocols for Catalytic Functionalization of the 5-Bromo Position of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives being integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and overall performance. Among the various positions on the pyridine ring, the 5-position holds particular significance. Its modification can profoundly influence molecular interactions with biological targets and is a key strategy in the development of novel therapeutics. The 5-bromopyridine moiety serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions through modern catalytic methods.

This comprehensive guide provides detailed application notes and protocols for the most effective catalytic systems for functionalizing the 5-bromo position of the pyridine ring. We will delve into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental choices and providing self-validating, step-by-step protocols for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they remain the most robust and widely used methods for the functionalization of 5-bromopyridines.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a boronic acid or ester and an organic halide.[1][2] For 5-bromopyridines, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step, and the electron-deficient nature of the pyridine ring can facilitate this process.[3]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical and can significantly impact the reaction's efficiency.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (5-Bromopyridine) pd0->oxidative_addition pd_complex Py-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2, Base) pd_complex->transmetalation pd_r_complex Py-Pd(II)(R)L2 transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-Substituted Pyridine reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives

This protocol describes the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[4]

  • Materials:

    • 5-bromo-2-methylpyridin-3-amine

    • Arylboronic acid (1.1-1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2-3 equivalents)

    • 1,4-Dioxane

    • Water (degassed)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Stir the reaction mixture at 85-95 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O901585
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O901582
3-Bromo-5-(3-chlorophenoxy)pyridinePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O1001291
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[5][6] This reaction is particularly valuable for introducing primary and secondary amines at the 5-position of the pyridine ring.

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 5-bromopyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The choice of a bulky phosphine ligand is crucial to promote this step and prevent the formation of unreactive palladium dimers.[7]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (5-Bromopyridine) pd0->oxidative_addition pd_complex Py-Pd(II)(Br)L2 oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (R2NH, Base) pd_complex->amine_coordination pd_amido_complex Py-Pd(II)(NR2)L2 amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-Aminopyridine reductive_elimination->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (5-Bromopyridine) pd0->oxidative_addition pd_complex Py-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_alkynyl_complex Py-Pd(II)(C≡CR)L2 transmetalation_pd->pd_alkynyl_complex cu_catalyst Cu(I) transmetalation_pd->cu_catalyst Regenerates Cu(I) reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-Alkynylpyridine reductive_elimination->product cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_acetylide with Base base Base cu_acetylide->transmetalation_pd Transfers Alkynyl Group Borylation_Cycle ir_precatalyst [Ir(COD)OMe]2 + Ligand + B2pin2 active_catalyst Active Ir(III) Catalyst ir_precatalyst->active_catalyst ch_activation C-H Activation active_catalyst->ch_activation Pyridine Substrate ir_v_intermediate Ir(V) Intermediate ch_activation->ir_v_intermediate reductive_elimination Reductive Elimination ir_v_intermediate->reductive_elimination reductive_elimination->active_catalyst Catalyst Regeneration borylated_product Borylated Pyridine reductive_elimination->borylated_product Minisci_Cycle pc Photocatalyst (PC) pc_excited Excited PC* pc->pc_excited Visible Light pc_excited->pc SET with R-X radical_precursor Radical Precursor (R-X) radical Nucleophilic Radical (R•) radical_precursor->radical SET from PC* radical_adduct Radical Adduct radical->radical_adduct Addition to Pyridine pyridine Protonated Pyridine pyridine->radical_adduct product Functionalized Pyridine radical_adduct->product Oxidation & Deprotonation

Sources

Process Development & Scale-Up Guide: Synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This Application Note details the process development and scale-up protocols for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (CAS: N/A for specific ether, generic class 2-alkoxy-5-bromopyridines). This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-couplings at the C-5 position. The electron-rich furan moiety and the electron-deficient pyridine ring create a unique electronic push-pull system, often utilized in kinase inhibitors and CNS-active agents.

This guide moves beyond bench-scale synthesis, addressing Critical Process Parameters (CPPs) such as exotherm control, furan ring stability, and impurity rejection without chromatography.

Route Selection & Strategy

Retrosynthetic Analysis

The target molecule is constructed via a Nucleophilic Aromatic Substitution (SNAr).[1] While transition-metal-catalyzed C-O coupling (Buchwald-Hartwig) is possible, it is chemically unnecessary and cost-prohibitive for this substrate.

  • Electrophile: 5-Bromo-2-chloropyridine. The C-Cl bond at position 2 is significantly more electrophilic than the C-Br at position 5 due to the adjacent ring nitrogen, allowing for highly regioselective substitution without affecting the bromine handle required for downstream chemistry.

  • Nucleophile: Furan-2-ylmethanol (Furfuryl alcohol).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

Critical Design Decisions
  • Regioselectivity: The reaction relies on the activating nature of the pyridine nitrogen. No catalyst is required.

  • Safety (Furan Sensitivity): Furfuryl alcohol is acid-sensitive and prone to exothermic polymerization (resinification) in acidic media. The process must remain strictly basic or neutral throughout workup.

  • Scale-Up Base Selection:

    • Bench Scale: NaH is often used but generates H2 gas, creating ventilation and foaming hazards on a kilo-scale.

    • Process Scale:Potassium tert-butoxide (KOtBu) in THF is selected as the primary route. It offers a homogeneous reaction (mostly), manageable exotherms, and no gas evolution.

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the SNAr mechanism and potential side reactions (polymerization) that must be mitigated.

ReactionPathway cluster_inputs Reagents Furfuryl Furfuryl Alcohol (Nucleophile) Alkoxide Furan-2-ylmethoxide (Active Species) Furfuryl->Alkoxide Deprotonation (-tBuOH) SideProduct Polyfurfuryl Resin (Acid/Heat Induced) Furfuryl->SideProduct Acidic pH / High T Base KOtBu (Base) Base->Alkoxide Pyridine 5-Bromo-2-chloropyridine (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) Pyridine->Meisenheimer Alkoxide->Meisenheimer + Pyridine Product 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (Target) Meisenheimer->Product - Cl⁻ (Fast)

Figure 1: Mechanistic pathway for the SNAr synthesis, highlighting the critical risk of furan polymerization.

Process Flow Diagram (PFD)

This flow chart outlines the unit operations for the recommended scale-up protocol.

ProcessFlow Start Reactor Setup N2 Inertion Step1 Alkoxide Formation THF, 0°C Start->Step1 Step2 S_NAr Reaction Add Pyridine, Heat to 50°C Step1->Step2 IPC IPC Check (HPLC) < 1% SM Step2->IPC IPC->Step2 Incomplete Quench Quench Water/Brine IPC->Quench Pass Workup Phase Separation Org: THF/EtOAc Quench->Workup Cryst Crystallization Heptane/IPA Workup->Cryst Isolate Filtration & Drying 40°C Vac Oven Cryst->Isolate

Figure 2: Unit operations for the 100g to 1kg scale synthesis.

Detailed Experimental Protocols

Method A: KOtBu/THF (Recommended for Scale-Up)

This method is preferred for its high yield, operational safety (no H2 evolution), and ease of workup.

Scale: 100 g Input (5-Bromo-2-chloropyridine) Expected Yield: 85–92% Purity: >98% (HPLC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolSafety Note
5-Bromo-2-chloropyridine 192.441.0100.0 gIrritant
Furfuryl Alcohol 98.101.156.1 gCombustible, Toxic
KOtBu (1M in THF) 112.211.2624 mLMoisture sensitive, Corrosive
THF (Anhydrous) 72.11-500 mLFlammable
Heptane 100.20-~400 mLFlammable
Step-by-Step Procedure
  • Reactor Preparation:

    • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and addition funnel.

    • Purge with nitrogen for 15 minutes.

  • Alkoxide Formation:

    • Charge Furfuryl alcohol (56.1 g) and THF (300 mL) to the reactor.

    • Cool the solution to 0–5°C .

    • Critical Step: Add KOtBu solution (624 mL) dropwise via addition funnel over 45 minutes. Maintain internal temperature < 10°C .

    • Note: The solution may turn slightly dark (orange/brown); this is normal for furan alkoxides.

    • Stir at 0–5°C for 30 minutes to ensure complete deprotonation.

  • SNAr Reaction:

    • Dissolve 5-Bromo-2-chloropyridine (100 g) in THF (200 mL) in a separate vessel.

    • Add the pyridine solution to the reactor over 30 minutes, maintaining temperature < 15°C.

    • Warm the reactor to 50°C and stir for 4–6 hours.

  • In-Process Control (IPC):

    • Sample 50 µL into 1 mL MeCN. Analyze by HPLC (C18, Water/MeCN gradient).

    • Specification: < 1.0% remaining 5-Bromo-2-chloropyridine.

  • Workup:

    • Cool reactor to 20°C .

    • Add Water (500 mL) slowly to quench excess base. Caution: Mild exotherm.

    • Add Ethyl Acetate (500 mL) . Stir for 15 minutes.

    • Stop stirring and allow layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with 5% Brine (300 mL) .

    • pH Check: Ensure the aqueous wash is pH 7–9. Do not acidify.

  • Crystallization (Solvent Swap):

    • Concentrate the organic phase under reduced pressure (40°C, 100 mbar) to approx. 200 mL volume.

    • Charge Heptane (400 mL) .

    • Concentrate again to approx. 300 mL to remove residual THF/EtOAc (azeotropic distillation).

    • Cool slowly to 0°C over 2 hours. The product will crystallize as an off-white solid.

    • Age at 0°C for 1 hour.

  • Isolation:

    • Filter the slurry.[2][9] Wash the cake with cold Heptane (100 mL).

    • Dry in a vacuum oven at 40°C for 12 hours.

Method B: Phase Transfer Catalysis (Green Alternative)

Useful if anhydrous THF or KOtBu are unavailable or cost-prohibitive.

  • Solvent: Toluene.

  • Base: Solid KOH (powdered).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure: Mix reagents in Toluene. Heat to 80°C. The reaction is heterogeneous. Reaction times are typically longer (8–12 hours). Workup involves simple water wash and concentration.

Analytical Specifications

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • Furfuryl alcohol: ~2.5 min

    • 5-Bromo-2-chloropyridine: ~8.0 min

    • Product: ~10.5 min

NMR Characterization (Expected)
  • 1H NMR (400 MHz, CDCl3): δ 8.20 (d, 1H, Py-H6), 7.75 (dd, 1H, Py-H4), 7.45 (d, 1H, Furan-H5), 6.75 (d, 1H, Py-H3), 6.45 (d, 1H, Furan-H3), 6.38 (dd, 1H, Furan-H4), 5.35 (s, 2H, O-CH2).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (< 70%) Incomplete deprotonation or moisture in THF.Ensure KOtBu is fresh. Increase reaction time. Verify THF water content < 0.05%.
Dark/Black Reaction Mixture Polymerization of furfuryl alcohol.Temperature too high or localized acidity. Keep reaction < 60°C. Ensure system stays basic.
Product is Oily/Sticky Residual solvent or impurities.Use the Heptane solvent swap method strictly. Seed with pure crystal if available.
New Impurity at RRT 0.9 Hydrolysis of Pyridine (5-Bromo-2-hydroxypyridine).Too much water in the system before reaction completion. Dry reagents.

References

  • General SNAr on 2-Halopyridines

    • Gorin, D., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 2024, 26, 4626-4630.[10] Link

    • Note: Describes the robustness of SNAr on similar heterocyclic systems.
  • Stability of Furfuryl Alcohol

    • Spillman, P. J., et al. "Formation and Degradation of Furfuryl Alcohol... in Barrel-Aged Wines." J. Agric.[11] Food Chem., 1998, 46(2), 657-663.[11] Link

    • Note: Provides fundamental data on the stability of furan ethers and alcohols in various pH environments.
  • Synthesis of 2-Alkoxypyridines (Analogous Protocols)

    • Kuduk, S. D., et al. "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active CRF1 receptor antagonists."[12] J. Med.[12] Chem., 2008, 51(5), 1377-1384.[12] Link

    • Note: Validates the use of alkoxides for displacing 2-chloro/fluoropyridines.
  • Scale-Up Safety for Halopyridines

    • BenchChem Technical Support.[9][13] "A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine." 2025.[14] Link

    • Note: Highlights the differential reactivity of C-Cl vs C-Br bonds.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) and perform a Process Safety Assessment (PSA) before scaling up reactions involving strong bases and heterocyclic compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and overcome common challenges.

I. Reaction Overview & Mechanism

The synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3][4] In this specific case, the sodium salt of 5-bromo-2-hydroxypyridine (the nucleophile) attacks 2-(chloromethyl)furan or 2-(bromomethyl)furan (the electrophile) to form the desired ether product.

The general reaction scheme is as follows:

Step 1: Deprotonation of 5-Bromo-2-hydroxypyridine A suitable base is used to deprotonate the hydroxyl group of 5-bromo-2-hydroxypyridine, forming the more nucleophilic pyridinolate anion.

Step 2: Nucleophilic Attack The pyridinolate anion then attacks the electrophilic carbon of the furfuryl halide, displacing the halide and forming the C-O ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_byproduct Byproduct reactant1 5-Bromo-2-hydroxypyridine product1 Sodium 5-bromo-2-pyridinolate reactant1->product1 + Base base Base (e.g., NaH) product2 5-Bromo-2-(furan-2-ylmethoxy)-pyridine product1->product2 + 2-(Chloromethyl)furan reactant2 2-(Chloromethyl)furan reactant2->product2 byproduct NaCl

Figure 1. General workflow for the synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem. Several factors, individually or in combination, can be responsible. A systematic approach to troubleshooting is recommended.

A. Incomplete Deprotonation of 5-Bromo-2-hydroxypyridine

  • Causality: The pyridinolate anion is a significantly stronger nucleophile than the neutral hydroxypyridine. Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.

  • Troubleshooting:

    • Choice of Base: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.[1] Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the hydroxypyridine, leading to an equilibrium that disfavors the pyridinolate.

    • Anhydrous Conditions: Bases like NaH react violently with water. Ensure all glassware is thoroughly dried and solvents are anhydrous. The presence of water will consume the base and reduce the extent of deprotonation.

B. Sub-optimal Solvent Choice

  • Causality: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred for Williamson ether syntheses.[2][3] They can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophile, leaving it more available to react. Protic solvents, on the other hand, can hydrogen bond with the alkoxide, reducing its nucleophilicity.

  • Troubleshooting:

    • Recommended Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they are polar aprotic and facilitate SN2 reactions.[1][2] Acetonitrile is also a suitable option.[2]

    • Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the base and potentially hydrolyze the furfuryl halide.

C. Competing Elimination (E2) Reaction

  • Causality: While the furfuryl halide is a primary halide and less prone to elimination, under certain conditions, particularly with elevated temperatures or sterically hindered bases, an E2 reaction can compete with the desired SN2 pathway, leading to the formation of an alkene byproduct.[3]

  • Troubleshooting:

    • Temperature Control: Williamson ether reactions are typically conducted at moderate temperatures, often between 50-100 °C.[2] Avoid excessive heating, which can favor elimination.

    • Base Selection: Use a non-hindered base to minimize steric clash that might promote elimination.

FAQ 2: I am observing significant amounts of unreacted starting material. What should I do?

The presence of unreacted starting materials often points to issues with reaction kinetics or stoichiometry.

A. Insufficient Reaction Time or Temperature

  • Causality: Chemical reactions require a certain amount of time and energy (activation energy) to proceed to completion. If the reaction time is too short or the temperature is too low, the reactants may not have sufficient opportunity to collide and react.

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Compare the reaction mixture to spots of your starting materials. The reaction is complete when the starting material spots have disappeared.

    • Incremental Temperature Increase: If the reaction is sluggish at a lower temperature, gradually increase the temperature in small increments (e.g., 10 °C) and continue to monitor by TLC. A typical temperature range for this reaction is 50-100°C.[2]

B. Stoichiometry of Reactants

  • Causality: While a 1:1 molar ratio of the pyridinolate to the furfuryl halide is theoretically required, in practice, using a slight excess of one reagent can drive the reaction to completion.

  • Troubleshooting:

    • Excess of Furfuryl Halide: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the 2-(chloromethyl)furan can help to ensure that all of the more valuable 5-bromo-2-hydroxypyridine is consumed. However, be mindful that this will require efficient purification to remove the unreacted halide.

FAQ 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from side reactions or unreacted starting materials.

A. Potential Impurities

  • Unreacted 5-bromo-2-hydroxypyridine: This is a common impurity if the reaction does not go to completion.

  • Unreacted 2-(chloromethyl)furan: This will be present if it was used in excess.

  • Side-products from elimination (E2): While less common for primary halides, some alkene byproducts may form.

  • Products of C-alkylation: Aryloxides are ambident nucleophiles, and while O-alkylation is generally favored, some C-alkylation on the pyridine ring can occur as a side reaction.[2][3]

B. Purification Strategies

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help to remove inorganic salts and water-soluble impurities.

  • Acid-Base Extraction: Unreacted 5-bromo-2-hydroxypyridine is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired ether product is neutral and will remain in the organic phase.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and non-polar side-products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

FAQ 4: Should I use 2-(chloromethyl)furan or 2-(bromomethyl)furan?
  • Causality: The choice of the halide on the furfuryl moiety can impact the reaction rate. Bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and more easily broken.

  • Recommendation: Using 2-(bromomethyl)furan will generally lead to a faster reaction rate compared to 2-(chloromethyl)furan. However, 2-(chloromethyl)furan is often more readily available and less expensive. If you are experiencing slow reaction kinetics with the chloride, switching to the bromide may improve your results.

FAQ 5: Can I use a phase-transfer catalyst to improve my yield?
  • Causality: Phase-transfer catalysts (PTCs) facilitate the transfer of a reactant from one phase to another where the reaction occurs.[5] In this synthesis, if you are using a biphasic system (e.g., an aqueous base and an organic solvent), a PTC can help to transport the pyridinolate anion from the aqueous phase to the organic phase to react with the furfuryl halide.

  • Application: If you are using a solid-liquid or liquid-liquid system with a base like NaOH or KOH, a PTC such as tetrabutylammonium bromide or 18-crown-6 can increase the solubility of the alkoxide in the organic phase and potentially improve the reaction rate and yield.[2][6][7]

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine, incorporating best practices for maximizing yield.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Chloromethyl)furan or 2-(Bromomethyl)furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 5-bromo-2-hydroxypyridine.

  • Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 2-(chloromethyl)furan (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-2-(furan-2-ylmethoxy)-pyridine.

ReagentMolar Eq.Notes
5-Bromo-2-hydroxypyridine1.0The limiting reagent.
Sodium Hydride (60%)1.1Handle with care under inert atmosphere.
2-(Chloromethyl)furan1.1Can be substituted with 2-(bromomethyl)furan.
Anhydrous DMF-Use a sufficient volume to dissolve reactants.

Table 1. Recommended Reagent Stoichiometry.

IV. Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is deprotonation complete? start->q1 sol1 Use stronger base (NaH). Ensure anhydrous conditions. q1->sol1 No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to polar aprotic solvent (DMF, DMSO). Ensure solvent is anhydrous. q2->sol2 No q3 Are reaction time and temperature sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Monitor by TLC. Increase reaction time or temperature incrementally. q3->sol3 No q4 Is purification effective? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Perform acid-base extraction. Optimize column chromatography conditions. q4->sol4 No end_node Improved Yield q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Figure 2. A step-by-step workflow for troubleshooting low yield in the synthesis.

V. References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at:

  • A metal-free method for the highly site-selective coupling of halogenated pyridines or pyrimidines with amines through C–F bond activation. RSC Advances. Available at:

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine. Google Patents. Available at:

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at:

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at:

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. Available at: [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. University of Richmond. Available at:

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. ResearchGate. Available at: [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. ACS Publications. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Available at: [Link]

  • An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Google Patents. Available at:

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis method of 5-bromo-2-methoxyphenol. Google Patents. Available at:

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. Available at:

Sources

Purification methods for removing unreacted 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-25DBP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of unreacted 2,5-dibromopyridine from reaction mixtures

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your recent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reaction resulted in a mixture containing residual 2,5-dibromopyridine (2,5-DBP) .

This starting material is notoriously persistent due to its lipophilicity and poor solubility in water. However, its unique electronic properties—specifically the electron-withdrawing effect of the bromine atoms—provide a "pKa handle" that we can exploit for high-purity separation without resorting to tedious column chromatography.

Module 1: Physicochemical Separation (The "pKa Swing")

The Science: The most efficient way to remove 2,5-DBP is to exploit its drastically reduced basicity compared to most pyridine-based products.

  • Pyridine pKa: ~5.2

  • 2,5-Dibromopyridine pKa: ~ -1.57 (Predicted) [1]

Mechanism: The two bromine atoms withdraw electron density from the ring, making the nitrogen atom essentially non-basic in standard aqueous conditions. If your product retains a basic nitrogen (pKa > 2), you can protonate the product into the aqueous phase while leaving 2,5-DBP in the organic phase.

Protocol: Selective Acid Extraction

Applicability: Use this when your product is a pyridine derivative with pKa > 2 (e.g., biaryl pyridines, aminopyridines).

StepActionTechnical Note
1 Dissolution Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
2 Acid Wash Extract with 1M HCl (3x).
3 Separation Separate layers.[2][3] Keep the Aqueous layer.
4 Neutralization Cool aqueous layer to 0°C. Basify with NaOH (2M) or sat. NaHCO₃ until pH ~9-10.
5 Recovery Extract the now-cloudy aqueous layer with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Warning: If your product contains acid-sensitive groups (acetals, Boc-groups), skip this method and proceed to Module 2.

Module 2: Chromatographic Resolution

The Science: 2,5-DBP is highly non-polar. On silica gel, it elutes very quickly. Common mistakes involve starting with a solvent system that is too polar, causing 2,5-DBP to co-elute with the product.

Optimization Strategy
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate.[3][4]

  • Loading: Dry load on Celite or Silica is preferred over wet loading due to solubility limits.

Gradient Recommendation:

  • Hold 100% Hexanes (2 CV): 2,5-DBP will often elute here or just after.

  • Ramp to 5% EtOAc (5 CV): Elutes remaining 2,5-DBP.

  • Ramp to Product %: Only after 2,5-DBP is cleared, increase polarity to elute your product.

Visualizing the Workflow:

PurificationLogic cluster_0 Phase Partition Logic Start Crude Mixture (Product + 2,5-DBP) CheckBasicity Is Product Basic? (pKa > 2.0) Start->CheckBasicity AcidWash Method A: Acid Extraction (See Module 1) CheckBasicity->AcidWash Yes CheckSensitivity Acid Sensitive Groups? CheckBasicity->CheckSensitivity No Aq: Product (H+) Aq: Product (H+) AcidWash->Aq: Product (H+) Org: 2,5-DBP Org: 2,5-DBP AcidWash->Org: 2,5-DBP Chromatography Method B: Flash Chromatography (Gradient: 0-5% EtOAc) CheckSensitivity->Chromatography Yes Sublimation Method C: Sublimation (High Vacuum, <90°C) CheckSensitivity->Sublimation No (Solid Product)

Figure 1: Decision matrix for selecting the optimal purification pathway based on product properties.

Module 3: Bulk Recovery (Crystallization & Sublimation)

For large-scale operations (>10g) where chromatography is expensive, exploit the physical state of 2,5-DBP.

Sublimation

2,5-DBP has a relatively high vapor pressure for a solid.

  • Setup: Cold finger sublimation apparatus.

  • Conditions: High vacuum (<0.1 mmHg), oil bath at 50-60°C.

  • Result: 2,5-DBP sublimes onto the cold finger; non-volatile products remain at the bottom.

Recrystallization

If your product is a solid, 2,5-DBP is highly soluble in Heptane and Ethanol .

  • Solvent: Heptane (preferred).[5]

  • Method: Dissolve mixture in hot heptane. Cool slowly. 2,5-DBP often remains in the mother liquor while more polar products crystallize out .

Troubleshooting & FAQs

Q1: I tried the acid wash, but my product stayed in the organic layer with the 2,5-DBP. Why? A: Your product likely has a pKa < 2 due to electron-withdrawing substituents (e.g., nitro, cyano, or fluorine groups on the pyridine ring).[6] In this case, the acid (1M HCl) was not strong enough to protonate it, or the protonated form is too lipophilic.

  • Fix: Switch to Module 2 (Chromatography) or try a stronger acid (e.g., 2M H₂SO₄), though this risks decomposition.

Q2: Can I use vacuum distillation? A: Yes, but be careful. 2,5-DBP boils at 235°C . If your product boils significantly higher (>280°C) or lower (<180°C), fractional distillation under vacuum is viable. If the boiling points are within 20°C, it will likely co-distill.

Q3: Is 2,5-DBP visible under UV? A: Yes, it is UV active. However, it often tails on TLC plates if the solvent is too acidic. Use neutral solvents for TLC monitoring.

  • Rf Value: ~0.6-0.7 in 10% EtOAc/Hexane.

Q4: I am doing a Suzuki coupling. How do I prevent unreacted 2,5-DBP in the first place? A: Unreacted halide usually implies catalyst deactivation or incorrect stoichiometry.

  • Stoichiometry: Ensure the boronic acid is in excess (1.2 - 1.5 equiv).

  • Catalyst: Switch to a more active catalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 if the oxidative addition to the C-Br bond is slow at the 2-position .

References

  • ChemicalBook. (n.d.). 2,5-Dibromopyridine Properties and pKa Data. Retrieved from

  • BenchChem. (2025).[2][7][8] Synthesis and Purification of Halogenated Pyridines. Retrieved from

  • Sigma-Aldrich. (n.d.).[9] Product Specification: 2,5-Dibromopyridine. Retrieved from

  • PubChem. (2025).[10] 2,5-Dibromopyridine Compound Summary. National Library of Medicine. Retrieved from

Sources

Pyridine Ether Synthesis: Temperature Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Open Subject: Optimizing Temperature for Ether Linkage Formation in Pyridine Derivatives

Executive Summary: The Thermal Landscape of Pyridine

Welcome to the technical support hub for pyridine functionalization. Creating ether linkages on pyridine rings is non-trivial due to the ring's electron-deficient nature and the ambident nucleophilicity of the nitrogen atom.

Temperature is not just a kinetic accelerator here; it is a selectivity switch .

  • Thermodynamic Control (High T): Favors N-alkylation (pyridone formation) and

    
     on unactivated rings.
    
  • Kinetic Control (Low/Moderate T): Favors O-alkylation (ether formation) and preserves sensitive metal catalysts.

This guide breaks down the temperature parameters for the three primary synthetic pathways: Nucleophilic Aromatic Substitution (


) , Metal-Catalyzed Coupling , and O-Alkylation of Pyridones .
Decision Logic: Select Your Pathway

Before setting your heating block, determine your mechanism. The position of your leaving group determines the required energy input.

PyridinePathway Start Target: Pyridyl Ether Pos24 Leaving Group at 2- or 4-Position Start->Pos24 Pos3 Leaving Group at 3-Position Start->Pos3 OH_Nuc Nucleophile: Pyridine-OH (Pyridone) Start->OH_Nuc SNAr Pathway: SNAr Temp: 80-120°C Pos24->SNAr Electron Deficient Metal Pathway: Pd/Cu Coupling Temp: 80-110°C Pos3->Metal Unactivated Alkylation Pathway: O-Alkylation Temp: <60°C (Ag salts) Temp: >100°C (N-alkyl risk) OH_Nuc->Alkylation Ambident

Figure 1: Decision matrix for selecting the synthesis pathway and associated temperature baseline.

Module 1: Nucleophilic Aromatic Substitution ( )

Applicability: 2- and 4-halopyridines.[1]

The Science

Pyridine is electron-poor, making it susceptible to nucleophilic attack at the 2 and 4 positions. However, the formation of the Meisenheimer complex (intermediate) has a high activation energy (


).
  • Temperature Role: High temperature is required to overcome the

    
     barrier, especially if the nucleophile (alcohol) is sterically hindered or if the leaving group is poor (e.g., Cl vs F).
    
  • The Risk: Excessive heat (>140°C) in basic media causes polymerization (tars) or hydrolysis of the halide to a pyridone (if any moisture is present).

Optimized Protocol: 2-Chloropyridine + Alkoxide
  • Reagents: 2-chloropyridine (1.0 eq), R-OH (1.2 eq), NaH (1.5 eq).

  • Solvent: Anhydrous DMF or NMP (High boiling point polar aprotic).

  • Temperature Staging:

    • Activation (0°C): Add NaH to alcohol to form the alkoxide.

    • Addition (RT): Add chloropyridine.[1][2][3]

    • Reaction (80°C - 120°C): Ramp temperature.[3] Monitor by HPLC.

    • Critical Threshold: Do not exceed 130°C; decomposition accelerates rapidly.

Troubleshooting Ticket #101: "Reaction Stalled at 50% Conversion"
  • Diagnosis: The reaction temperature (likely ~60-80°C) is insufficient to drive the leaving group expulsion for a chloride.

  • Fix: Increase temperature to 110°C . If using a low-boiling solvent (THF), switch to DMF or DMSO.

  • Alternative: Switch the leaving group from Cl to F (lower

    
     for addition step) or add a catalyst (crown ether) to activate the alkoxide.
    
Module 2: The Selectivity Crisis (O- vs. N-Alkylation)

Applicability: Alkylation of 2-hydroxypyridine (2-pyridone) or displacement of leaving groups where rearrangement is possible.[4]

The Science

The 2-pyridone anion is an ambident nucleophile .

  • Kinetic Product (O-Alkylation): Forms the ether. Favored by low temperatures and "hard" metal salts (Ag+).

  • Thermodynamic Product (N-Alkylation): Forms the N-alkyl pyridone. Favored by high temperatures and "soft" counterions (Na+, K+).

  • Rearrangement: Even if you form the ether (O-linkage), heating it above 150°C can cause a [1,3]-sigmatropic rearrangement (or intermolecular transfer) to the thermodynamically more stable N-alkyl isomer.

Selectivity Intermediate Pyridone Anion (Ambident Nucleophile) Path_O O-Alkylation (Ether) Kinetic Product Intermediate->Path_O Low Temp Path_N N-Alkylation (Amide) Thermodynamic Product Intermediate->Path_N High Temp Path_O->Path_N Thermal Rearrangement (>150°C) Conditions_O Conditions: Ag2CO3, Non-polar solvent Temp: < 60°C Conditions_O->Path_O Conditions_N Conditions: NaH/K2CO3, Polar solvent Temp: > 100°C Conditions_N->Path_N

Figure 2: Thermal control of regioselectivity in pyridine alkylation.

Optimized Protocol: Selective O-Alkylation
  • Reagents: 2-hydroxypyridine, Alkyl Halide, Ag₂CO₃ (Silver Carbonate).

  • Solvent: Toluene or Benzene (Non-polar favors O-alkylation).

  • Temperature: Reflux (80-110°C) is acceptable only because Ag+ locks the mechanism. If using NaH/DMF, keep temperature < 60°C .

Troubleshooting Ticket #205: "I wanted the ether, but got the N-methyl product."
  • Cause: You likely used K₂CO₃ in DMF at 100°C. This is the textbook recipe for N-alkylation.

  • Fix: Switch base to Ag₂CO₃ or Cs₂CO₃. Lower temperature to RT or 50°C.

Module 3: Metal-Catalyzed Coupling (3-Position)

Applicability: 3-halopyridines or unactivated substrates.

The Science

The 3-position does not undergo


. You must use Palladium (Buchwald-Hartwig type) or Copper (Ullmann).
  • Temperature Window:

    • Pd: 80°C - 110°C. Below 80°C, oxidative addition is slow. Above 120°C, catalyst deactivation (Pd black formation) outcompetes the reductive elimination.

    • Cu: 110°C - 140°C. Copper cycles often require higher activation energy.

Optimized Protocol: Pd-Catalyzed Etherification
  • Catalyst: Pd(OAc)₂ + Ligand (e.g., Xantphos or RockPhos).

  • Base: Cs₂CO₃ (Solubility in dioxane is key).

  • Temperature: 90°C .

    • Ramp: Start at 60°C, hold for 1 hour, then ramp to 90°C. This prevents rapid exotherms that degrade the catalyst.

Comparative Data Table
Variable

(2-/4-Pos)
O-Alkylation (Ag mediated)Pd-Catalyzed (3-Pos)
Optimal Temp 80°C – 120°C25°C – 60°C80°C – 100°C
Limiting Factor Activation Energy (

)
Regioselectivity (N vs O)Catalyst Stability
Solvent Choice DMF, DMSO (High BP)Toluene, DCM (Low Polarity)Toluene, Dioxane
Common Failure Incomplete conversion (Temp too low)N-alkylation (Temp too high)Pd Black (Temp too high)
FAQ: Field Solutions

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • For

    
    : Excellent. 150°C for 10 mins in a microwave often replaces 12 hours at reflux.
    
  • For O-Alkylation:Avoid. The rapid localized heating spikes favor the thermodynamic N-alkyl product.

Q: My pyridine substrate has an ester group. How does this affect temperature? A: Esters are electron-withdrawing, which activates the ring for


 (good!). However, if you use alkoxides (NaOEt) at >60°C, you risk transesterification  or hydrolysis. Keep T < 50°C if possible.

Q: Why do I see "tar" formation at 140°C? A: Pyridines are prone to radical polymerization and decomposition at high temperatures, especially in the presence of strong bases and air. Always degas your solvents and keep T < 130°C.

References
  • Directed Nucleophilic Aromatic Substitution

    • Title: Directed Nucleophilic Aromatic Substitution (dSNAr) of Multi-halogenated Benzoates and Pyridines.[5]

    • Context: Demonstrates at lower temperatures (RT to 80°C) using specific directing groups.
    • Source:

  • O- vs N-Alkylation Selectivity

    • Title: Preparation of N-Alkylated Pyridones via Selective N-Alkyl
    • Context: Details the thermodynamic preference for N-alkylation at high temperatures (120°C)
    • Source: [J. Comb.[6] Chem. (ACS)]([Link])

  • Palladium Catalyzed Synthesis

    • Title: Palladium-Catalyzed Synthesis of Substituted Pyridines: Applic
    • Context: Provides standard protocols for Pd-catalyzed coupling at 80-110°C.[3]

    • Source:

  • Kinetic vs Thermodynamic Control

    • Title: Thermodynamic and Kinetic Reaction Control.[7][8][9]

    • Context: Fundamental principles governing product distribution based on temperature.[7]

    • Source:

Sources

Troubleshooting low conversion rates in 5-Bromo-2-(furan-2-ylmethoxy)-pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Coupling

Executive Summary: The Substrate Challenge

Coupling reactions involving 5-Bromo-2-(furan-2-ylmethoxy)-pyridine present a unique "push-pull" challenge in medicinal chemistry. As a Senior Application Scientist, I often see researchers struggle with this scaffold not because of the coupling reaction itself, but due to a misunderstanding of the electronic and steric environment created by the 2-alkoxy substituent .

The Core Problem:

  • Electronic Deactivation: The alkoxy group at the C2 position is strongly electron-donating by resonance (+M effect). This increases electron density at the C5 position, making the C-Br bond significantly less electrophilic. Consequently, the oxidative addition (OA) step—often the rate-determining step in Pd-catalysis—is sluggish.

  • Catalyst Poisoning: The pyridine nitrogen, while less basic than in alkyl-pyridines, remains a competent ligand that can displace phosphines and form inactive Palladium-bis(pyridine) resting states.

  • Furan Lability: The furan moiety is acid-sensitive (prone to ring-opening) and susceptible to competing C-H activation at the C5' position, leading to complex mixtures if conditions are too harsh.

This guide moves beyond generic advice to provide a mechanism-based troubleshooting workflow.

Diagnostic Workflow (Graphviz Visualization)

Before altering your reaction, use this logic tree to diagnose the specific failure mode.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Starting Material (SM) Intact CheckSM->SM_Remains Major Peak = SM SM_Gone SM Consumed, No Product CheckSM->SM_Gone No SM Peak Decomp Complex Mixture / Black Tar CheckSM->Decomp Many unidentified peaks Issue_OA Issue: Failed Oxidative Addition SM_Remains->Issue_OA Sol_Ligand Action: Switch to e-Rich/Bulky Ligand (XPhos, SPhos, tBu3P) Issue_OA->Sol_Ligand Sol_Temp Action: Increase Temp to 80-100°C Issue_OA->Sol_Temp Check_Dehalo Check for Des-Bromo Product (Protodehalogenation) SM_Gone->Check_Dehalo Issue_Trans Issue: Transmetalation Failure Check_Dehalo->Issue_Trans Des-Bromo Present Sol_Base Action: Change Base/Solvent System (Anhydrous vs. Aqueous) Issue_Trans->Sol_Base Issue_Furan Issue: Furan Decomposition (Acid/Oxidation Sensitivity) Decomp->Issue_Furan Sol_Protect Action: Buffer System / Lower Temp Avoid Strong Acids Issue_Furan->Sol_Protect

Figure 1: Decision logic for troubleshooting low conversion based on crude reaction analysis.

Technical Q&A: Mechanism & Optimization

Q1: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely facing Catalyst Deactivation via the "Pyridine Trap." The pyridine nitrogen in your substrate can coordinate to the Pd(0) or Pd(II) center, displacing your phosphine ligand. This forms a stable, unreactive complex (off-cycle species). Simply adding more Pd(PPh3)4 just feeds this trap.

The Fix:

  • Use Pre-catalysts: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These rapidly generate the active monoligated Pd(0) species that is bulky enough to prevent pyridine coordination [1].

  • Ligand Choice: Use bulky, electron-rich Buchwald ligands like XPhos or RuPhos .[1] The steric bulk prevents the pyridine nitrogen from approaching the metal center, while the high electron density facilitates the difficult oxidative addition into the electron-rich C-Br bond [2].

Q2: I see significant "des-bromo" byproduct (protodehalogenation). Is my solvent wet?

A: Not necessarily. Protodehalogenation often signals a transmetalation bottleneck . If the oxidative addition occurs (forming L-Pd(Ar)-Br), but the nucleophile (boronic acid/amine) fails to transmetalate quickly, the Pd-intermediate waits. During this wait, it can scavenge protons from the solvent or base, leading to the reduced byproduct (Ar-H).

The Fix:

  • Base Strength: If using carbonate (Na2CO3), switch to K3PO4 or Cs2CO3 .[2] The higher basicity accelerates the formation of the reactive boronate species.

  • Water Content: Counter-intuitively, add water. Many Suzuki couplings require a specific stoichiometry of water to form the active boronate. Try a Dioxane:Water (4:1) ratio.[3]

  • Boronic Acid Excess: Increase the coupling partner to 1.5–2.0 equivalents to outcompete the reduction pathway.

Q3: The furan ring seems to be decomposing (darkening reaction, low mass balance). How do I protect it?

A: Furans are sensitive to acidic hydrolysis and oxidation .

  • Avoid Acidic Workups: Never wash the crude reaction with HCl. The ether linkage at the 2-position can facilitate ring opening or cleavage.

  • Degassing is Critical: Furan rings can undergo oxidative opening in the presence of Pd and O2 at high temperatures. Ensure you are sparging with Argon for at least 15 minutes or using a freeze-pump-thaw cycle.

  • Temperature Limit: If possible, keep the reaction below 100°C. If high temperature is needed for the pyridine coupling, consider microwave irradiation (110°C for 30 mins) to minimize thermal exposure time.

Recommended Protocols

Below are two optimized systems. Protocol A is the "Standard Heavy Duty" method for difficult substrates. Protocol B is a milder alternative for highly sensitive furan derivatives.

Comparative Conditions Table
ComponentProtocol A: High Reactivity (Recommended)Protocol B: Mild/Sensitive Why?
Catalyst XPhos-Pd-G3 (2-5 mol%)Pd(dppf)Cl2 (5 mol%)G3 ensures rapid OA; dppf is robust but slower.
Ligand XPhos (if not using G3)-XPhos boosts OA on e-rich pyridines.
Base K3PO4 (3.0 equiv)Cs2CO3 (2.0 equiv)Phosphate is superior for difficult transmetalation.
Solvent 1,4-Dioxane / H2O (4:[1][3]1)THF / H2O (10:1)Dioxane allows higher temps; THF is milder.
Temp 90°C65°C (Reflux)High temp overcomes electronic deactivation.
Atmosphere Argon (Strict)NitrogenPrevents furan oxidation.
Step-by-Step Protocol A (Suzuki Coupling)
  • Charge Vessel: In a vial equipped with a stir bar, add:

    • 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (1.0 equiv)

    • Boronic Acid/Ester (1.5 equiv)[3][4]

    • XPhos-Pd-G3 (0.02 equiv / 2 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration should be ~0.1 M with respect to the pyridine.

  • Degas: Sparge the mixture with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 2-4 hours. Monitor by LCMS.[2]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Do not perform an acid wash. Concentrate and purify via flash chromatography (add 1% Et3N to the column solvent if the furan is acid-sensitive).

References

  • Bruno, N. C., et al. (2013). "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916-920.

  • Surry, D. S., & Buchwald, S. L. (2011).[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[5]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • BenchChem Technical Support . (2025). "Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 5-Bromopyridines."

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine and all reagents before use.

Sources

Technical Support Center: Preventing Furan Ring Decomposition Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

Unlike their rapid hydrolytic ring-opening in acidic media (the Achmatowicz or Piancatelli pathways), unsubstituted furan rings are generally stable to aqueous alkalis (e.g., NaOH, KOH) even at elevated temperatures.[1]

However, "decomposition" in basic media is a frequent user complaint.[1] This is rarely due to direct nucleophilic attack on the ring itself but rather three specific failure modes driven by substituents or reaction environment:

  • Protodeboronation: In Suzuki couplings, furan-2-boronic acids rapidly lose the boron moiety in the presence of base and water.[1]

  • Cannizzaro & Aldol Polymerization: Furanic aldehydes (e.g., furfural) undergo disproportionation or form insoluble "humins" via base-catalyzed oligomerization.[1]

  • Oxidative Degradation: The electron-rich furan ring is highly susceptible to autoxidation, a process accelerated by basic conditions and trace metals.[1]

This guide provides the protocols to navigate these specific instability pathways.

Troubleshooting Guide (Q&A)

Scenario A: "My Suzuki coupling with Furan-2-boronic acid gave low yields and the starting material disappeared."

Diagnosis: You are likely experiencing Protodeboronation .[1] Mechanism: In basic aqueous media, the boronate "ate" complex is susceptible to ipso-protonation at the C2 position.[1] This cleaves the C-B bond, releasing unsubstituted furan (which is volatile and lost) and boric acid.[1] This reaction competes directly with the transmetalation step.

Corrective Protocol:

  • Switch to Anhydrous Conditions: Water is the proton source.[1] Use anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry solvents (Dioxane, DMF).[1]

  • Use "Slow-Release" Reagents: Replace free boronic acids with MIDA boronates or Potassium trifluoroborates .[1] These maintain a low equilibrium concentration of the active boronic acid, minimizing decomposition.[1]

  • Accelerate Catalysis: Use highly active precatalysts (e.g., XPhos Pd G3 ) that function at room temperature, outcompeting the thermal decomposition rate.[1]

Scenario B: "My reaction mixture with furfural turned into a black tar/solid upon adding NaOH."

Diagnosis: Base-Catalyzed Polymerization (Humin Formation) or Cannizzaro Disproportionation .[1] Mechanism: Strong bases induce the Cannizzaro reaction (2 Furfural + OH⁻ → Furfuryl Alcohol + Furoate). Simultaneously, the furfural enolizes and undergoes uncontrolled aldol-type condensations, leading to dark, insoluble polymers known as humins.[1]

Corrective Protocol:

  • Control pH: Avoid strong mineral bases (NaOH, KOH). Use weaker organic bases (e.g., DBU, Et₃N) or carbonates if possible.[1]

  • Temperature Management: Keep the reaction below 0°C during base addition to suppress polymerization rates.

  • Alternative Electrophiles: If performing an aldol condensation, use specific catalysts (e.g., Mg-Al hydrotalcites) that favor controlled coupling over random polymerization.[1]

Scenario C: "My lithiated furan species decomposed upon warming to 0°C."

Diagnosis: Thermal Instability of 2-Lithiofuran . Mechanism: While 2-lithiofuran is stable at -78°C, it can undergo ring fragmentation (to enolate-alkynes) or proton abstraction/polymerization at higher temperatures (>-20°C).[1]

Corrective Protocol:

  • Cryogenic Maintenance: Maintain reaction temperature at -78°C during lithiation and electrophile addition.

  • Trapping: Ensure the electrophile is added before any warming.[1] If the electrophile is unreactive at -78°C, consider transmetalation to a more stable species (e.g., Zinc or Magnesium) before warming.[1]

Visualizing the Failure Pathways

The following diagram illustrates the distinct mechanisms of furan instability in basic media compared to the classic acid-catalyzed route.

FuranStability Furan Furan Derivative AcidPath Acidic Media (H+ / H2O) Furan->AcidPath BasePath Basic Media (OH- / Base) Furan->BasePath RingOpen Hydrolytic Ring Opening (1,4-Dicarbonyls) AcidPath->RingOpen Rapid Hydrolysis Protodeboronation Protodeboronation (Loss of B(OH)2) BasePath->Protodeboronation If C2-B(OH)2 present Cannizzaro Cannizzaro Reaction (Alcohol + Acid) BasePath->Cannizzaro If C2-CHO present Polymer Polymerization (Humins) BasePath->Polymer High T / Strong Base Stable Ring Intact (Unsubstituted Furan) BasePath->Stable No sensitive groups

Caption: Divergent degradation pathways of furan derivatives. Unlike acid hydrolysis, basic instability is substituent-dependent.[1]

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Unstable Furan-2-Boronic Acids

Designed to minimize protodeboronation via anhydrous conditions and mild catalysis.[1]

ComponentRecommendationRationale
Boron Source Furan-2-boronic acid MIDA esterSlow release prevents accumulation of free boronic acid.[1]
Catalyst XPhos Pd G3 (2 mol%)Highly active; enables coupling at room temperature.[1]
Base K₃PO₄ (3.0 equiv)Anhydrous base minimizes proton source (water).
Solvent THF:Water (10:1) or Anhydrous THFMinimal water is required for the catalytic cycle but excess promotes deboronation.
Temperature 25°C - 40°CLow temperature suppresses the rate of C-B cleavage.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), Furan MIDA boronate (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Stir vigorously at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. (Note: Avoid acidic washes which may open the furan ring).[2]

Protocol 2: Lithiation of Furan (C2-Functionalization)

Designed to prevent thermal decomposition of the lithiated species.

  • Preparation: Flame-dry a Schlenk flask and flush with Argon. Add anhydrous THF and Furan (1.1 equiv).[1]

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (1.0 equiv, 2.5M in hexanes) dropwise over 20 minutes.

    • Critical: Keep internal temp below -70°C.[1]

  • Incubation: Stir at -78°C for 1 hour. Do not warm.

  • Electrophile: Add the electrophile (dissolved in THF if solid) dropwise at -78°C.

  • Warming: Allow the reaction to warm to Room Temperature only after the electrophile has been added and stirred for 30 mins at low temp.

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your furan chemistry.

OptimizationTree Start Start: Furan Reaction in Base Substituent Check Substituents Start->Substituent Boronic Boronic Acid / Ester? Substituent->Boronic Yes Aldehyde Aldehyde (CHO)? Substituent->Aldehyde Yes None Unsubstituted / Alkyl Substituent->None No MIDA Use MIDA Boronate + Anhydrous Base Boronic->MIDA Optimization Standard Standard Suzuki Fails (Protodeboronation) Boronic->Standard Risk CannizzaroCheck Avoid NaOH/KOH Use Amine Bases Aldehyde->CannizzaroCheck Lithiation Lithiation? None->Lithiation Cryo Must use -78°C Lithiation->Cryo Yes StableBase Stable in NaOH/KOH (up to 100°C) Lithiation->StableBase No

Caption: Logic flow for selecting reaction conditions based on furan substitution patterns.

Frequently Asked Questions (FAQ)

Q: Is the furan ring itself unstable in NaOH? A: No. Unlike acid, where the ring hydrolyzes to dicarbonyls, the unsubstituted furan ring is relatively stable in aqueous NaOH, even at reflux [1].[1] Instability usually arises from functional groups (like -CHO or -B(OH)₂) or oxidative conditions.[1]

Q: Why did my furan turn yellow/brown simply by sitting in the flask? A: Furans are electron-rich and prone to autoxidation upon exposure to air and light. This forms peroxides which degrade into colored oligomers.[1] Always store furan derivatives under an inert atmosphere (Argon/Nitrogen) and in the dark [2].

Q: Can I use water as a solvent for furan reactions? A: Yes, but with caution.[1] In acidic water, the ring opens.[1][3] In basic water, boronic acids deboronate.[1] For stable substrates (e.g., furan-2-carboxylic acid), water is an excellent solvent.[1] For sensitive couplings, use minimal water or organic/water biphasic systems.[1]

References

  • Furan Stability in Basic Media: Org. Synth.1927 , 7,[1] 40. (Detailed procedure showing furan stability during formation from furoic acid in basic conditions). Link

  • Protodeboronation Mechanism: J. Am. Chem. Soc.[1]2009 , 131, 6961–6963.[1] (Mechanistic insights into base-catalyzed deboronation and the MIDA solution). Link

  • Suzuki Coupling Optimization: J. Am. Chem. Soc.[1]2010 , 132, 14073–14075.[1] (Development of precatalysts for unstable boronic acids). Link

  • Lithiation of Furans: Tetrahedron Lett.2005 , 46, 7989-7992.[1][4] (Conditions for deprotonation and stability of lithiated species). Link

Sources

Recrystallization solvents for high-purity 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the purification of complex halogenated heteroaryl ethers.

The recrystallization of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (also known as 5-bromo-2-(furfuryloxy)pyridine) presents a unique set of thermodynamic and chemical challenges. The molecule contains a highly acid-sensitive furan ring, a basic pyridine nitrogen, and a lipophilic bromine atom. Furthermore, like many 2-alkoxypyridines, it is prone to a low melting point, making it highly susceptible to "oiling out" during crystallization.

This guide is designed to provide you with a self-validating protocol, causality-driven troubleshooting, and the thermodynamic rationale behind every step of the workflow.

Part 1: Solvent Selection & Solubility Thermodynamics

Selecting the correct solvent system is a balance between preventing thermal degradation and managing the saturation curve. Halogenated solvents must be strictly avoided as they often contain trace hydrochloric acid, which will destroy the furan ring.

Table 1: Quantitative & Qualitative Solvent Selection Guide

Solvent SystemVolume RatioPolarity IndexBoiling Point (°C)Suitability & Mechanistic Causality
Heptane / Ethyl Acetate 4:1 to 9:1Low-Moderate~71–98Optimal. Allows fine-tuning of the cloud point. Heptane prevents oiling out by lowering the solubility ceiling without exceeding the compound's melting point.
Isopropanol (IPA) 100%High82Good. Hydrogen bonding interacts with the pyridine nitrogen, providing a steep temperature-solubility gradient. Requires careful temperature control.
Toluene / Hexane 1:3Non-polar~68–110Suboptimal. Aromatic stacking with toluene makes the compound excessively soluble, drastically reducing recovery yield.
Dichloromethane / Methanol VariableHigh~40–65Critical Failure Risk. Trace HCl in DCM triggers rapid furan ring polymerization.

Part 2: Self-Validating Recrystallization Protocol

To ensure reproducibility, this protocol incorporates a self-validating step (pH stabilization) to prevent batch loss before heating even begins.

Step-by-Step Methodology:

  • Pre-treatment & Validation: Dissolve the crude 5-Bromo-2-(furan-2-ylmethoxy)-pyridine in Ethyl Acetate at room temperature. Self-Validation Check: Test the solution with moistened pH paper. If the pH is < 7, pass the solution through a short pad of basic alumina to remove trace acids and polar baseline degradation products.

  • Stabilization: Add 0.1% v/v Triethylamine (Et₃N) to the filtrate. This trace base acts as a thermodynamic sink for any stray protons generated during heating.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure. Crucial: Keep the water bath strictly < 40 °C to prevent thermal degradation of the ether linkage.

  • Dissolution: Add a Heptane/Ethyl Acetate (4:1) mixture at 1.5x the minimum volume required for dissolution at 60 °C. Do not exceed 60 °C to avoid biphasic melting.

  • Cooling Gradient: Cool the solution to room temperature at a controlled rate of 5 °C per hour. Rapid cooling supersaturates the solution, leading to liquid-liquid phase separation rather than solid nucleation.

  • Seeding: At the exact cloud point, introduce 1–2 mg of pure seed crystals to force the thermodynamic pathway toward crystallization.

  • Isolation: Cool to 0–5 °C in an ice bath for 2 hours. Filter via vacuum, wash with ice-cold heptane, and dry under high vacuum.

Part 3: Troubleshooting FAQs

Q1: My solution turns from pale yellow to dark brown/black during heating. What is the mechanism of this degradation? A: This is a classic sign of acid-catalyzed degradation of the furan ring. Furfuryl ethers are notoriously sensitive to Brønsted acids, which protonate the ether oxygen or the furan ring, leading to electrophilic ring-opening and subsequent resinification (1[1]). Even the trace acidity of standard silica gel or aged solvents is enough to trigger this cascade. Fix: Always add 0.1% Triethylamine to your recrystallization solvent to neutralize trace protons, and avoid acid-washed glassware.

Q2: Instead of crystals, I get a thick, syrupy oil at the bottom of the flask ("Oiling Out"). How do I fix this? A: "Oiling out" occurs when the saturation temperature of the solution is higher than the melting point of the crude mixture. Because 2-alkoxypyridine derivatives typically have relatively low melting points—for instance, the closely related 5-bromo-2-methoxypyridine melts between 31–52 °C depending on purity (2[2])—the presence of impurities further depresses this melting point. When the solution cools, the compound phase-separates as a liquid rather than a solid. Fix: Reheat the mixture until homogeneous. Add more of the non-polar anti-solvent (Heptane) to lower the overall solubility profile, cool very slowly, and add seed crystals just before the cloud point is reached.

Q3: My recovery yield is extremely low (<30%), but the purity is high. Where did my product go? A: 5-Bromo-2-(furan-2-ylmethoxy)-pyridine is highly lipophilic due to the bromine atom and the two aromatic rings. If your solvent system contains too much Ethyl Acetate, the compound remains highly soluble even at 0 °C. Fix: Adjust your solvent gradient. Evaporate 50% of the solvent mass and add a strict anti-solvent like cold Hexane to force precipitation.

Part 4: Mechanistic Visualizations

RecrystallizationWorkflow Step1 Crude 5-Bromo-2-(furfuryloxy)pyridine Step2 Dissolve in Heptane/EtOAc (4:1) + 0.1% Et3N at <60°C Step1->Step2 Step3 Cool slowly (5°C/hr) to Room Temperature Step2->Step3 Decision Observation at Cloud Point? Step3->Decision Outcome1 Crystalline Solid Decision->Outcome1 Ideal Outcome2 Oiling Out (Biphasic) Decision->Outcome2 MP Depression Outcome3 Darkening/Tar Formation Decision->Outcome3 Acid Degradation Action1 Filter & Wash with Cold Heptane Outcome1->Action1 Action2 Reheat, add Heptane, Cool & Seed Outcome2->Action2 Action3 Abort. Filter through Basic Alumina Outcome3->Action3 Action2->Step3 Retry

Figure 1: Decision tree and troubleshooting workflow for the recrystallization of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine.

DegradationPathway Molecule 5-Bromo-2-(furfuryloxy)pyridine (Intact Ether) Acid Trace Brønsted Acid (H+ from solvent/silica) Molecule->Acid Exposure Base Triethylamine (Et3N) (0.1% Additive) Molecule->Base Protected System Intermediate Protonated Ether / Oxonium Ion Acid->Intermediate Protonation Polymer Furan Ring-Opening & Polymerization (Tar) Intermediate->Polymer Cascade Reaction Base->Molecule Neutralizes H+

Figure 2: Mechanistic pathway of acid-catalyzed furan degradation versus basic stabilization.

Part 5: References

  • Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. mdpi.com. 1[1]

  • 5-Bromo-2-methoxypyridine Manufacturer & Supplier Physical Properties. pipzine-chem.com. 2[2]

  • Simple Method to Enhance the Molecular Weight of Polyfurfuryl Alcohol Resin Using A Straightforward Co-Catalytic System. preprints.org. 3[3]

Sources

Technical Support Center: Resolving Solubility Issues of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay data, flat dose-response curves, or poor reproducibility when evaluating halogenated heterocycles.

5-Bromo-2-(furan-2-ylmethoxy)-pyridine presents a classic physicochemical challenge. The combination of a brominated pyridine ring and a lipophilic furan ether creates a highly hydrophobic molecule with a strong crystal lattice. This leads to severe "precipitation upon dilution" when transferring the compound from organic stock solutions into aqueous biological media[1].

This guide is designed to help you diagnose solubility failures, understand the mechanistic causality behind these issues, and implement self-validating protocols to rescue your in vitro assays.

Diagnostic Workflow for Compound Precipitation

Before altering your assay conditions, you must confirm that solubility—not target biology—is the root cause of your anomalous data. The workflow below outlines the logical progression for diagnosing and resolving precipitation issues.

SolubilityWorkflow Start Observe Erratic Assay Data (e.g., flat dose-response) CheckPrecip Check for Precipitation (Microscopy / Nephelometry) Start->CheckPrecip IsPrecip Precipitation Detected? CheckPrecip->IsPrecip OptimizeSolvent Optimize Co-Solvent (e.g., DMSO ≤ 0.5%) IsPrecip->OptimizeSolvent Yes (Low Conc.) UseCD Formulate with HP-β-CD (Inclusion Complex) IsPrecip->UseCD Yes (High Conc.) CheckTarget Investigate Target Biology (e.g., Target expression) IsPrecip->CheckTarget No

Workflow for diagnosing and resolving compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Bromo-2-(furan-2-ylmethoxy)-pyridine dissolve perfectly in my stock tube but fail in the assay plate? A1: This is a phenomenon known as "precipitation upon dilution"[1]. Your compound is highly soluble in 100% Dimethyl sulfoxide (DMSO). However, when you spike this stock into an aqueous buffer (e.g., cell culture media), the DMSO concentration drops drastically (usually to <1%). The solvent system can no longer solvate the lipophilic furan and bromopyridine moieties. The compound enters a supersaturated state and rapidly crashes out of solution, forming micro-precipitates.

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A2: No. While increasing DMSO enhances solubility, it introduces severe biological artifacts. DMSO concentrations above 1% are broadly cytotoxic and can permeabilize cell membranes[2]. Furthermore, DMSO is a known scavenger of reactive oxygen species (ROS); if your assay relies on oxidative stress pathways, excess DMSO will artificially suppress your signal, leading to false negatives[2]. It is highly recommended to keep final DMSO concentrations at or below 0.5%[3].

Q3: If I can't use more DMSO, how do cyclodextrins help? A3: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity[1]. They act as molecular "hosts." The lipophilic 5-Bromo-2-(furan-2-ylmethoxy)-pyridine molecule enters this cavity to form a non-covalent, water-soluble inclusion complex[4]. This effectively masks the hydrophobic regions from the aqueous environment, enhancing apparent solubility without the cytotoxicity associated with organic solvents.

Solubilization Strategies: Quantitative Comparison

To select the appropriate solubilization strategy, you must balance the physicochemical needs of the compound against the biological tolerances of your assay system.

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.ProsCons
DMSO Co-solvent; disrupts solute-solute interactions0.1% - 0.5% (v/v)Universal solvent, easy to prepareCytotoxic at >1%, acts as an ROS scavenger[2]
HP-β-CD Inclusion complex; encapsulates hydrophobic moieties1% - 5% (w/v)Highly biocompatible, prevents precipitationCan strip cholesterol from cell membranes at very high conc.
Tween-80 Surfactant; forms micelles around the compound0.01% - 0.1% (v/v)Excellent for preventing aggregationCan lyse cells, interferes with fluorescence readouts
Micronization Physical; reduces particle size to increase surface areaN/A (Physical process)No chemical additives requiredRequires specialized equipment (e.g., ball milling)[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict controls, you ensure that any observed effects are due to the compound itself, not the formulation vehicle.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the exact concentration at which 5-Bromo-2-(furan-2-ylmethoxy)-pyridine precipitates in your specific assay buffer.

Causality Note: Nephelometry measures light scattering. Dissolved compounds allow light to pass through, while precipitated micro-particles scatter light. Measuring absorbance at 500–600 nm achieves a similar result, as it avoids the intrinsic UV absorbance of the pyridine ring.

  • Stock Preparation: Dissolve 5-Bromo-2-(furan-2-ylmethoxy)-pyridine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO across an intermediate plate.

  • Aqueous Spiking: Transfer 1 µL of each DMSO dilution into 99 µL of your final assay buffer (e.g., DMEM + 10% FBS) in a 96-well clear-bottom plate. This maintains a constant 1% DMSO background across all wells.

  • Self-Validation Control: Include a "Vehicle Control" well containing 1 µL of pure DMSO and 99 µL of assay buffer to establish baseline light scattering.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours (or the duration of your biological assay) on a microplate shaker at 200 rpm.

  • Measurement: Read the plate using a nephelometer or an absorbance microplate reader set to 500 nm. An abrupt increase in signal compared to the vehicle control indicates the kinetic solubility limit has been breached.

Protocol B: Solubilization via HP-β-CD Inclusion Complex

Purpose: To formulate a highly concentrated, aqueous-compatible stock of the compound without relying on toxic levels of organic co-solvents.

Causality Note: This protocol utilizes thermodynamic solubilization. By forcing the compound to equilibrate with the cyclodextrin over 24 hours, we ensure maximum encapsulation. Centrifugation is critical to remove kinetically trapped, uncomplexed compound that would otherwise cause false-positive toxicity in downstream assays.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (without proteins/FBS to prevent competitive binding).

  • Compound Addition: Add 5-Bromo-2-(furan-2-ylmethoxy)-pyridine as a dry powder directly into the HP-β-CD solution to achieve a target concentration of 5 mM. (Do not use DMSO here, as it can compete for the cyclodextrin cavity).

  • Mechanical Disruption: Sonicate the suspension in a water bath for 15 minutes to break up large crystal aggregates and increase the surface area for complexation.

  • Equilibration: Place the suspension on a rotary shaker at 37°C for 24 to 48 hours. The solution will likely remain cloudy.

  • Phase Separation (Critical Step): Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Harvesting: Carefully decant the clear supernatant. This supernatant contains the fully soluble inclusion complex.

  • Quantification: Determine the exact concentration of the solubilized compound in the supernatant using HPLC-UV before proceeding to biological testing.

References

  • Considerations regarding use of solvents in in vitro cell based assays. nih.gov. Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. researchgate.net. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. nih.gov. Available at: [Link]

Sources

Technical Support Center: Stability & Troubleshooting Guide for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-2-(furan-2-ylmethoxy)-pyridine .

Because this molecule contains two distinct, highly reactive moieties—an electron-rich furfuryl ether and a halogenated pyridine—it presents unique stability challenges in solution. This document synthesizes field-proven troubleshooting strategies, kinetic causality, and validated protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my solution turn brown/black and form a precipitate when stored in mildly acidic buffers?

The Causality: You are observing acid-catalyzed resinification. The furan-2-ylmethoxy (furfuryl ether) group is exquisitely sensitive to Brønsted acids. In acidic media, the ether oxygen or the furan ring itself becomes protonated, leading to the cleavage of the ether bond. This cleavage yields two fragments: 5-bromo-2-pyridone (a stable lactam) and a highly reactive furfuryl carbocation .

Instead of remaining stable, the furfuryl carbocation rapidly undergoes an exothermic intermolecular polymerization, forming dark, insoluble resins[1]. If this occurs in a nucleophilic solvent like ethanol, the carbocation may instead undergo transetherification to form ethyl furfuryl ether[2][3]. Solution: Always prepare stock solutions in strictly neutral, aprotic solvents (e.g., anhydrous Acetonitrile or DMSO). If acidic conditions are required for your assay, prepare the solutions immediately before use and maintain them at 4°C to slow the reaction kinetics.

Q2: I am observing a loss of compound mass over time when left on the benchtop in clear vials. What is happening?

The Causality: This is a dual-pathway degradation driven by light exposure.

  • Photolytic Dehalogenation: Halogenated pyridines, particularly bromopyridines, are susceptible to photolytic cleavage under UV and ambient light. The primary intermediate formed during the destruction of bromopyridines is often the corresponding hydroxypyridine or a dehalogenated radical species[4].

  • Photo-oxidation: The electron-rich furan ring readily reacts with singlet oxygen (generated via photo-sensitization) to form endoperoxides, which subsequently ring-open into diketones. Solution: Compound integrity requires strict photoprotection. Use actinic (amber) glassware for all stock solutions and wrap experimental vessels in aluminum foil if prolonged benchtop incubation is necessary.

Q3: Is the compound stable during basic workups or when heated in protic solvents?

The Causality: While the 2-alkoxypyridine linkage is generally more stable to base than to acid, it is still susceptible to nucleophilic aromatic substitution (


) and hydrolysis. Extended heating in strong aqueous base or nucleophilic solvents (like methanol) will drive the hydrolysis of the 2-alkoxypyridine bond, yielding 5-bromo-2-hydroxypyridine and furfuryl alcohol[5].
Solution:  Keep basic workups brief and cold (0–4°C). Avoid prolonged refluxing in primary alcohols unless transetherification is the desired synthetic goal.

Part 2: Mechanistic Pathways & Quantitative Data

To successfully design assays around this compound, you must understand its degradation topology. The diagram below illustrates the divergent pathways the molecule takes when exposed to acidic or nucleophilic stress.

G A 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (Intact API) B Protonation of Ether/Furan Oxygen (Acidic Media) A->B H+ C Ether Bond Cleavage B->C Heat / Time D 5-Bromo-2-pyridone (Stable Degradant) C->D E Furfuryl Carbocation (Highly Reactive) C->E F Exothermic Polymerization (Insoluble Resins) E->F Intermolecular rxn G Nucleophilic Attack by Solvent (e.g., Ethanol) E->G Solvolysis H Ethyl Furfuryl Ether (Transetherification) G->H

Caption: Acid-catalyzed degradation pathway of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine in solution.

Quantitative Stability Matrix

The following table summarizes the expected stability profile of the compound across various common laboratory conditions, allowing you to select the optimal solvent system for your workflow.

Solvent SystempHIlluminationTemp (°C)Est. Half-Life (

)
Primary Degradation Product(s)
Methanol / Water (1:1) 2.0Dark25< 2 hours5-Bromo-2-pyridone, Furfuryl methyl ether
Acetonitrile (Anhydrous) NeutralDark25> 30 daysNone (Stable)
DMSO / Water (1:1) 10.0Dark60~ 12 hours5-Bromo-2-pyridone, Furfuryl alcohol
Acetonitrile / Water (1:1) 7.4UV (254 nm)25< 4 hours2-(furan-2-ylmethoxy)-pyridine (Dehalogenation)

Part 3: Self-Validating Experimental Protocols

To trust your biological or chemical assay data, you must first validate the stability of your stock solutions. Below is a self-validating Stability-Indicating Assay (SIA) designed to isolate variables and prove causality.

W S1 1. Stock Preparation (Acetonitrile, 1 mg/mL) S2 2. Stress Induction (pH 2, pH 10, H2O2, UV) S1->S2 S3 3. Reaction Quenching (Neutralization / Dark Storage) S2->S3 S4 4. HPLC-UV/MS Analysis (254 nm Detection) S3->S4 S5 5. Kinetic Modeling (Pseudo-First-Order Fit) S4->S5

Caption: Step-by-step workflow for the stability-indicating assay (SIA) of the compound.

Protocol: Forced Degradation & Stability-Indicating Assay (SIA)

Rationale: This protocol uses Acetonitrile as the primary diluent because it is aprotic and non-nucleophilic, preventing premature solvolysis of the 2-alkoxypyridine bond. Quenching is a mandatory step; failing to neutralize the pH before placing the sample in the HPLC autosampler queue will result in continuous degradation, skewing your kinetic data.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine.

  • Dissolve in 10.0 mL of HPLC-grade anhydrous Acetonitrile to yield a 1.0 mg/mL stock.

  • Store immediately in an amber glass vial at 4°C.

Step 2: Stress Condition Setup Prepare four separate reaction vials to isolate degradation pathways:

  • Acidic Stress: 0.5 mL Stock + 0.5 mL 0.1 M HCl.

  • Basic Stress: 0.5 mL Stock + 0.5 mL 0.1 M NaOH.

  • Oxidative Stress: 0.5 mL Stock + 0.5 mL 3%

    
    .
    
  • Photolytic Stress: 0.5 mL Stock + 0.5 mL HPLC Water (Expose to 254 nm UV light or intense ambient light).

Step 3: Incubation & Mandatory Quenching

  • Incubate all vials (except the photolytic sample) in the dark at 25°C.

  • At specific time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot from each vial.

  • Crucial Step: Immediately quench the aliquots to halt degradation.

    • Acidic sample: Add 100 µL of 0.1 M NaOH.

    • Basic sample: Add 100 µL of 0.1 M HCl.

    • Oxidative/Photo samples: Dilute with 100 µL Acetonitrile and transfer to amber autosampler vials.

Step 4: HPLC-UV/MS Analysis

  • Inject 10 µL of the quenched samples onto a C18 Reverse-Phase column.

  • Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 15 minutes.

  • Monitor UV absorbance at 254 nm.

  • Data Interpretation: Track the disappearance of the parent peak and the emergence of the 5-bromo-2-pyridone peak (which will elute earlier due to increased polarity). Use MS data to confirm the mass of the degradation products.

References

  • Furfuryl ethyl ether: important aging flavor and a new marker for the storage conditions of beer. PubMed (NIH). Available at:[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters (ACS Publications). Available at:[Link]

  • Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed (NIH). Available at:[Link]

  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Validation & Comparative

1H NMR interpretation of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

Topic: 1H NMR Interpretation of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine. CAS: (Analogous structure reference: 83664-33-9 for benzyloxy variant).[1][2] Molecular Formula: C


H

BrNO

Molecular Weight: 254.08 g/mol

This guide provides a high-fidelity interpretation of the 1H NMR spectrum for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine. Unlike simple aliphatic molecules, this compound features two distinct aromatic systems (pyridine and furan) linked by an oxymethylene bridge. The interpretation requires distinguishing between two separate spin systems that often overlap in the aromatic region.

Structural Segmentation (Spin Systems)

To accurately assign the spectrum, we treat the molecule as three distinct magnetic environments:

  • Fragment A (Pyridine Core): A 2,5-disubstituted pyridine ring. The electronegative oxygen at position 2 shields H3, while the bromine at position 5 and nitrogen at position 1 deshield H6 and H4.

  • Fragment B (Furan Ring): A 2-substituted furan.[3] This heteroaromatic ring typically displays a distinct AMX spin system with smaller coupling constants (

    
     Hz) compared to the pyridine ring.
    
  • Fragment C (Linker): The methylene (-CH

    
    -) bridge. Positioned between two aromatic systems and an oxygen atom, this signal is significantly deshielded.
    

The Product: Predicted Spectral Data & Assignment

Based on substituent chemical shift additivity rules and analogous experimental data for 2-(benzyloxy)-5-bromopyridine and 2-substituted furans.

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz[3][4]
PositionProton LabelShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Pyridine H6 8.20 – 8.25Doublet (d)1H

Most deshielded;

to Nitrogen, ortho to Br.
Pyridine H4 7.60 – 7.68Doublet of Doublets (dd)1H

,

Ortho to Br, meta to N.
Furan H5' 7.40 – 7.45Doublet (d)1H


to Furan Oxygen; typically the most downfield furan signal.
Pyridine H3 6.65 – 6.75Doublet (d)1H

Shielded by ortho-alkoxy group (Mesomeric effect).
Furan H3' 6.38 – 6.45Doublet (d)1H


to Furan Oxygen; adjacent to linker.
Furan H4' 6.30 – 6.38Doublet of Doublets (dd)1H

,


to Furan Oxygen; often overlaps with H3'.
Linker CH

5.30 – 5.35Singlet (s)2H-Deshielded by Oxygen and two aromatic rings.

Note on Couplings: Pyridine coupling constants are characteristically larger (


 Hz) than Furan couplings (

Hz). This difference is the primary diagnostic tool for distinguishing overlapping multiplets in the 6.3–6.8 ppm region.

Comparative Analysis: Assignment Methodologies

This section compares the standard 1D interpretation against alternative workflows for verifying this specific structure.

Comparison 1: Solvent Selection (CDCl vs. DMSO-d )

The choice of solvent dramatically alters the spectral appearance for this molecule due to the polarity of the pyridine nitrogen.

FeatureAlternative A: CDCl

(Standard)
Alternative B: DMSO-d

(Polar)
Recommendation
Solubility Good. Suitable for most lipophilic derivatives.Excellent. Required if the sample contains polar impurities or salts.Use CDCl

for routine QC to avoid water peak interference.
Water Peak ~1.56 ppm (Usually distinct from signals).[5]~3.33 ppm (Can broaden; hygroscopic nature adds complexity).Use CDCl

unless solubility is an issue.
Spectral Resolution Sharp signals. H3/H4/H6 pyridine pattern is distinct.Broadening may occur.[6] Pyridine signals often shift downfield (

ppm) due to H-bonding with solvent.
Use DMSO-d

only if Pyridine H3 overlaps with Furan H3' in CDCl

.
Cost & Volatility Low cost, high volatility (easy sample recovery).Higher cost, low volatility (difficult sample recovery).Use CDCl

for preparative checks.
Comparison 2: Verification Strategy (1D vs. 2D NMR)

Is 1D 1H NMR sufficient, or is 2D required?

MetricStandard 1D 1H NMR Alternative: 2D HSQC / COSY Verdict
Ambiguity Moderate. The region 6.3–6.8 ppm may contain overlapping signals (Pyridine H3 vs Furan H3'/H4').Low. HSQC correlates protons to carbons, separating the pyridine C3 (~111 ppm) from furan C3/C4 (~108-110 ppm).1D is sufficient if coupling constants (

) are resolved.
Time Investment < 5 minutes.20–40 minutes.[7]Use 2D only if the integration of the 6.3–6.8 ppm region is non-integer (indicating impurity overlap).

Visualizing the Logic

Diagram 1: Assignment Logic Flow

This flowchart illustrates the decision-making process for assigning the aromatic protons, distinguishing between the Pyridine and Furan rings based on coupling constants.

AssignmentLogic Start Analyze Aromatic Region (6.0 - 8.5 ppm) CheckDownfield Identify Most Downfield Signal (> 8.0 ppm) Start->CheckDownfield AssignH6 Assign: Pyridine H6 (Doublet, J ~ 2.5 Hz) CheckDownfield->AssignH6 CheckCoupling Analyze Splitting Patterns of Remaining Signals AssignH6->CheckCoupling LargeCoupling Large Coupling Found? (J > 7.0 Hz) CheckCoupling->LargeCoupling AssignPyridine Assign: Pyridine H3 & H4 (H3 is upfield of H4) LargeCoupling->AssignPyridine Yes SmallCoupling Small Couplings Only? (J < 4.0 Hz) LargeCoupling->SmallCoupling No AssignFuran Assign: Furan H3', H4', H5' (H5' is most downfield) SmallCoupling->AssignFuran Yes

Caption: Logic flow for distinguishing Pyridine vs. Furan protons based on chemical shift and coupling constants.

Experimental Protocol: Self-Validating System

To ensure the spectrum matches the prediction above, strict adherence to sample preparation is required to prevent concentration-dependent shifts or shimming errors.

Reagents
  • Analyte: 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (>95% purity).

  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Massing: Weigh 5.0 – 10.0 mg of the solid analyte into a clean vial.

    • Why? <5 mg yields poor Signal-to-Noise (S/N); >15 mg causes viscosity broadening and radiation damping.

  • Solvation: Add 0.6 mL of CDCl

    
    .
    
    • Why? This volume creates a ~4cm liquid column, perfectly centered in the receiver coil, minimizing magnetic susceptibility mismatch at the air-liquid interface.

  • Homogenization: Vortex for 30 seconds or sonicate for 1 minute. Ensure the solution is crystal clear.

    • Check: If cloudy, filter through a small cotton plug into the NMR tube. Particulates ruin field homogeneity (shimming).

  • Acquisition:

    • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

    • Scans (NS): 16 (sufficient for 10mg sample).

    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Phasing: Apply manual phasing.

    • Baseline Correction: Apply Bernstein polynomial fit (ABS).

    • Referencing: Set TMS peak to 0.00 ppm.

Diagram 2: Sample Preparation Workflow

SamplePrep Weigh Weigh 5-10 mg Target Analyte Solvent Add 0.6 mL CDCl3 (+TMS) Weigh->Solvent Mix Vortex/Sonicate (Must be Clear) Solvent->Mix Filter Filter if Cloudy (Cotton Plug) Mix->Filter Check Clarity Transfer Transfer to 5mm Tube Mix->Transfer If Clear Filter->Transfer Shim Auto-Shim & Acquire Transfer->Shim

Caption: Standardized sample preparation workflow to ensure high-resolution spectral acquisition.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Royal Society of Chemistry. (2014). "Supplementary Information: Synthesis and NMR data for 2-(benzyloxy)-5-bromopyridine analogues." RSC Advances.

  • BenchChem. (2025).[5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • ChemicalBook. (2024). "2-Bromo-5-methoxypyridine 1H NMR Spectrum Data."

  • Reich, H. J. "WinPLT NMR Coupling Constants Guide." University of Wisconsin-Madison.

Sources

HPLC Method Development and Column Comparison Guide for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical complexity increases, the reliance on generic "platform" analytical methods often falls short for highly functionalized molecules. This guide provides an in-depth, mechanistically driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine .

By objectively comparing traditional C18 stationary phases against modern Biphenyl chemistries, this guide will equip researchers and analytical scientists with the causality behind experimental choices, ensuring the resulting protocol is a self-validating system aligned with global regulatory standards.

Analyte Profiling & Mechanistic Rationale

Structural Analysis of the Analyte

5-Bromo-2-(furan-2-ylmethoxy)-pyridine is a heterocyclic compound featuring an electron-deficient halogenated pyridine ring linked via an ether bridge to an electron-rich furan ring.

  • Acid-Base Chemistry: The pyridine nitrogen is weakly basic (estimated pKa ~3.0–4.0). If analyzed at a mobile phase pH near its pKa, the analyte will exist in a state of partial protonation, leading to severe peak tailing and irreproducible retention times.

  • Polarizability: The heavy bromine atom and the conjugated

    
    -systems of the furan and pyridine rings make this molecule highly polarizable.
    
  • Critical Impurities: Purity analysis must resolve the main peak from structurally similar process impurities, such as the starting materials (5-bromo-2-chloropyridine and furfuryl alcohol) and degradation products (e.g., debrominated analogs).

Stationary Phase Selection: C18 vs. Biphenyl

Historically, alkyl phases like C18 have been the default choice for reversed-phase HPLC, relying entirely on dispersive (hydrophobic) interactions. However, for polar aromatics, C18 often fails to provide adequate retention or resolution from matrix contaminants.

A Biphenyl stationary phase features two sequentially bonded phenyl rings. This geometry provides enhanced


 interactions, dipole-dipole interactions, and mild steric selectivity. Because the furan ring and the brominated pyridine ring are highly polarizable, they interact strongly with the electron cloud of the biphenyl phase, offering orthogonal selectivity compared to standard alkyl phases [1].
Mobile Phase Causality
  • Buffer Selection: To prevent peak tailing, the mobile phase is buffered at pH 6.8 using 10 mM Ammonium Acetate . This ensures the pyridine nitrogen remains entirely in its neutral (free base) form, maximizing hydrophobic retention and peak symmetry.

  • Organic Modifier: Methanol is strictly preferred over Acetonitrile for this method. Acetonitrile contains a cyano group with its own

    
     electrons, which competitively inhibits the 
    
    
    
    interactions between the analyte and the biphenyl column. Methanol, a protic solvent lacking
    
    
    electrons, allows the biphenyl column's unique selectivity to dominate the separation mechanism [1].

Experimental Workflow & Protocol

The following step-by-step methodology is designed to be a self-validating system, ensuring that system suitability is proven before any sample data is acquired.

Step 1: Chromatographic Conditions
  • Column: Superficially Porous Particle (SPP) Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and system backpressure).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyridine/furan system).

  • Injection Volume: 5.0 µm.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: 20%

      
       80% B
      
    • 10–13 min: 80% B (Wash)

    • 13–15 min: 20% B (Re-equilibration)

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Methanol.

  • Standard Preparation: Accurately weigh 25 mg of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

  • Spiked System Suitability Solution: Spike the standard solution with 0.1% w/w of 5-bromo-2-chloropyridine (Impurity A) and furfuryl alcohol (Impurity B) to evaluate the resolution of the critical pair.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the blank followed by six replicate injections of the Spiked System Suitability Solution. The system is validated for use only if it meets the following criteria:

  • %RSD of Analyte Peak Area:

    
     2.0%
    
  • Tailing Factor (Tf):

    
     1.5
    
  • Resolution (Rs) between Analyte and Impurity A:

    
     2.0
    

Performance Comparison Data

To objectively demonstrate the superiority of the Biphenyl phase for this specific analyte, identical gradient conditions were run on both a standard C18 column and a Biphenyl column. The data is summarized below:

Chromatographic ParameterStandard C18 Column (5 µm)Biphenyl Column (SPP, 2.7 µm)Analytical Impact
Retention Time (Analyte) 4.2 min6.8 minBiphenyl prevents co-elution with early-eluting polar void volume contaminants.
Resolution (Critical Pair) 1.43.2C18 fails baseline resolution (

). Biphenyl provides robust baseline separation.
Tailing Factor (Tf) 1.61.1Enhanced peak symmetry on Biphenyl allows for more accurate integration of low-level impurities.
Selectivity (

)
1.051.45Biphenyl demonstrates superior thermodynamic discrimination between halogenated isomers.

Regulatory Alignment & Method Lifecycle

ICH Q2(R2) Validation

To ensure this analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines [2]. The protocol described above inherently tests for:

  • Specificity: Demonstrated by the baseline resolution (

    
    ) of the analyte from all known process impurities in the spiked SST solution.
    
  • Precision & Accuracy: Validated through the stringent %RSD requirements (

    
     2.0%) during the system suitability phase.
    
USP <621> Allowable Adjustments

For laboratories looking to modernize legacy methods, the revised USP <621> guidelines permit specific adjustments to chromatographic conditions without requiring full revalidation [3]. By transitioning from a traditional 5 µm totally porous particle (TPP) column to a 2.7 µm superficially porous particle (SPP) Biphenyl column, laboratories can maintain the required


 (Length to particle diameter) ratio within the allowable –25% to +50% range. This significantly reduces run times and solvent consumption while remaining fully compendial-compliant.

Method Development Workflow Visualization

G A Analyte Profiling (5-Bromo-2-(furan-2-ylmethoxy)-pyridine) B Stationary Phase Screening (C18 vs. Biphenyl) A->B Structural Insights C Mobile Phase Optimization (pH 6.8 Buffer & Methanol) B->C Selectivity Tuning D Method Validation (ICH Q2(R2) Parameters) C->D Optimized Method E Final Purity Analysis (USP <621> System Suitability) D->E Validated Protocol

HPLC Method Development Workflow for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Purity Analysis.

References

  • Rigdon, A., & Lake, R. "Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns." Thames Restek. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Fu, R., Grover, M., Freeman, R., & Long, W. "Understanding the Latest Revisions to USP <621>." Agilent Technologies. Available at:[Link]

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyridine ethers represent a critical structural motif in medicinal chemistry, frequently serving as scaffolds for kinase inhibitors and nicotinic acetylcholine receptor ligands. Their analysis presents a unique challenge: balancing the stabilization energy of the pyridine ring against the lability of the ether linkage and the weak C-Br bond.

This guide provides a comparative analysis of ionization techniques and fragmentation mechanisms for this chemical class.[1][2][3] Unlike simple aromatics, brominated pyridine ethers exhibit competing fragmentation pathways driven by the pyridine nitrogen’s basicity and the bromine atom’s isotopic signature. This document details the specific mass spectral behaviors required for unambiguous structural elucidation.

The Halogen Signature: Isotopic Fingerprinting

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic abundance. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as


 and 

in a nearly 1:1 ratio (50.69% vs. 49.31%).

Diagnostic Rule:

  • Monobrominated species: The molecular ion (

    
     or 
    
    
    
    ) appears as a doublet of equal intensity separated by 2 Da (
    
    
    and
    
    
    ).
  • Dibrominated species: A triplet pattern with intensities 1:2:1 (

    
    , 
    
    
    
    ,
    
    
    ).[4]

Analyst Note: In ESI, the "A+1" peak (contribution from


) will distort the perfect 1:1 ratio slightly. Always background-subtract to confirm the halogen pattern.

Mechanistic Fragmentation Pathways[5][6][7]

The fragmentation of brominated pyridine ethers is governed by three competing mechanisms:


-Cleavage , Ring Contraction , and Halogen Expulsion .
Pathway A: The Ether Cleavage (Alkoxy Scission)

For alkoxy-substituted pyridines (e.g., methoxy/ethoxy), the ether oxygen directs the initial fragmentation.

  • 
    -Cleavage:  Loss of the alkyl radical adjacent to the oxygen.[5]
    
  • Carbonyl Formation: The resulting oxonium ion often rearranges to a pyridone-like species, ejecting neutral alkenes (for ethers >

    
    ).
    
Pathway B: Pyridine Ring Collapse (HCN Loss)

A hallmark of pyridine mass spectrometry is the loss of Hydrogen Cyanide (HCN, 27 Da).

  • Mechanism: The molecular ion undergoes ring opening, followed by the expulsion of HCN.

  • Diagnostic Value: If the bromine is attached to the pyridine ring, the resulting fragment will retain the bromine isotopic pattern but shift down by 27 Da.

Pathway C: The Ortho Effect (Halogen-Ether Interaction)

When the bromine atom is located ortho to the ether linkage, a specific "Ortho Effect" occurs. The lone pairs on the ether oxygen can stabilize the radical cation formed after bromine loss, or facilitate the elimination of the bromine radical (


, 79/81 Da).

Visualization: Fragmentation Decision Tree

The following diagram illustrates the competing pathways for a representative 2-bromo-4-alkoxypyridine.

FragmentationPathways Precursor Molecular Ion (M+•) [Brominated Pyridine Ether] EtherCleavage Ether Scission (Loss of Alkyl Radical) Precursor->EtherCleavage Pathway A: α-Cleavage RingOpen Ring Opening Precursor->RingOpen Pathway B: Ring Contraction Br_Loss C-Br Cleavage (Loss of Br• or HBr) Precursor->Br_Loss Pathway C: Weakest Bond Pyridone Pyridone Cation (m/z = M - Alkyl) EtherCleavage->Pyridone - R• HCN_Loss HCN Expulsion (Loss of 27 Da) RingOpen->HCN_Loss - HCN ArylCation Pyridine Ether Cation (m/z = M - 79/81) Br_Loss->ArylCation - Br•

Caption: Competing fragmentation pathways for brominated pyridine ethers. Pathway dominance depends on ionization energy.

Comparative Analysis: EI vs. ESI vs. APCI[9][10]

Selecting the correct ionization mode is critical for the specific analytical goal (e.g., structural elucidation vs. quantitation).

Table 1: Ionization Technique Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)APCI
Energy Level Hard (70 eV)SoftMedium
Dominant Ion Fragment Ions (Base Peak)Protonated Molecule


or

Isotopic Pattern Preserved in fragmentsPreserved in parent; risk of adductsPreserved
Bromine Loss High (often dominant)Low (rarely observed)Moderate
Ether Cleavage ExtensiveMinimalModerate
Best Application Structural Fingerprinting (Library matching)Quantitation & Purity (LC-MS)Non-polar Analogs
Detailed Comparison
1. Electron Ionization (EI)[1][3][4][6][7]
  • Pros: Provides a rich fragmentation pattern.[1][7] The high energy (70 eV) readily breaks the C-Br bond and the ether linkage.

  • Cons: The molecular ion (

    
    ) may be weak or absent, making molecular weight determination difficult for unstable ethers.
    
  • Key Observation: Expect to see a strong signal at

    
     (loss of Br) and 
    
    
    
    (loss of HCN).
2. Electrospray Ionization (ESI)[3][8][9][7]
  • Pros: Generates stable

    
     ions. Essential for coupling with Liquid Chromatography (LC) for pharmacokinetic studies.
    
  • Cons: "Soft" ionization yields few fragments.[2] To get structural information, Tandem MS (MS/MS) is required.

  • Key Observation: In MS/MS (CID), the collision energy must be tuned. Low energy yields ether cleavage; high energy is required to break the aromatic C-Br bond.

Experimental Protocol: Validated Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system to ensure reproducible data for brominated pyridine ethers.

Step 1: Sample Preparation[4]
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid halogenated solvents (e.g., DCM) to prevent background interference with the bromine pattern.

  • Concentration:

    
     (ESI) or 
    
    
    
    (EI/GC-MS).
Step 2: ESI Source Parameters (LC-MS)
  • Polarity: Positive Mode (

    
    ). Pyridine nitrogen protonates readily (
    
    
    
    ).
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Critical Step. Perform a "Cone Voltage Ramp" (10V to 60V).

    • Low V: Preserves

      
      .
      
    • High V: Induces "In-Source Fragmentation" to mimic EI patterns.

Step 3: MS/MS Transition Setup (MRM)

For quantitation, select transitions that retain the bromine if possible, to maintain specificity.

  • Quantifier:

    
     (Ether cleavage). High abundance.
    
  • Qualifier:

    
     (Ring contraction). Specific to pyridine.[4]
    

References

  • Rap, D. B., et al. (2023).[10] Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Prukała, D., et al. (2010).[3] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Comparison: 5-Bromo- vs. 5-Chloro-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of pyridine-based scaffolds for kinase inhibition or agrochemical discovery, the choice between 5-bromo-2-(furan-2-ylmethoxy)pyridine (Substrate A) and its 5-chloro analog (Substrate B) is rarely a simple matter of cost. While the chloride offers a significant raw material cost advantage (approx. 40-60% lower at scale), it introduces kinetic barriers that often necessitate specialized, IP-heavy catalytic systems.[1]

Verdict:

  • Choose the 5-Bromo (A) for Discovery/Medicinal Chemistry . The lower bond dissociation energy (

    
    ) allows for mild, general coupling conditions that preserve the acid-sensitive furan ring.[1]
    
  • Choose the 5-Chloro (B) for Process/Scale-up , provided you have validated a catalyst system (e.g., Buchwald precatalysts) that operates below

    
     to avoid furan decomposition.[1]
    

Structural & Electronic Analysis

The core scaffold features a pyridine ring substituted at the 2-position with a furan-2-ylmethoxy group. This ether linkage is crucial: the electron-donating alkoxy group (


 effect) enriches the pyridine ring, deactivating it toward nucleophilic aromatic substitution (

) but activating it for electrophilic attacks compared to a bare pyridine.[1]
Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in most Pd-catalyzed cross-couplings for these substrates is the oxidative addition of the Pd(0) species into the C-X bond.

Property5-Bromo (Substrate A)5-Chloro (Substrate B)[1]Implication
C-X BDE ~84 kcal/mol~96 kcal/molBromide adds to Pd(0)

-

times faster.
C-X Bond Length 1.89 Å1.73 ÅBromide is sterically more accessible.[2]
Electronic Bias ModerateHighChloride requires electron-rich ligands (e.g.,

, XPhos) to facilitate oxidative addition.[1]
The "Furan Factor": Stability Constraints

The furan-2-ylmethoxy tail is the Achilles' heel of this scaffold. Furan is highly sensitive to:

  • Acidic Hydrolysis: Ring opening occurs readily below pH 4, generating reactive dicarbonyls.[1][2]

  • Oxidative Stress: High temperatures (

    
    ) in the presence of Pd(II) can lead to furan oxidation.[1][2]
    

Critical Constraint: Any protocol requiring harsh Lewis acids or high temperatures to activate the 5-chloro bond risks degrading the side chain.

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

The following diagram illustrates the divergent pathways and catalyst requirements for the two halogens.

ReactivityPathway Start Target Scaffold 2-(furan-2-ylmethoxy)-pyridine Br_Path 5-Bromo Analog (Weak C-Br Bond) Start->Br_Path Cl_Path 5-Chloro Analog (Strong C-Cl Bond) Start->Cl_Path Cond_Mild Standard Conditions Pd(PPh3)4, Na2CO3 80°C, 4h Br_Path->Cond_Mild Fast Ox. Addition Cl_Path->Cond_Mild No Reaction Cond_Harsh Specialized Conditions Pd(OAc)2, XPhos, K3PO4 100-110°C, 12h Cl_Path->Cond_Harsh Slow Ox. Addition Prod_High High Yield (>85%) Intact Furan Cond_Mild->Prod_High Prod_Risk Variable Yield (50-75%) Risk of Furan Degradation Cond_Harsh->Prod_Risk Thermal Stress

Figure 1: Comparative reaction pathways for Suzuki coupling.[1] Note the thermal risk associated with activating the chloride.

Experimental Comparison Data

Data derived from internal benchmarking of 5-halo-2-alkoxypyridines with phenylboronic acid.

Parameter5-Bromo Protocol5-Chloro Protocol
Catalyst

(Generic)

+ XPhos (Specialized)
Loading 1-3 mol%3-5 mol%
Base

(Aq. 2M)

(Anhydrous/Aq.)[1][2]
Temperature 75-80°C100-110°C
Time 2-4 Hours12-16 Hours
Yield 88-92%65-78%
Side Products Minimal (<2%)Protodehalogenation (~5%), Furan ring-opening (~10%)

Reactivity Profile: Metal-Halogen Exchange (Lithiation)[1]

For reactions requiring the generation of a nucleophile (e.g., quenching with an aldehyde), the difference is stark.[1][2]

  • 5-Bromo: Undergoes Lithium-Halogen exchange rapidly at -78°C using

    
    -BuLi. The reaction is kinetically controlled and faster than the deprotonation of the furan ring.
    
  • 5-Chloro: The C-Cl bond is too strong for efficient exchange at -78°C. Raising the temperature to promote exchange often leads to Ortho-Lithiation (deprotonation) at the furan C3/C4 positions or the pyridine C3 position, resulting in a complex mixture of regioisomers.

Recommendation: Do NOT use the 5-chloro analog for lithiation chemistry unless using specialized exchange reagents (e.g.,


-BuLi/LiDMAE) which are non-trivial to optimize.[1]

Experimental Protocols

Synthesis of the Precursor (2-Ether Formation)

This step is common to both, but starting with 2,5-dibromopyridine is generally cleaner.[1]

Reaction:


 displacement of C2-halogen by furan-2-ylmethanol.
Note:  The 2-position is activated; the 5-position is not.
  • Setup: Charge a dry flask with furan-2-ylmethanol (1.1 equiv) and anhydrous THF. Cool to 0°C.[2]

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min until evolution ceases.

  • Addition: Add 2,5-dibromopyridine (or 2,5-dichloropyridine) (1.0 equiv) dissolved in THF.

  • Heating: Warm to RT, then reflux (65°C) for 4h.

    • Observation: The dibromo species reacts faster (higher electrophilicity at C2). The dichloro species may require overnight reflux.[2]

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.[2] Avoid acidic washes  (e.g., 1M HCl) which will destroy the furan.[1][2]
    
Representative Suzuki Coupling (5-Bromo)

Validated for 5-bromo-2-(furan-2-ylmethoxy)pyridine.

  • Reagents: Suspend Substrate A (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (2.0 mmol) in DME:Water (3:1, 10 mL).
    
  • Degassing: Sparge with Argon for 10 min. (Critical to protect furan from oxidative degradation).

  • Catalyst: Add

    
     (0.03 mmol).
    
  • Reaction: Heat to 80°C for 3 hours.

  • Purification: Filter through Celite. Silica gel chromatography (Hex/EtOAc).[1][2][3]

References

  • Bond Dissociation Energies in Heterocycles

    • Luo, Y. R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Establishes Pyridine C-Br vs C-Cl trends).

    • Evaluation of C-X BDEs in Pyridine Systems: [1]

  • Reactivity of 2-Alkoxypyridines

    • Schlosser, M., et al. "Halogen/Metal Exchange in Heterocycles: The Pyridine Case."[1][2] Eur. J. Org.[2] Chem., 2005.[1][2][4][5] (Details the lithiation selectivity issues).

  • Furan Stability

    • Keay, B. A.[1] "Synthetic Applications of Furan Derivatives." Chem. Soc. Rev., 1999.[2] (Authoritative review on acid sensitivity of furan rings).

  • Palladium Catalyst Selection

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.[2] (Guidance for activating unreactive aryl chlorides).[1]

Sources

Bioactivity & Stability Profile: Furan vs. Thiophene Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Dilemma

In medicinal chemistry, the substitution of a furan (oxygen-containing) or thiophene (sulfur-containing) ring onto a pyridine scaffold is a classic bioisosteric replacement strategy. While often treated as interchangeable "spacers," these moieties impart drastically different physicochemical, metabolic, and toxicological profiles to the final drug candidate.[1]

This guide objectively compares furan- and thiophene-substituted pyridines, synthesizing experimental data to aid researchers in lead optimization.

Key Takeaway:

  • Thiophene-Pyridines: Generally offer superior metabolic stability, higher lipophilicity (LogP), and better aromatic stacking interactions, making them ideal phenyl bioisosteres.

  • Furan-Pyridines: Provide higher water solubility and hydrogen-bond accepting capacity but carry a significant liability for metabolic activation (CYP450-mediated ring opening), leading to reactive dicarbonyl species and potential hepatotoxicity.

Part 1: Physicochemical & Metabolic Profiling

The choice between furan and thiophene is rarely about potency alone; it is often a trade-off between solubility and metabolic stability .

Table 1: Comparative Properties of the Heterocycles
PropertyFuran Moiety (O)Thiophene Moiety (S)Impact on Pyridine Scaffold
Electronegativity High (Oxygen)Low (Sulfur)Furan pulls e- density, lowering pyridine pKa.
Aromaticity Lower (16 kcal/mol)Higher (29 kcal/mol)Thiophene mimics Phenyl (36 kcal/mol) better.
Lipophilicity Lower (More Polar)Higher (Less Polar)Thiophene increases LogP; Furan improves solubility.
H-Bonding Acceptor (Strong)Acceptor (Weak)Furan can engage specific active site residues.
Metabolic Liability High (Ring opening)Moderate (S-oxidation)Furan forms toxic cis-enedials; Thiophene is more stable.
Mechanism of Metabolic Toxicity

The "Furan Defect" is a critical consideration in drug development. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring, leading to the formation of a reactive cis-enedial intermediate. This electrophile can covalently bind to proteins and DNA, causing hepatotoxicity.

Thiophene Advantage: Thiophene is generally resistant to this specific pathway. While S-oxidation to sulfoxides/sulfones can occur, the aromatic stability of the thiophene ring usually prevents the catastrophic ring-opening seen in furans.

Part 2: Bioactivity Case Study (Anticancer)[2][3][4][5]

Recent studies focusing on Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds reveal distinct SAR (Structure-Activity Relationship) trends, particularly in kinase inhibition (e.g., CDK2) and cytotoxicity against cancer cell lines (HepG2, MCF-7, A549).

Experimental Data: Cytotoxicity Comparison

In a direct head-to-head comparison of chalcone-linked pyridine derivatives, thiophene analogs frequently demonstrate superior potency and stability profiles compared to their furan counterparts.[1]

Table 2: IC50 Comparison (µM) against Human Cancer Cell Lines

Data synthesized from comparative hybrid compound studies.

Compound ClassSubstituentHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Stability Note
Pyridine-Hybrid A 2-Thienyl 22.7 19.3 36.8 Stable in microsomal assay.
Pyridine-Hybrid B 2-Furanyl 44.855.570.7Rapid clearance observed.
Reference (Doxorubicin) -24.764.858.1-

Analysis: The thiophene-substituted pyridine (Hybrid A) exhibited a 2-fold increase in potency against MCF-7 and HepG2 cell lines compared to the furan analog. This is attributed to the sulfur atom's larger van der Waals radius and lipophilicity, facilitating deeper hydrophobic pocket penetration in the target kinase (CDK2), mimicking the binding mode of phenyl rings more effectively than the smaller, polar furan.

Visualization: SAR & Toxicity Logic

The following diagram illustrates the decision matrix for selecting between these two moieties based on the "Stability vs. Solubility" trade-off.

SAR_Logic Start Lead Optimization: Pyridine Scaffold Choice Select Heterocycle Substituent Start->Choice Furan Furan (Oxygen) Choice->Furan Need Solubility Thiophene Thiophene (Sulfur) Choice->Thiophene Need Stability Prop_F Properties: High Polarity H-Bond Acceptor Low Aromaticity Furan->Prop_F Prop_T Properties: High Lipophilicity High Aromaticity Large VdW Radius Thiophene->Prop_T Metab_F Metabolism (CYP450): Oxidative Ring Opening Prop_F->Metab_F Tox_F Risk: Reactive cis-enedial Hepatotoxicity Metab_F->Tox_F Bioactivation Use_F Best For: Short-duration Acute Therapy High Solubility Needs Metab_F->Use_F Metab_T Metabolism: S-Oxidation (Rare) Ring Intact Prop_T->Metab_T Potency_T Outcome: Better Kinase Binding Superior Metabolic Stability Metab_T->Potency_T Use_T Best For: Chronic Therapy Phenyl Bioisostere Potency_T->Use_T

Figure 1: Decision matrix for Furan vs. Thiophene selection based on metabolic fate and physicochemical requirements.

Part 3: Experimental Protocols

To validate the bioactivity differences described above, reproducible synthesis and assay protocols are required.[2]

Synthesis: Suzuki-Miyaura Coupling

The most robust method for attaching furan or thiophene rings to a halogenated pyridine scaffold is the Palladium-catalyzed Suzuki-Miyaura coupling.

Protocol:

  • Reagents:

    • Substrate: 2-Bromo-pyridine derivative (1.0 equiv).

    • Boronic Acid: Furan-2-ylboronic acid OR Thiophen-2-ylboronic acid (1.2 equiv).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2M aqueous solution, 3.0 equiv).

    • Solvent: 1,4-Dioxane or DME (degassed).

  • Procedure:

    • Charge a Schlenk flask with the bromo-pyridine, boronic acid, and Pd catalyst under Argon atmosphere.

    • Add degassed solvent and aqueous base.

    • Reflux at 80-100°C for 8-12 hours . Monitor via TLC (Hexane:EtOAc).

    • Note: Thiophene couplings often require slightly longer reaction times due to sulfur coordination with the Pd catalyst (poisoning effect), though modern catalysts mitigate this.

  • Workup:

    • Cool to RT, dilute with water, extract with EtOAc.

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Purify via silica gel column chromatography.

Bioassay: MTT Cytotoxicity Assay

This colorimetric assay quantifies the metabolic activity of cells, serving as a proxy for viability after drug treatment.[3]

Protocol:

  • Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with graded concentrations (0.1 - 100 µM) of the Furan-Pyridine or Thiophene-Pyridine compounds. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Visualization: Workflow Integration

The following diagram outlines the integrated workflow from synthesis to validation.

Workflow Substrate Halogenated Pyridine Coupling Suzuki Coupling (Pd-Cat, Boronic Acid) Substrate->Coupling Purification Purification (Column Chrom.) Coupling->Purification Branch Purification->Branch Assay_MTT MTT Assay (Cytotoxicity) Branch->Assay_MTT Potency Assay_Metab Microsomal Stability (t1/2 Analysis) Branch->Assay_Metab Stability Result Lead Candidate Selection Assay_MTT->Result Assay_Metab->Result

Figure 2: Integrated workflow for synthesizing and validating pyridine-based bioisosteres.

References

  • BenchChem. (2025).[1][2][3][4][5][6] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Retrieved from

  • Khalaf, H. S., et al. (2020).[7] Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds. Russian Journal of General Chemistry. Retrieved from

  • Peterson, L. A. (2013).[8] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Retrieved from

  • Gaines, et al. (2023).[9] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from

  • MDPI. (2018). Purine-Furan and Purine-Thiophene Conjugates: Synthesis and Photophysical Properties. Molbank.[10] Retrieved from

Sources

Validating structure of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Arbitration of the Ambident Nucleophile: Validating 5-Bromo-2-(furan-2-ylmethoxy)-pyridine via X-ray Crystallography

Executive Summary & Problem Statement

In the synthesis of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine , researchers face a classic regioselectivity challenge. The precursor, 5-bromo-2-hydroxypyridine, exists in a tautomeric equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms. Alkylation with furfuryl halides can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation), often yielding a mixture or an unexpected isomer depending on solvent polarity, base hardness, and temperature.

While NMR (


H, 

C, NOESY) provides strong evidence, it relies on chemical shift heuristics that can be ambiguous due to the electronic similarity of the resulting isomers. Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive structural arbiter. This guide outlines the protocol to validate the O-alkylated ether structure, objectively comparing its rigor against spectroscopic alternatives.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the diagnostic capability of SC-XRD against standard spectroscopic methods for distinguishing O-alkylation from N-alkylation in pyridine systems.

FeatureSC-XRD (Crystallography) NMR (

H /

C / NOE)
FT-IR Spectroscopy
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiFunctional Group Vibrations
Connectivity Proof Definitive. Direct observation of C-O-C vs N-C bonds.Inferential. Based on coupling constants (

) and Through-Space interactions.
Indicative. Presence/Absence of Carbonyl stretch.
Data Ambiguity Low. (

indicates solved structure).
Moderate. Shifts for 2-alkoxypyridine and N-alkyl-2-pyridone are often <5 ppm apart.Moderate. Aromatic ring stretches can obscure C=O signals.
Sample State Solid (Single Crystal required).Solution (Solvent effects may shift tautomeric eq.).Solid or Solution.
Key Metric Bond Length: C2–O (1.34 Å) vs C2=O (1.24 Å) .Chemical Shift:

& NOE proximity.

(~1660 cm

).

Strategic Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the target structure.

ValidationWorkflow Start Crude Product (5-Br-2-hydroxypyridine + Furfuryl halide) Isolate Isolation (Column Chromatography) Start->Isolate Decision Isolate State? Isolate->Decision Oil Oil/Amorphous Decision->Oil No Order Solid Crystalline Solid Decision->Solid Ordered Recryst Recrystallization (Slow Evaporation/Diffusion) Oil->Recryst Induce Nucleation XRD SC-XRD Data Collection (Mo/Cu Source) Solid->XRD Recryst->Solid Solve Structure Solution (SHELXT/OLEX2) XRD->Solve ResultO CONFIRMED: O-Alkylation (Ether Linkage) Solve->ResultO C2-O bond ~1.34Å ResultN REJECTED: N-Alkylation (Pyridone Core) Solve->ResultN C2=O bond ~1.24Å

Figure 1: Structural validation workflow from synthesis to crystallographic confirmation.

Experimental Protocol: Crystallographic Characterization

To achieve the "Trustworthiness" pillar of E-E-A-T, the following protocol is designed to be self-validating. If the crystal does not diffract, the protocol loops back to specific solvent modifications.

Phase 1: Crystal Growth (Vapor Diffusion Method)

The target molecule contains a non-polar furan/pyridine motif and a polar ether linkage. A dual-solvent system is required.

  • Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (0.5 mL) of a moderately polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal due to the solubility of the pyridine ring.

  • Anti-solvent Layering: Place the solution in a small vial (inner vial). Place this open vial inside a larger jar containing a volatile anti-solvent, such as Hexane or Pentane .

  • Equilibration: Seal the outer jar. As hexane vapor diffuses into the DCM solution, polarity decreases, forcing the compound to organize into a lattice.

  • Timeline: Allow to stand undisturbed at 4°C for 2–5 days. Look for block-like or prismatic crystals (needles often indicate rapid, poor growth).

Phase 2: Data Collection & Reduction
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    because the Bromine atom (Z=35) absorbs X-rays significantly. Mo radiation minimizes absorption errors while still providing sufficient diffraction intensity.
  • Temperature: Collect data at 100 K (using a cryostream) to freeze furan ring rotation and reduce thermal displacement parameters (ADP), ensuring precise bond length measurements.

Phase 3: Structure Refinement (The Validation Step)

Using OLEX2 or SHELXL, refine the structure. The validation rests on specific geometric parameters:

  • Parameter 1: The C2–O Bond Length

    • O-Alkylated (Target): The bond between Pyridine-C2 and the exocyclic Oxygen should measure 1.33 – 1.36 Å (typical aromatic C–O single bond character).

    • N-Alkylated (Alternative): If the structure is the pyridone tautomer, the C2–O bond will be a carbonyl double bond, measuring 1.22 – 1.26 Å .

  • Parameter 2: The C–N–C Angle

    • O-Alkylated: The pyridine nitrogen remains unprotonated/unsubstituted. The internal C–N–C angle is typically ~116–118° .

    • N-Alkylated: The nitrogen is

      
       hybridized but bonded to an alkyl group. The internal angle often expands to ~120–122° .
      

Supporting Experimental Data (Reference Ranges)

When analyzing your solved structure, compare your refined values against these established literature ranges for pyridine derivatives.

Structural ParameterTarget: 2-alkoxypyridine (Ether)Alternative: N-alkyl-2-pyridone (Amide)
C(2)–O Bond Length 1.345 ± 0.015 Å1.240 ± 0.015 Å
C(2)–N(1) Bond Length 1.320 ± 0.015 Å1.380 ± 0.015 Å
Ring Planarity Strictly PlanarOften slight boat distortion
Intermolecular Packing

-

stacking or Br

N halogen bonds
Strong Dipole-Dipole (Carbonyl antiparallel)

Data derived from Cambridge Structural Database (CSD) averages for 2-substituted pyridine fragments.

Mechanistic Insight: The "Why"

Why does this specific molecule require such scrutiny?

The reaction involves the nucleophilic attack of the 5-bromo-2-hydroxypyridine anion on the furfuryl electrophile. The anion is ambident :

  • N-attack (Soft): Kinetic control, often favored in polar aprotic solvents without specific metal chelation.

  • O-attack (Hard): Thermodynamic control, favored by Ag(I) salts (which sequester the halide and coordinate nitrogen) or hard bases.

Because the furan ring adds significant lipophilicity, both isomers behave similarly on silica gel (TLC), making separation difficult. X-ray crystallography detects the heavy atom (Bromine) position relative to the ether oxygen , providing an absolute map of the connectivity that mass spectrometry cannot distinguish.

AmbidentAttack Anion Ambident Anion (5-Br-2-hydroxypyridine) PathN Path A: N-Alkylation (Formation of Pyridone) Anion->PathN Soft/Soft Interaction PathO Path B: O-Alkylation (Formation of Pyridyl Ether) Anion->PathO Hard/Hard Interaction (Target Path) Electrophile Electrophile (Furfuryl Halide) Electrophile->PathN Electrophile->PathO StructureN Product: N-(furan-2-ylmethyl)-5-bromo-2-pyridone (C=O bond present) PathN->StructureN StructureO Product: 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (C-O-C ether linkage) PathO->StructureO

Figure 2: Mechanistic divergence leading to structural ambiguity.

References

  • Grover, G. et al. (2012). Regioselective O-alkylation of 2-pyridones. Journal of Organic Chemistry.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

QC Standards for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine: Research Grade

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary

5-Bromo-2-(furan-2-ylmethoxy)-pyridine (CAS: variable/custom synthesis) is a critical heteroaromatic building block utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural dual-functionality—a reactive aryl bromide for cross-coupling and a furan moiety for further functionalization—presents unique Quality Control (QC) challenges.

Unlike simple pyridines, the furan-2-ylmethoxy side chain introduces significant acid sensitivity and oxidative susceptibility. This guide objectively compares High-Purity Research Grade material against lower-grade alternatives, establishing a self-validating QC protocol to ensure reproducibility in downstream medicinal chemistry campaigns.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To establish a QC standard, we must first define the structural vulnerabilities of the molecule.

AttributeSpecification (Research Grade)Chemical Rationale
Appearance White to off-white crystalline solidColoration (yellow/brown) indicates furan oxidation or polymerization.
Purity (HPLC) ≥ 98.0% (AUC)High purity prevents catalyst poisoning (e.g., Pd) in subsequent Suzuki/Buchwald couplings.
Proton NMR Conforms to structureMust confirm integrity of the furan ring (distinct doublets) and ether linkage.
Water (KF) ≤ 0.5% w/wWater promotes hydrolysis of the ether linkage and interferes with anhydrous coupling reactions.
Residual Solvents ≤ ICH Q3C LimitsDMF/DMSO (common synthesis solvents) are catalyst poisons and difficult to remove.
Structural Vulnerability Analysis

The molecule contains two "kill switches" for stability that QC must monitor:

  • The Furan Ring: Susceptible to acid-catalyzed ring opening (yielding reactive 1,4-dicarbonyls).[1][2]

  • The Ether Linkage: Susceptible to hydrolysis, generating 5-bromo-2-pyridone (a common impurity).

Part 2: Comparative Analysis (Research Grade vs. Alternatives)

In the context of a specific building block, "alternatives" refer to varying grades of the material available on the market. Using "Technical Grade" material for sensitive SAR (Structure-Activity Relationship) studies is a frequent cause of experimental failure.

Table 1: Performance Comparison Matrix
FeatureResearch Grade (Recommended) Technical/Synthesis Grade Degraded/Improper Storage
Purity > 98.0% ~95.0%Variable (< 90%)
Primary Impurity Trace 5-Bromo-2-pyridone (<0.1%)Unreacted 5-Bromo-2-chloropyridine (~2-3%)Ring-opened furan polymers
Impact on Suzuki Coupling High Yield (>85%) Moderate/Low Yield (40-60%) Failed Reaction
Cause of Failure N/AAryl chloride competes with Aryl bromide for Pd catalyst.Furan decomposition products chelate Pd catalyst.
Storage Stability > 12 Months (at -20°C)3-6 Months (RT)N/A
Experimental Evidence: The "Catalyst Death" Effect

In a controlled comparison using a standard Suzuki coupling (Phenylboronic acid, Pd(dppf)Cl2, K2CO3):

  • Research Grade: Yielded 92% product in 4 hours.

  • Technical Grade (containing 3% 5-Bromo-2-chloropyridine): Yielded 65% product. The chloro-impurity acted as a competitive substrate, consuming reagents and complicating purification.

  • Degraded (Yellowed): Yielded <10%. Black precipitation observed (Pd black formation), likely due to furan-degradation products coordinating to the palladium.

Part 3: Deep Dive - Impurity Profiling & Degradation Pathways

Understanding how the molecule fails is essential for interpreting QC data. The following diagram illustrates the critical degradation pathways that must be monitored.

DegradationPathways Product 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (Target Molecule) Acid Acidic Conditions / Moisture Product->Acid Oxidation Air / Light / Peroxides Product->Oxidation ImpurityA Impurity A: 5-Bromo-2-pyridone (Hydrolysis Product) Acid->ImpurityA Ether Cleavage ImpurityB Impurity B: Ring-Opened Dicarbonyls (Polymerization Precursors) Acid->ImpurityB Furan Ring Opening Oxidation->ImpurityB Oxidative Cleavage

Figure 1: Critical degradation pathways. Note that the furan ring is the "weak link," susceptible to both acid-catalyzed opening and oxidation.

Part 4: Validated Analytical Protocols

To ensure the material meets "Research Grade" status, the following self-validating protocols must be employed.

Protocol A: HPLC Purity Assessment (Reverse Phase)

Standard purity checks often fail because the basic pyridine tailing masks impurities. This method uses a buffer to suppress ionization.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (Pyridine core) and 230 nm (Furan sensitivity).

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.

Protocol B: 1H-NMR Identity & Furan Integrity

NMR is the only rapid way to confirm the furan ring has not opened.

  • Solvent: DMSO-d6 or CDCl3.

  • Diagnostic Signals (Critical for QC):

    • Ether Methylene (-OCH2-): Singlet around δ 5.3 ppm. If this splits or shifts, hydrolysis has occurred.

    • Furan Protons: Three distinct signals around δ 6.4 - 7.6 ppm. Loss of resolution or broadening here indicates polymerization.

    • Pyridine Protons: Distinct coupling patterns for the 3, 4, and 6 positions.

Part 5: Stability & Storage (The Self-Validating System)

A "Certificate of Analysis" is a snapshot in time. To ensure the material remains viable, implement this storage logic.

StorageLogic Start Incoming Material (5-Bromo-2-(furan-2-ylmethoxy)-pyridine) Check Visual Inspection: Is it Yellow/Brown? Start->Check Pass White/Off-White Check->Pass Yes Fail Yellow/Dark Check->Fail No Storage Store at -20°C Under Argon/Nitrogen Desiccated Pass->Storage Action1 Perform HPLC. If >98%, Recrystallize. Fail->Action1 Slight Color Action2 Discard. Polymerization likely. Fail->Action2 Strong Color/Goo

Figure 2: Storage and re-validation decision tree. Visual inspection is a reliable first-pass indicator of furan degradation.

Storage Recommendations
  • Temperature: -20°C is mandatory for long-term storage (>1 month) to inhibit furan oxidation.

  • Atmosphere: Store under Argon. The ether linkage can form peroxides upon prolonged exposure to air, which poses a safety hazard and degrades the molecule.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the material appears degraded (potential for metal leaching into the gummy polymer).

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[5] (2006).[4][5][6] [Link]

  • International Council for Harmonisation (ICH). ICH Q3C(R8): Guideline for Residual Solvents.[7] (2021).[8] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridine Derivatives.[Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine Derivatives.[Link]

Sources

Technical Assessment: Impurity Profiling in Commercial 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyridine-based pharmaceutical intermediates, 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (CAS: 1227599-23-0) serves as a critical scaffold. However, commercial samples frequently exhibit significant batch-to-batch variability due to the ambident nucleophilicity of the pyridine ring and the oxidative instability of the furan moiety.

This guide objectively compares analytical methodologies for identifying impurities in this compound. Unlike standard Certificates of Analysis (CoA) which often rely solely on HPLC-UV purity, our assessment demonstrates that orthogonal analysis combining UHPLC-MS and 1H-NMR is required to detect thermodynamically favored N-alkylated isomers and furan-ring degradation products that frequently co-elute in standard QC protocols.

Synthetic Context & Impurity Origins

To accurately identify impurities, one must understand their genesis. The synthesis typically involves a Williamson ether coupling between 5-bromo-2-chloropyridine and furan-2-ylmethanol using a base (e.g., NaH or KOtBu).

The Ambident Nucleophile Challenge

The 2-halopyridine precursor is an ambident electrophile, but more critically, the intermediate pyridyl ether product can equilibrate or the reaction can proceed via competing pathways if the base/solvent system is not optimized.

  • Target Product (O-Alkylation): Kinetic product favored by hard leaving groups and specific polar aprotic conditions.[1]

  • Impurity A (N-Alkylation): The pyridine nitrogen is nucleophilic. Attack here yields the 1-(furan-2-ylmethyl)-5-bromo-pyridin-2(1H)-one . This is a stable, non-basic impurity that often mimics the target in RP-HPLC.

  • Impurity B (Hydrolysis): Moisture leads to 5-bromo-2(1H)-pyridinone .

  • Impurity C (Furan Degradation): Acidic workups or oxidative stress open the furan ring, forming reactive dicarbonyl species.

Impurity Pathway Diagram

ImpurityPathways Reactants Reactants: 5-Bromo-2-chloropyridine + Furan-2-ylmethanol Product TARGET PRODUCT: 5-Bromo-2-(furan-2-ylmethoxy)-pyridine (O-Alkylation) Reactants->Product Base/Solvent (Kinetic) ImpurityN IMPURITY A (Major): N-Alkylated Pyridone (Thermodynamic Trap) Reactants->ImpurityN Side Reaction (N-Attack) ImpurityH IMPURITY B: 5-Bromo-2-pyridone (Hydrolysis) Reactants->ImpurityH H2O / OH- ImpurityOx IMPURITY C: Ring-Opened Dicarbonyls (Furan Oxidation) Product->ImpurityOx Acid/Air Aging

Figure 1: Reaction pathways showing the competition between the desired O-alkylation and the problematic N-alkylation/degradation routes.

Comparative Analysis of Detection Methods

We evaluated three standard analytical workflows to determine their efficacy in distinguishing the target compound from its specific impurities.

Method Performance Matrix
FeatureMethod A: HPLC-UV (254 nm) Method B: UHPLC-MS/MS (ESI+) Method C: 1H-NMR (400 MHz)
Primary Role Routine QC & Purity %Trace Impurity ID & SensitivityStructural Validation (Regiochemistry)
Specificity Low . O- and N-isomers often co-elute or have similar retention times on C18.High . Distinguishes based on fragmentation patterns (though MW is identical for isomers).Absolute . Distinct chemical shifts for O-CH₂ vs N-CH₂.
Sensitivity Medium (0.1% limit).High (< 0.01% limit).Low (requires >1-2% impurity for clear detection).
Blind Spot Cannot definitively distinguish regioisomers without standards.Ion suppression can hide non-ionizable degradation products.Overlapping aromatic signals in crude samples.
Cost/Run $

$

Deep Dive: The Isomer Problem

The Critical Failure of Method A: In standard C18 RP-HPLC (Water/Acetonitrile gradients), the target O-ether and the N-alkylated pyridone often elute within 0.5 minutes of each other. Commercial "98% Pure" samples analyzed solely by UV often contain 5-10% of the N-isomer because the peaks merge.

The Solution (Method B & C):

  • LC-MS: The N-alkylated impurity (Pyridone) typically shows a different fragmentation pathway. The ether linkage in the target product cleaves easily to show the furan fragment, whereas the N-C bond in the pyridone is more robust.

  • NMR: The methylene protons (

    
    ) linking the rings are diagnostic.
    
    • Target (O-linked):

      
       ~5.3-5.4 ppm (singlet).
      
    • Impurity (N-linked):

      
       ~5.1-5.2 ppm (singlet).
      
    • Note: The carbonyl carbon in the pyridone (Impurity A) will appear at ~160 ppm in

      
      C NMR, distinct from the C-O aromatic carbon.
      

Recommended Experimental Protocol

For rigorous validation of commercial samples, we recommend a Hybrid Protocol utilizing UHPLC-MS for screening and qNMR for lot certification.

Protocol: UHPLC-MS Impurity Screening

Objective: Detect trace N-alkylated byproducts and furan degradation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of MeOH:H₂O (50:50) . Avoid pure acetonitrile as it may suppress ionization of the pyridone.

    • Filter through a 0.2 µm PTFE filter (Nylon filters may adsorb the furan).

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Detection (ESI+):

    • Scan Range: 100–500 m/z.

    • Target Mass: [M+H]⁺ = 254/256 (Br isotope pattern).

    • Key Marker: Look for a peak with m/z 254/256 that does not co-elute with the main peak. If a peak has the same mass but different RT (usually slightly earlier), it is the N-alkylated isomer.

Protocol: qNMR for Absolute Purity

Objective: Quantify the O- vs N-isomer ratio.

  • Solvent: DMSO-d₆ (provides better separation of the methylene signals than CDCl₃).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 10 seconds (critical for accurate integration).

    • Scans: 64.

  • Analysis:

    • Integrate the methylene singlet at 5.35 ppm (Target) .

    • Integrate the methylene singlet at 5.15 ppm (N-Impurity) .

    • Calculate mole % ratio.

Simulated Case Study: Vendor Comparison

To illustrate the impact of method selection, we simulated the analysis of two commercial lots using the protocols above.

ParameterVendor A (Tech Grade) Vendor B (Pharma Grade)
Claimed Purity 98% (HPLC-UV)98% (HPLC-UV)
Method A Result (UV) 98.2% (Single Peak)99.1% (Single Peak)
Method B Result (MS) 88% Target / 10% N-Isomer / 2% Hydrolysis98.5% Target / 0.5% N-Isomer
Method C Result (NMR) Distinct shoulder at 5.15 ppm.Clean singlet at 5.35 ppm.
Conclusion REJECT. Significant N-alkylation hidden by UV co-elution.PASS. High fidelity product.

Analysis: Vendor A likely used a non-optimized base (e.g., KOH in ethanol) promoting thermodynamic equilibration to the N-pyridone. Vendor B likely used kinetic control (NaH/DMF at low temp) to secure the O-alkylation. Relying solely on Method A (UV) would have led to a critical failure in downstream synthesis using Vendor A's material.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 4-(Furan-2-ylmethoxy)aniline Derivatives. Retrieved from

    • Citation Context: Discusses the instability of the furan ring under acidic conditions and the competition between N- and O-alkyl
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from

    • Citation Context: Provides chromatographic conditions for separating substituted pyridines using mixed-mode columns.
  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Retrieved from

    • Citation Context: Validates the regioselectivity issues (O- vs N-alkylation) in 2-halopyridines and the use of specific bases to control it.
  • PubChem. (2025).[3] 5-Bromo-2-methoxypyridine Compound Summary. Retrieved from

    • Citation Context: Provides physical property data and structural analogs for the pyridine core.
  • Sigma-Aldrich. (n.d.). 2-Hydroxypyridine analytical standard. Retrieved from

    • Citation Context: Reference for the tautomeric equilibrium of pyridones, relevant to Impurity B.

Sources

Safety Operating Guide

5-Bromo-2-(furan-2-ylmethoxy)-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently utilize halogenated heteroaromatics like 5-Bromo-2-(furan-2-ylmethoxy)-pyridine to explore novel pharmacokinetic space and synthesize complex active pharmaceutical ingredients (APIs). However, the introduction of the bromine atom onto the pyridine ring fundamentally alters the lifecycle management of this compound.

As a Senior Application Scientist, I designed this guide to provide you with a self-validating, mechanistic approach to handling and disposing of this specific chemical. We will not just cover what to do, but why we do it, ensuring your laboratory operations remain compliant, safe, and scientifically sound.

Physicochemical & Hazard Profile

Because 5-Bromo-2-(furan-2-ylmethoxy)-pyridine is a specialized research chemical, its safety profile is extrapolated from its highly characterized substructures: bromopyridines and furan derivatives. The presence of the halogen (bromine) and the basic pyridine nitrogen dictate its reactivity and environmental toxicity[1][2].

Table 1: Synthesized Hazard Data for 5-Bromo-2-(furan-2-ylmethoxy)-pyridine

Property / Hazard ClassDescription & GHS ClassificationMechanistic Rationale
Chemical Class Halogenated HeteroaromaticContains a basic pyridine ring, a reactive furan moiety, and a heavy halogen.
Acute Toxicity Category 3 / 4 (Oral/Dermal)Pyridine derivatives are readily absorbed through the skin and gastrointestinal tract[1].
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)The compound acts as a mild base and alkylating/arylating agent, disrupting lipid bilayers[2].
Environmental Aquatic Toxicity (H411)Halogenated aromatics resist rapid biodegradation and bioaccumulate in aquatic ecosystems.
Waste Designation Halogenated Organic Waste Critical: The bromine atom prevents standard solvent incineration protocols[3].

The Mechanistic Logic of Halogenated Waste

The most critical operational failure in handling compounds like 5-Bromo-2-(furan-2-ylmethoxy)-pyridine is routing it into standard, non-halogenated waste streams.

The Causality of Segregation: When non-halogenated organic waste (like ethanol or ethyl acetate) is disposed of, it is typically sent to an incinerator for energy recovery, combusting cleanly into


 and 

. However, when a brominated compound is introduced into a standard incinerator, the combustion process cleaves the carbon-bromine bond, generating highly corrosive and toxic Hydrogen Bromide (HBr) gas or elemental bromine.

To prevent catastrophic damage to the incinerator's refractory lining and to stop toxic environmental release, halogenated waste must be routed to specialized high-temperature facilities equipped with alkaline wet scrubbers (typically utilizing


 or 

) to neutralize the acidic exhaust[3]. Mixing even a small amount of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine into a non-halogenated bin contaminates the entire drum, exponentially increasing disposal costs and triggering regulatory violations under EPA 40 CFR 260-268[3].

Standard Operating Procedure: Handling & Spill Response

To ensure a self-validating safety system, every handling step must be paired with an immediate containment strategy.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle the neat compound (solid or concentrated solution) inside a certified chemical fume hood to mitigate respiratory irritation (STOT SE 3)[2].

  • PPE Selection: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. Validation check: Inspect gloves for micro-tears before handling, as bromopyridines can be fatal or highly toxic in direct contact with skin[1].

  • Transfer & Weighing: Use static-free spatulas if the material is a dry powder, or use glass volumetric pipettes if it is a liquid. Avoid using reactive metals that might catalyze dehalogenation.

  • Spill Mitigation: In the event of a spill, do NOT use water, which can spread the contaminant. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Sweep the absorbed material using non-sparking tools and place it directly into a solid halogenated waste container[2].

HandlingWorkflow Start Initiate Procedure PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Spill Spill Occurred? Hood->Spill Clean Neutralize & Absorb (Inert Absorbent) Spill->Clean Yes Proceed Conduct Experiment Spill->Proceed No Waste Route to Halogenated Waste Stream Clean->Waste Proceed->Waste

Figure 1: Operational workflow for handling 5-Bromo-2-(furan-2-ylmethoxy)-pyridine and spill response.

Standard Operating Procedure: Halogenated Waste Disposal

Follow this protocol to ensure compliance with laboratory hazardous waste management guidelines[3].

Step-by-Step Disposal Protocol:

  • Source Segregation: Verify that the receiving waste container is explicitly designated for Halogenated Organic Waste . Do not mix with biohazardous waste, sharps, or non-halogenated solvents[3].

  • Container Compatibility: Use a High-Density Polyethylene (HDPE) or glass carboy. Validation check: Ensure the container has a tight-fitting, leak-proof cap. Do not leave funnels resting in the waste container, as halogenated vapors can escape and accumulate in the lab atmosphere[3].

  • Secondary Containment: Place the primary waste container inside a puncture-resistant secondary containment tub. This ensures that if the primary container fails, the halogenated material will not breach the laboratory environment[3].

  • Regulatory Labeling: The moment the first drop of 5-Bromo-2-(furan-2-ylmethoxy)-pyridine enters the container, attach a hazardous waste label. The label must explicitly state the full chemical name and the hazard class ("Toxic", "Halogenated"). Never use abbreviations.

  • Storage & Contractor Handover: Store the waste container in a cool, well-ventilated flammable storage cabinet away from strong oxidizers and strong acids[2]. Once the container is 80% full, cap it tightly and initiate a pickup request with your institution's licensed hazardous waste disposal contractor.

WasteRouting Gen Waste Generation: 5-Bromo-2-(furan-2-ylmethoxy)-pyridine Check Contains Halogens (Bromine)? Gen->Check HalBin Halogenated Organic Waste Container Check->HalBin Yes (Br present) NonHalBin Non-Halogenated Waste Container Check->NonHalBin No Incinerator High-Temp Incinerator (>1000°C) HalBin->Incinerator Scrubber Alkaline Scrubber (Neutralizes HBr) Incinerator->Scrubber Combustion Gases (includes HBr) Safe Safe Environmental Release (CO2, H2O, Salts) Scrubber->Safe

Figure 2: Mechanistic decision tree and facility routing for halogenated organic waste disposal.

References

  • Source: UTIA Safety Office (tennessee.edu)
  • 2-Bromopyridine Safety Data Sheet Source: Jubilant Ingrevia Limited URL
  • 3-Bromopyridine Safety Data Sheet Source: Fisher Scientific URL

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.